molecular formula C8H13NO B1314802 (S)-1-(5-methylfuran-2-yl)propan-1-amine CAS No. 473732-95-5

(S)-1-(5-methylfuran-2-yl)propan-1-amine

Cat. No.: B1314802
CAS No.: 473732-95-5
M. Wt: 139.19 g/mol
InChI Key: YLNWJSHBHAFMAT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(5-methylfuran-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(5-methylfuran-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNWJSHBHAFMAT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(O1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(O1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474436
Record name (S)-1-(5-methylfuran-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473732-95-5
Record name (αS)-α-Ethyl-5-methyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473732-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(5-methylfuran-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-1-(5-methylfuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of the chiral amine (S)-1-(5-methylfuran-2-yl)propan-1-amine. Due to the limited availability of specific experimental data for the S-enantiomer, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties applicable to this and similar chiral liquid amines. This guide is intended to be a valuable resource for researchers in drug discovery and development, providing both available data and the methodologies to obtain further characterization.

Compound Identity and General Properties

This compound is a chiral primary amine featuring a methyl-substituted furan ring. Its enantiomeric purity is a critical parameter for its application in stereospecific synthesis and pharmaceutical development.

Table 1: General and Known Physical Properties of 1-(5-methylfuran-2-yl)propan-1-amine

PropertyThis compoundRacemic 1-(5-methyl-2-furyl)propan-1-amine
Molecular Formula C₈H₁₃NOC₈H₁₃NO
Molecular Weight 139.19 g/mol [1]139.19 g/mol
Physical Form Liquid[1]Liquid
Boiling Point Data not available167 °C
Density Data not available0.978 g/mL
Melting Point Data not availableData not available
Solubility Data not availableData not available
Optical Rotation Data not availableNot applicable

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental procedures to determine the primary physical properties of this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.

Apparatus:

  • Small round-bottom flask (5-10 mL)

  • Micro-condenser

  • Heating mantle or sand bath

  • Digital thermometer with adapter

  • Magnetic stirrer and stir bar

  • Clamps and stand

Procedure:

  • Place approximately 2-3 mL of this compound and a small magnetic stir bar into the round-bottom flask.

  • Assemble the micro-reflux apparatus, ensuring the condenser is in a vertical position and securely clamped.

  • Position the thermometer so that the bulb is just below the side arm of the condenser, ensuring it will be immersed in the vapor of the boiling liquid.

  • Begin gentle heating and stirring.

  • Observe the reflux ring of the condensing vapor. The boiling point is the stable temperature reading on the thermometer when the reflux ring is maintained.

  • Record the atmospheric pressure at the time of the experiment.

Determination of Density (Vibrating Tube Densimeter)

This method provides a highly accurate and rapid measurement of density.

Apparatus:

  • Vibrating tube densimeter

  • Syringe for sample injection

  • Thermostatic control unit

Procedure:

  • Calibrate the densimeter with dry air and deionized water at the desired temperature.

  • Inject the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are present.

  • Allow the sample to thermally equilibrate.

  • Record the density reading provided by the instrument.

  • Perform the measurement at various temperatures if temperature-dependent density data is required.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for handling, formulation, and reaction chemistry.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

Procedure:

  • Add approximately 1 mL of the selected solvent to a test tube.

  • To this, add a small, measured amount of this compound (e.g., 10 mg).

  • Vortex the mixture for 30-60 seconds.

  • Visually inspect for dissolution. If the compound dissolves completely, it is soluble at that concentration.

  • If the compound does not dissolve, the mixture can be gently warmed to assess temperature effects on solubility.

  • For a more quantitative measure, incrementally add the amine to a known volume of solvent until saturation is reached.

Determination of Specific Optical Rotation

This is a critical parameter for confirming the enantiomeric identity and purity of the chiral amine.

Apparatus:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (typically 1 dm)

  • Volumetric flask and analytical balance

  • A suitable solvent in which the compound is soluble and transparent.

Procedure:

  • Accurately prepare a solution of this compound of known concentration (c, in g/mL) in a suitable solvent.

  • Calibrate the polarimeter with a blank (the pure solvent).

  • Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are trapped in the light path.

  • Measure the observed rotation (α) at a constant temperature (T).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where l is the path length of the cell in decimeters (dm).

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the physical characterization of a novel chiral amine and a general representation of the experimental determination of its key properties.

G cluster_0 Physical Property Determination Workflow A Synthesis and Purification of This compound B Structural Confirmation (NMR, MS) A->B C Determination of Boiling Point B->C D Determination of Density B->D E Determination of Solubility B->E F Determination of Optical Rotation B->F G Data Compilation and Analysis C->G D->G E->G F->G H Technical Data Sheet Generation G->H

Figure 1: A flowchart illustrating the general workflow for the physical and structural characterization of a chiral amine.

G cluster_1 Experimental Workflow for Physical Properties Sample Purified Liquid Amine Sample BoilingPoint Boiling Point Determination (Micro-Reflux) Sample->BoilingPoint Density Density Measurement (Vibrating Tube Densimeter) Sample->Density Solubility Solubility Screening (Multiple Solvents) Sample->Solubility OpticalRotation Optical Rotation Measurement (Polarimetry) Sample->OpticalRotation Data Consolidated Physical Property Data BoilingPoint->Data Density->Data Solubility->Data OpticalRotation->Data

Figure 2: A diagram showing the parallel experimental pathways for determining the key physical properties of the purified amine.

References

(S)-1-(5-methylfuran-2-yl)propan-1-amine chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-1-(5-methylfuran-2-yl)propan-1-amine

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for this compound, a chiral amine containing a substituted furan moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this compound as a building block or exploring its potential biological activities.

Chemical Structure and Identity

This compound is a primary amine characterized by a propyl amine chain attached to the 2-position of a 5-methylfuran ring. The stereochemistry at the chiral center (the carbon atom bonded to the furan ring and the amine group) is designated as (S).

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.198 g/mol [1]
CAS Number 473732-95-5[1][2]
Appearance Liquid[1]
Purity 95% - 98%[1][2]
InChI Key YLNWJSHBHAFMAT-ZETCQYMHSA-N[1]
Storage Conditions 2-8°C[3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a common and logical approach for the synthesis of such chiral amines is through asymmetric reductive amination of the corresponding ketone.

Proposed General Synthetic Pathway:

A plausible synthetic route starts from 2-acetyl-5-methylfuran, which is then converted to 1-(5-methylfuran-2-yl)propan-1-one. The key step is the asymmetric reductive amination of this prochiral ketone to yield the desired (S)-enantiomer.

synthesis_pathway start 2-Acetyl-5-methylfuran intermediate 1-(5-methylfuran-2-yl)propan-1-one start->intermediate 1. Grignard Reaction (e.g., EtMgBr) 2. Oxidation product This compound intermediate->product Asymmetric Reductive Amination (e.g., NH₃, Chiral Catalyst, H₂)

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical):

  • Synthesis of 1-(5-methylfuran-2-yl)propan-1-one:

    • To a solution of 2-acetyl-5-methylfuran in an anhydrous ether solvent (e.g., THF, diethyl ether), add an ethyl Grignard reagent (e.g., ethylmagnesium bromide) dropwise at a controlled temperature (e.g., 0°C).

    • After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

    • Extract the resulting tertiary alcohol with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

    • Oxidize the crude alcohol using a suitable oxidizing agent (e.g., PCC, Swern oxidation) to yield 1-(5-methylfuran-2-yl)propan-1-one.

    • Purify the ketone by column chromatography.

  • Asymmetric Reductive Amination:

    • In a high-pressure reaction vessel, dissolve 1-(5-methylfuran-2-yl)propan-1-one and a chiral catalyst (e.g., a transition metal complex with a chiral ligand) in a suitable solvent (e.g., methanol).

    • Introduce ammonia into the vessel.

    • Pressurize the vessel with hydrogen gas.

    • Stir the reaction mixture at a specified temperature and pressure until the reaction is complete (monitored by TLC or GC-MS).

    • After completion, carefully vent the hydrogen gas and ammonia.

    • Purify the resulting this compound by column chromatography or distillation to obtain the final product. The enantiomeric excess should be determined using chiral HPLC.

Compound Characterization Workflow

The identity and purity of the synthesized this compound must be confirmed through a standard characterization workflow. This ensures the material is suitable for subsequent research and development activities.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Assessment synthesis Crude Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms hplc Chiral HPLC synthesis->hplc ftir FT-IR Spectroscopy synthesis->ftir final_product Purity & Identity Confirmed (>95% ee, >98% chemical purity) nmr->final_product ms->final_product hplc->final_product ftir->final_product

Caption: General workflow for the characterization of a synthesized chiral amine.

Biological Activity

As of the latest review of publicly available data, there are no specific studies detailing the biological activities of this compound. However, the furan nucleus is a well-known scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[4] Furthermore, chiral amines are critical components of many pharmacologically active compounds. Therefore, this molecule represents a valuable and potentially novel building block for the synthesis of new chemical entities for drug discovery programs. Related structures, such as other amino-propanol derivatives, are known to be important intermediates for antidepressant medications like Duloxetine.[5]

Safety and Handling

While a comprehensive toxicological profile for this specific compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on safety data for the related compound 2-acetyl-5-methylfuran, it is advisable to handle this amine in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a chiral building block with potential applications in pharmaceutical and chemical research. This guide has provided its chemical structure, key physicochemical properties, and a plausible synthetic route. The absence of published biological data highlights an opportunity for further investigation into the pharmacological potential of this compound and its derivatives. Researchers are encouraged to use the information provided as a foundation for their studies while adhering to all necessary safety protocols.

References

In-Depth Technical Guide: (S)-1-(5-methylfuran-2-yl)propan-1-amine (CAS 473732-95-5)

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for (S)-1-(5-methylfuran-2-yl)propan-1-amine is limited. This guide provides a comprehensive overview based on available chemical supplier information, general knowledge of furan-containing compounds, and established synthetic and analytical methodologies for structurally related molecules. The experimental protocols and discussions on biological activity are representative and should be adapted and validated for specific research applications.

Core Compound Information

This compound is a chiral primary amine featuring a 5-methylfuran moiety. The furan ring is a common scaffold in medicinal chemistry, known for its diverse biological activities.[1][2][3] The stereochemistry at the alpha-carbon of the propyl amine side chain is designated as (S).

Alternative Names:

  • (αS)-α-ethyl-5-methyl-2-furanmethanamine

  • (S)-1-(5-Methylfuran-2-yl)propylamine

Physicochemical Properties

A summary of the available physicochemical data is presented in Table 1.

PropertyValueSource
CAS Number 473732-95-5Chemical Suppliers
Molecular Formula C₈H₁₃NOChemical Suppliers
Molecular Weight 139.19 g/mol Chemical Suppliers
Appearance No data available-
Boiling Point No data available-
Melting Point No data available-
Solubility No data available-

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for this compound is not publicly available, two primary synthetic strategies can be proposed based on established methods for chiral amine synthesis: Asymmetric Reductive Amination and Chiral Resolution .

Proposed Synthesis via Asymmetric Reductive Amination

This is a common and efficient method for producing chiral amines. The proposed starting material would be 1-(5-methylfuran-2-yl)propan-1-one.

Materials:

  • 1-(5-methylfuran-2-yl)propan-1-one

  • Ammonia source (e.g., ammonia in methanol, ammonium formate)

  • Chiral catalyst (e.g., a transition metal complex with a chiral ligand)

  • Reducing agent (e.g., H₂, formic acid, or a hydride source)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Standard work-up and purification reagents (e.g., diethyl ether, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Imine Formation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(5-methylfuran-2-yl)propan-1-one in the chosen anhydrous solvent.

  • Add the ammonia source in excess.

  • Stir the mixture at room temperature for a specified time (typically 1-24 hours) to allow for the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Asymmetric Reduction: Once imine formation is complete, add the chiral catalyst.

  • Introduce the reducing agent. If using H₂, the reaction will need to be performed in a suitable pressure vessel.

  • Allow the reaction to proceed at a controlled temperature until completion, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction carefully. Partition the mixture between an organic solvent (e.g., diethyl ether) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound. The enantiomeric excess (e.e.) should be determined using chiral high-performance liquid chromatography (HPLC).

G start 1-(5-methylfuran-2-yl)propan-1-one imine Imine Intermediate start->imine + Ammonia Source (e.g., NH₃/MeOH) product This compound imine->product Asymmetric Reduction (Chiral Catalyst + Reducing Agent)

Caption: Proposed asymmetric reductive amination workflow.

Proposed Synthesis via Chiral Resolution

This method involves the synthesis of the racemic amine followed by separation of the enantiomers.

Materials:

  • Racemic 1-(5-methylfuran-2-yl)propan-1-amine

  • Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid)[4][5]

  • Suitable solvent for crystallization (e.g., ethanol, methanol, or a mixture)

  • Base for liberation of the free amine (e.g., sodium hydroxide)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic 1-(5-methylfuran-2-yl)propan-1-amine in the chosen solvent.

  • Add a solution of the chiral resolving agent (0.5 equivalents) in the same solvent.

  • Stir the mixture and allow the diastereomeric salts to form. One diastereomer should preferentially crystallize out of solution.[6]

  • Separation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The mother liquor contains the other diastereomer.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add a strong base (e.g., 1M NaOH) until the pH is basic.

  • Extract the free amine with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • The enantiomeric purity should be determined by chiral HPLC.

G racemate Racemic 1-(5-methylfuran-2-yl)propan-1-amine salts Diastereomeric Salts racemate->salts + Chiral Resolving Agent (e.g., (+)-Tartaric Acid) crystals Crystallized Diastereomer salts->crystals Crystallization solution Diastereomer in Solution salts->solution enantiomer Enantiomerically Enriched Amine crystals->enantiomer + Base (e.g., NaOH) & Extraction

Caption: General workflow for chiral resolution.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Furan protons: Two doublets in the aromatic region, characteristic of a 2,5-disubstituted furan ring.

  • Methyl group on furan: A singlet in the aliphatic region.

  • Propyl side chain: A multiplet for the methine proton (CH-NH₂), a multiplet for the methylene protons (CH₂), and a triplet for the terminal methyl group.

  • Amine protons: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR:

  • Distinct signals for the carbons of the furan ring.

  • Signals for the methyl carbon on the furan ring and the carbons of the propyl side chain.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expected at m/z = 139.

  • Major Fragmentation Pathways: Alpha-cleavage is a common fragmentation pathway for amines, which would lead to the loss of an ethyl radical to give a prominent fragment ion. Cleavage of the bond between the furan ring and the side chain is also expected.

Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, the furan scaffold is present in a wide range of biologically active molecules.[1][2][3] Furan derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Antimicrobial [9]

  • Anti-inflammatory [1][10]

  • Anticancer

  • Antiviral [1]

  • Central Nervous System (CNS) activity [3]

The biological activity of furan-containing compounds is often attributed to their ability to interact with various biological targets such as enzymes and receptors.[3] Some furan derivatives have been investigated as modulators of G-protein coupled receptors (GPCRs).[11][12][13]

Hypothetical Signaling Pathway Involvement

Given the prevalence of furan derivatives in CNS-active compounds, a hypothetical mechanism could involve the modulation of a GPCR signaling pathway. For instance, the compound could act as an agonist or antagonist at a specific GPCR, leading to the activation or inhibition of downstream signaling cascades, such as the adenylyl cyclase or phospholipase C pathways.

G ligand This compound receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Hypothetical GPCR signaling pathway.

Safety, Handling, and Storage

As a volatile amine, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.[14][15]

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Handling:

  • Avoid inhalation of vapors.

  • Avoid contact with skin and eyes.

  • Keep away from ignition sources.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a chiral amine with potential for further investigation in drug discovery and development, owing to the established biological significance of the furan scaffold. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from related compounds. Researchers are encouraged to use and adapt the provided representative protocols and to conduct thorough analytical and biological testing to fully characterize this molecule.

References

Spectroscopic Data and Analysis of (S)-1-(5-methylfuran-2-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a summary of the available and predicted spectroscopic data for the chiral amine, (S)-1-(5-methylfuran-2-yl)propan-1-amine. Due to a lack of publicly available experimental spectra for this specific enantiomer, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected characteristic peaks for Infrared (IR) spectroscopy and fragmentation patterns for Mass Spectrometry (MS) based on its chemical structure. Detailed, generalized experimental protocols for these analytical techniques are provided to guide researchers in the acquisition of data for this compound and structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is a chiral primary amine containing a 5-methylfuran moiety. Its structural features make it a valuable building block in medicinal chemistry and organic synthesis. The characterization of such molecules is fundamentally reliant on a suite of spectroscopic techniques, including NMR, IR, and MS, to confirm its identity, purity, and structure. This document serves as a reference for the expected spectroscopic signature of this compound.

Spectroscopic Data

Comprehensive experimental spectroscopic data for this compound is not widely available in peer-reviewed literature or spectral databases. Therefore, the following tables summarize predicted and expected data based on computational models and known spectroscopic principles for similar functional groups.

Predicted Nuclear Magnetic Resonance (NMR) Data

The following tables present predicted chemical shifts for ¹H and ¹³C NMR spectroscopy. These values are computationally generated and should be used as a reference for comparison with experimentally obtained data.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (on furan ring)2.2 - 2.4Singlet3H
CH (furan ring)5.9 - 6.1Multiplet1H
CH (furan ring)6.1 - 6.3Multiplet1H
CH (chiral center)3.9 - 4.2Triplet or Quartet1H
CH₂1.6 - 1.8Multiplet2H
CH₃ (propyl chain)0.9 - 1.1Triplet3H
NH₂1.5 - 2.5 (broad)Singlet2H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (ppm)
C (furan, C-O)~155
C (furan, C-CH)~150
C (furan, CH)~108
C (furan, CH)~106
CH (chiral center)~50
CH₂~30
CH₃ (propyl chain)~10
CH₃ (on furan ring)~13
Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the primary amine and the substituted furan ring.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3250MediumN-H stretchPrimary Amine (two bands expected)
3100 - 3000MediumC-H stretchAromatic (furan ring)
2960 - 2850Medium-StrongC-H stretchAliphatic (propyl chain)
1650 - 1580MediumN-H bendPrimary Amine
1500 - 1600Medium-StrongC=C stretchFuran Ring
1250 - 1020MediumC-N stretchAliphatic Amine
~1020StrongC-O-C stretchFuran Ring
Expected Mass Spectrometry (MS) Data

For a compound with the molecular formula C₈H₁₃NO, the molecular weight is 139.19 g/mol . The molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at m/z = 139 (as an odd value, consistent with the nitrogen rule). The primary fragmentation pathway for aliphatic amines is typically α-cleavage.

Table 4: Expected Mass Spectrometry Fragmentation

m/zProposed FragmentComments
139[C₈H₁₃NO]⁺Molecular Ion (M⁺)
124[M - CH₃]⁺Loss of a methyl group
110[M - C₂H₅]⁺α-cleavage, loss of the ethyl group, resulting in [C₆H₈NO]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., NH₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

    • Acquisition Parameters:

      • Flip Angle: 30-45 degrees.

      • Acquisition Time (AQ): 3-4 seconds.[1]

      • Relaxation Delay (D1): 1-2 seconds.[2]

      • Number of Scans (NS): 8-16, depending on the sample concentration.[1]

      • Spectral Width (SW): 0-12 ppm.

    • Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Acquisition Parameters:

      • Flip Angle: 30 degrees.[2]

      • Acquisition Time (AQ): 1.0-1.5 seconds.[2]

      • Relaxation Delay (D1): 2 seconds.[2]

      • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

      • Spectral Width (SW): 0-200 ppm.

    • Processing: Apply a line broadening of 1-2 Hz and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid at room temperature, the spectrum can be obtained as a neat thin film.[3] Place one drop of the neat liquid on the surface of a salt plate (e.g., NaCl or KBr).[3] Gently place a second salt plate on top to create a thin, uniform film.[3]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty salt plates.

    • Mount the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for polar molecules like amines.[4]

  • ESI-MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI positive.

    • Capillary Voltage: 3-5 kV.

    • Cone Voltage: 20-40 V (can be optimized to control fragmentation).[5]

    • Source Temperature: 100-150 °C.[5]

    • Desolvation Gas Flow: Typically nitrogen, at a flow rate of 300-500 L/hr.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: The primary ion expected in positive ESI mode is the protonated molecule, [M+H]⁺, at m/z 140. Fragmentation can be induced (in-source CID) by increasing the cone voltage to obtain structural information.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for structure elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Compound This compound Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_IR Prepare Neat Thin Film Compound->Prep_IR Prep_MS Dilute in Volatile Solvent Compound->Prep_MS Acq_NMR NMR Spectroscopy (1H, 13C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectroscopy Prep_IR->Acq_IR Acq_MS Mass Spectrometry (ESI-MS) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Coupling, Integration Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Weight, Fragmentation Pattern Acq_MS->Analysis_MS Structure_Confirmation Structure Confirmation & Purity Assessment Analysis_NMR->Structure_Confirmation Analysis_IR->Structure_Confirmation Analysis_MS->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationship cluster_data Spectroscopic Data cluster_structure Structural Information NMR NMR (Connectivity) Structure Proposed Structure: This compound NMR->Structure confirms IR IR (Functional Groups) IR->Structure confirms MS MS (Molecular Formula) MS->Structure confirms

Caption: Logical relationship between spectroscopic data and structure confirmation.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (S)-1-(5-methylfuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-1-(5-methylfuran-2-yl)propan-1-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton in this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[1][2][3][4][5][6][7][8][9][10]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-3' (furan)~6.0-6.2Doublet (d)J ≈ 3.2 Hz1H
H-4' (furan)~5.9-6.1Doublet (d)J ≈ 3.2 Hz1H
H-1 (methine)~3.8-4.1Triplet (t)J ≈ 6.8 Hz1H
-CH₃ (furan)~2.2-2.3Singlet (s)-3H
-NH₂~1.5-2.5 (broad)Singlet (s, broad)-2H
H-2 (methylene)~1.6-1.8Multiplet (m)-2H
H-3 (methyl)~0.9-1.0Triplet (t)J ≈ 7.4 Hz3H

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, concentration, and temperature, and may appear as a broad singlet.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the amine group.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS is assigned a chemical shift of 0.00 ppm and is used to calibrate the spectrum.

  • NMR Instrument: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher, to obtain better signal dispersion.

  • Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature, usually 25°C. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons corresponding to each resonance.

Structural Elucidation and Signal Assignment

The predicted ¹H NMR spectrum provides key information for the structural confirmation of this compound.

Molecular Structure and Proton Labeling

References

A Technical Guide to the Prediction of 13C NMR Chemical Shifts in Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods used to predict the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of furan derivatives. A thorough understanding of these predictive techniques is crucial for the structural elucidation, characterization, and purity assessment of these important heterocyclic compounds in academic research and the pharmaceutical industry.

Introduction to 13C NMR of Furan Derivatives

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. The carbon atoms are designated as C2, C3, C4, and C5, with the oxygen atom at position 1. The 13C NMR spectrum of unsubstituted furan in CDCl3 shows two signals corresponding to the α-carbons (C2 and C5) at approximately 142.8 ppm and the β-carbons (C3 and C4) at approximately 109.8 ppm. The introduction of substituents onto this ring significantly influences the electron distribution and, consequently, the 13C chemical shifts of the ring carbons. Predicting these shifts is a powerful tool for confirming molecular structures and assigning resonances in complex spectra.

Predictive Methodologies

Two primary approaches are employed for the prediction of 13C NMR chemical shifts in furan derivatives: empirical methods based on substituent effects and computational methods rooted in quantum mechanics.

Empirical Methods: Substituent Chemical Shifts (SCS)

Empirical methods rely on the principle of additivity of substituent chemical shifts (SCS). This approach assumes that the effect of a substituent on the chemical shift of a particular carbon atom is independent of other substituents present in the molecule. The predicted chemical shift (δ_predicted) is calculated by adding the SCS increments for each substituent to the chemical shift of the corresponding carbon in the parent furan molecule (δ_furan).

δ_predicted = δ_furan + Σ(SCS)

While this method is rapid and straightforward, its accuracy can be limited in polysubstituted furans where substituent interactions can lead to non-additive effects.[1] The SCS values are derived from extensive experimental data and are most reliable for predicting shifts in structurally similar compounds.

The following table summarizes the experimentally observed 13C chemical shifts for furan and the substituent effects of various groups at the 2-position on the chemical shifts of the furan ring carbons.

Substituent (at C2)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
-H (Furan) 142.8 109.8 109.8 142.8
-CH3152.1106.5111.1141.2
-CHO152.9122.8112.9148.4
-COCH3152.2117.5112.5146.7
-COOH147.1119.1112.8148.1
-NO2154.5113.1113.1146.9
-OCH3165.187.9109.8141.9
-Br129.9112.5112.5144.5
-Cl142.9110.1111.4143.0

Note: Data compiled from various sources. Chemical shifts are referenced to TMS and may vary slightly depending on the solvent and experimental conditions.

Computational Methods: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful and accurate tool for predicting 13C NMR chemical shifts.[2][3] This ab initio approach calculates the isotropic magnetic shielding constants (σ) for each nucleus in a molecule. The chemical shift (δ) is then determined by referencing the calculated shielding constant of a nucleus in the molecule of interest (σ_sample) to the shielding constant of a reference compound, typically tetramethylsilane (TMS) (σ_ref), calculated at the same level of theory.

δ_calc = σ_ref - σ_sample

Commonly used DFT functionals for NMR chemical shift calculations include B3LYP, while basis sets such as 6-31G(d,p) or larger are often employed for accurate predictions.[3] The accuracy of DFT-based predictions can be further enhanced by considering conformational flexibility and solvent effects. For complex molecules, comparing the computed spectra of several possible isomers with the experimental spectrum can be a definitive method for structure elucidation.[2]

More recently, machine learning approaches, such as graph neural networks, have emerged as a rapid alternative to computationally expensive DFT calculations, offering predictions with comparable accuracy in a fraction of the time.

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is fundamental for both building empirical databases and validating computational predictions. Below is a generalized experimental protocol for obtaining the 13C NMR spectrum of a furan derivative.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common solvent for furan derivatives due to its good dissolving power and the presence of a distinct solvent peak (a triplet at ~77 ppm) that can be used for spectral calibration. Other deuterated solvents such as DMSO-d6, acetone-d6, or benzene-d6 may be used depending on the solubility of the compound.

  • Concentration: Prepare a solution of the furan derivative in the chosen deuterated solvent at a concentration typically ranging from 10 to 50 mg/mL.

  • Reference Standard: Tetramethylsilane (TMS) is commonly added as an internal reference standard, with its 13C signal defined as 0.0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

3.2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Shim the magnetic field to achieve high homogeneity and sharp spectral lines.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR spectra. Common pulse sequences include zgpg30 or zgdc.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for furan derivatives (e.g., 0-200 ppm).

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is necessary.

    • Temperature: Maintain a constant temperature, typically 298 K, throughout the experiment.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizing Prediction Workflows

The following diagrams illustrate the logical workflows for the different 13C NMR prediction methodologies.

Empirical_Prediction_Workflow furan Parent Furan (δ ≈ 142.8, 109.8 ppm) additivity Apply Additivity Principle δ_pred = δ_furan + Σ(SCS) furan->additivity scs Substituent Chemical Shift (SCS) Database scs->additivity predicted_shift Predicted 13C Chemical Shift additivity->predicted_shift comparison Compare Predicted vs. Experimental Shifts predicted_shift->comparison experimental_spectrum Experimental 13C NMR Spectrum experimental_spectrum->comparison assignment Resonance Assignment / Structure Confirmation comparison->assignment

Caption: Workflow for empirical 13C NMR prediction using SCS.

Computational_Prediction_Workflow mol_structure Propose Molecular Structure(s) conf_search Conformational Search (if applicable) mol_structure->conf_search dft_calc DFT Calculation (e.g., B3LYP/6-31G(d,p)) conf_search->dft_calc shielding_const Calculate Isotropic Shielding Constants (σ) dft_calc->shielding_const calc_shift Calculate Chemical Shift δ_calc = σ_ref - σ_sample shielding_const->calc_shift tms_ref Calculate σ for TMS (Reference) tms_ref->calc_shift predicted_spectrum Predicted 13C NMR Spectrum calc_shift->predicted_spectrum comparison Compare Predicted vs. Experimental Spectra predicted_spectrum->comparison experimental_spectrum Experimental 13C NMR Spectrum experimental_spectrum->comparison structure_validation Structure Validation / Isomer Discrimination comparison->structure_validation

Caption: Workflow for computational 13C NMR prediction using DFT.

Conclusion

The prediction of 13C NMR chemical shifts is an indispensable tool in the study of furan derivatives. Empirical methods offer a quick estimation, while computational approaches provide a higher level of accuracy and are particularly valuable for novel or complex structures. The synergy between experimental data and theoretical predictions allows for confident structural assignment and a deeper understanding of the electronic properties of these important heterocyclic compounds. As computational power increases and machine learning models become more sophisticated, the speed and accuracy of 13C NMR prediction are expected to continue to improve, further aiding researchers in the fields of chemistry and drug development.

References

Molecular weight of (S)-1-(5-methylfuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Molecular Weight of (S)-1-(5-methylfuran-2-yl)propan-1-amine

This document provides a detailed breakdown of the molecular weight of the chiral amine, this compound, a compound of interest in synthetic chemistry and drug discovery.

Molecular Identity and Formula

This compound is a chiral organic compound featuring a furan ring substituted with a methyl group and a propan-1-amine moiety. The stereochemistry at the first carbon of the propane chain is designated as (S).

Based on its structure, the molecular formula is determined to be C₈H₁₃NO [1][2].

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic masses of its constituent atoms. The standard atomic weights of the elements are:

  • Carbon (C): 12.011 amu[3]

  • Hydrogen (H): 1.008 amu[4][5][6]

  • Nitrogen (N): 14.007 amu[7][8]

  • Oxygen (O): 15.999 amu[9][10]

The calculation is as follows:

(Number of C atoms × Atomic Mass of C) + (Number of H atoms × Atomic Mass of H) + (Number of N atoms × Atomic Mass of N) + (Number of O atoms × Atomic Mass of O)

(8 × 12.011) + (13 × 1.008) + (1 × 14.007) + (1 × 15.999) = 139.198 g/mol

This calculated value is consistent with figures from chemical suppliers.[1]

Data Presentation

For clarity and comparative purposes, the elemental composition and molecular weight are summarized in the table below.

ElementSymbolCountAtomic Mass (amu)Total Mass (amu)
CarbonC812.01196.088
HydrogenH131.00813.104
NitrogenN114.00714.007
OxygenO115.99915.999
Total 139.198

Logical Workflow for Molecular Weight Determination

The process of determining the molecular weight of a chemical compound follows a logical sequence from its nomenclature to the final calculated value.

G A Compound Name This compound B Structural Analysis - Furan Ring - Methyl Group - Propan-1-amine Chain A->B C Determine Molecular Formula C₈H₁₃NO B->C D Identify Constituent Elements Carbon, Hydrogen, Nitrogen, Oxygen C->D E Obtain Standard Atomic Weights C: 12.011, H: 1.008, N: 14.007, O: 15.999 D->E F Calculate Molar Mass Σ (Atom Count × Atomic Weight) E->F G Final Molecular Weight 139.198 g/mol F->G

Caption: Logical workflow for molecular weight calculation.

Experimental Protocols for Molecular Weight Verification

While the theoretical molecular weight is calculated from the chemical formula, experimental verification is a critical step in compound characterization. The primary technique for determining the molecular weight of small organic molecules with high accuracy and precision is mass spectrometry.

Protocol: Molecular Weight Determination by Mass Spectrometry

  • Sample Preparation:

    • Dissolve a small quantity (typically <1 mg) of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the range of 1 µg/mL to 10 µg/mL, depending on the instrument's sensitivity.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

    • Employ a soft ionization technique to minimize fragmentation and preserve the molecular ion. Electrospray Ionization (ESI) is typically suitable for this compound due to the presence of the basic amine group, which is readily protonated.

    • Operate the ESI source in positive ion mode to generate the protonated molecule, [M+H]⁺.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

    • Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [C₈H₁₃NO + H]⁺. The expected m/z for this ion would be approximately 140.107.

    • The monoisotopic mass, which is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is 139.0997 g/mol .[2] The experimentally determined mass should be within a few parts per million (ppm) of this theoretical value.

    • The instrument software will process the raw data to provide an accurate mass measurement of the molecular ion, from which the molecular weight of the neutral molecule can be deduced.

The workflow for this experimental verification is outlined below.

G A Sample Preparation (Dissolution in Solvent) B Mass Spectrometry (High-Resolution Instrument) A->B C Ionization (Positive Mode ESI) B->C D Generation of Protonated Ion [M+H]⁺ C->D E Mass Analysis (m/z Measurement) D->E F Data Processing E->F G Experimental Molecular Weight (Confirmation of Theoretical Value) F->G

Caption: Experimental workflow for mass spectrometry.

References

Synthesis of Chiral Amines from Furan Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and drug development. Chiral amines are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules. Furan compounds, readily available from renewable biomass sources, represent a sustainable and versatile platform for the synthesis of these high-value chiral building blocks. This technical guide provides an in-depth overview of the key chemo- and biocatalytic methodologies for the synthesis of chiral amines from furan derivatives, with a focus on experimental protocols, quantitative data, and reaction pathways.

Chemo-catalytic Approaches: Asymmetric Reductive Amination

Asymmetric reductive amination of furan-derived ketones or in-situ formed imines is a powerful strategy for the synthesis of chiral furan-containing amines. This approach typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to induce enantioselectivity in the reduction of the C=N bond.

Iridium-Catalyzed Asymmetric Hydrogenation of Furan-Containing Imines

Iridium complexes bearing chiral phosphine ligands have demonstrated high efficiency in the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines.[1]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

  • Imine Formation: A mixture of the corresponding furan-containing ketone (1.0 mmol) and the primary amine (1.2 mmol) in an appropriate solvent (e.g., toluene, 5 mL) is stirred at room temperature in the presence of a dehydrating agent (e.g., molecular sieves) until completion of the reaction (monitored by TLC or GC). The dehydrating agent is then filtered off, and the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

  • Asymmetric Hydrogenation: In a glovebox, a pressure reactor is charged with the iridium precursor [Ir(COD)Cl]₂ (0.005 mmol) and the chiral ligand (e.g., (S,S)-f-Binaphane, 0.011 mmol) in a degassed solvent (e.g., dichloromethane, 5 mL). The solution is stirred for 30 minutes to allow for catalyst formation. The crude imine (1.0 mmol) is then added to the reactor. The reactor is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is stirred under hydrogen pressure (e.g., 50 bar) at a specific temperature (e.g., 40 °C) for a set time (e.g., 12-24 hours).

  • Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the chiral amine. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Catalyst SystemSubstrateProductYield (%)ee (%)Reference
Ir/(S,S)-f-BinaphaneN-methyl α-(furan-2-yl)benzenemethanimine(R)-N-methyl-1-(furan-2-yl)-1-phenylmethanamine>9590[1]
Ir/(R)-BINAPN-propyl α-(furan-2-yl)benzenemethanimine(S)-N-propyl-1-(furan-2-yl)-1-phenylmethanamine9285[1]

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Furan-Containing Imines.

Ruthenium-Catalyzed Reductive Amination of Furfural

Heterogeneous catalysts, such as ruthenium on a carbon support (Ru/C), are effective for the reductive amination of furfural to produce furfurylamine. While this method is typically used for the synthesis of the racemic amine, the development of chiral supports or modifiers could potentially lead to enantioselective transformations.

Experimental Protocol: Ru/C-Catalyzed Reductive Amination of Furfural

  • Reaction Setup: A high-pressure autoclave is charged with furfural (10 mmol), an ammonia source (e.g., 25% aqueous ammonia, 20 mL), the Ru/C catalyst (e.g., 5 wt% Ru, 100 mg), and a solvent (e.g., water or an alcohol, 30 mL).

  • Reaction Conditions: The autoclave is sealed, purged several times with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 40-80 bar). The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) and stirred for a set duration (e.g., 4-12 hours).

  • Work-up and Purification: After cooling the reactor to room temperature and carefully releasing the pressure, the catalyst is removed by filtration. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude furfurylamine can be further purified by distillation.

CatalystNitrogen SourceTemperature (°C)H₂ Pressure (bar)Yield (%)Reference
5% Ru/CAqueous NH₃1005092[2]
5% Rh/Al₂O₃Aqueous NH₃803092[3]

Table 2: Heterogeneous Catalyzed Reductive Amination of Furfural.

Biocatalytic Approaches: Harnessing Enzymes for Chiral Amine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes such as transaminases and reductive aminases can catalyze the asymmetric amination of furan-derived carbonyl compounds with high enantioselectivity under mild reaction conditions.

Transaminase-Mediated Asymmetric Synthesis

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. By using a prochiral furan-containing ketone as the acceptor, chiral amines can be synthesized with high enantiomeric excess.

Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Furan Amine

  • Enzyme Preparation and Immobilization: The transaminase (e.g., from Aspergillus terreus or a commercially available kit) can be used as a whole-cell catalyst or as a purified enzyme. For enhanced stability and reusability, the enzyme can be immobilized on a solid support. A common method involves immobilizing the enzyme on epoxy-functionalized resins. The resin is incubated with a solution of the purified enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) at room temperature for a specified time (e.g., 24 hours). The immobilized enzyme is then collected by filtration and washed.

  • Asymmetric Amination Reaction: A reaction vessel is charged with the furan-containing prochiral ketone (e.g., 2-acetylfuran, 10-50 mM), an amine donor (e.g., isopropylamine, L-alanine, 100-500 mM), and the cofactor pyridoxal-5'-phosphate (PLP, 1 mM) in a suitable buffer (e.g., HEPES buffer, pH 8.0). The reaction is initiated by adding the free or immobilized transaminase. The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC.

  • Work-up and Purification: Upon completion, if using an immobilized enzyme, the biocatalyst is removed by filtration for reuse. The pH of the reaction mixture is adjusted to >10 with a base (e.g., NaOH) to deprotonate the amine product. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude chiral amine. Further purification can be achieved by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Transaminase SourceSubstrateAmine DonorYield (%)ee (%)Reference
Aspergillus terreus2-AcetylfuranIsopropylamine85>99 (S)[4]
Vibrio fluvialis5-HydroxymethylfurfuralL-Alanine92>99 (S)[5]

Table 3: Transaminase-Mediated Asymmetric Synthesis of Chiral Furan Amines.

Reductive Aminase-Catalyzed Synthesis

Reductive aminases (RedAms) are a class of enzymes that catalyze the direct reductive amination of a carbonyl compound with an amine, utilizing a nicotinamide cofactor (NADH or NADPH) as the reducing agent. This one-pot reaction avoids the equilibrium limitations often encountered with transaminases.

Experimental Protocol: Reductive Aminase-Catalyzed Asymmetric Synthesis

  • Reaction Setup: The reaction is typically performed in a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.0-9.0). The reaction mixture contains the furan-derived ketone or aldehyde (e.g., furfural, 5-10 mM), the amine donor (e.g., ammonia or a primary amine, 50-100 mM), the reductive aminase, and a cofactor regeneration system.

  • Cofactor Regeneration: Due to the high cost of NAD(P)H, an in-situ regeneration system is essential. A common system employs a dehydrogenase (e.g., glucose dehydrogenase, GDH) and its corresponding substrate (e.g., glucose).

  • Reaction Conditions: The reaction is initiated by the addition of the RedAm and the components of the cofactor regeneration system. The mixture is incubated at a controlled temperature (e.g., 25-35 °C) with gentle shaking for 12-48 hours.

  • Work-up and Purification: The work-up and purification procedure is similar to that described for the transaminase-catalyzed reaction, involving basification, extraction with an organic solvent, drying, and solvent removal. Purification is typically achieved by column chromatography.

Reductive Aminase SourceSubstrateAmine DonorYield (%)ee (%)Reference
Aspergillus oryzaeFurfuralMethylamine94>98 (R)[6]
Engineered RedAm2-AcetylfuranAmmonia88>99 (S)

Table 4: Reductive Aminase-Catalyzed Asymmetric Synthesis of Chiral Furan Amines.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and reaction pathways described in this guide.

ChemoCatalytic_Workflow cluster_imine Imine Formation cluster_hydrogenation Asymmetric Hydrogenation cluster_purification Purification FuranKetone Furan-containing Ketone Imine Furan-containing Imine FuranKetone->Imine Dehydrating Agent PrimaryAmine Primary Amine PrimaryAmine->Imine ChiralAmine Chiral Furan Amine Imine->ChiralAmine Catalyst Catalyst [Ir(COD)Cl]₂ + Chiral Ligand Hydrogen H₂ (gas) Hydrogen->ChiralAmine Workup Solvent Removal ChiralAmine->Workup Column Column Chromatography Workup->Column PureProduct Purified Chiral Amine Column->PureProduct

Figure 1: Workflow for Chemo-Catalytic Asymmetric Hydrogenation.

BioCatalytic_Workflow cluster_reaction Biocatalytic Reaction cluster_workup Work-up cluster_purification Purification FuranKetone Furan-containing Ketone ChiralAmine_crude Chiral Furan Amine (in reaction mixture) FuranKetone->ChiralAmine_crude Enzyme, PLP AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->ChiralAmine_crude Enzyme Immobilized Transaminase Basification Adjust pH > 10 ChiralAmine_crude->Basification Extraction Solvent Extraction Basification->Extraction Drying Drying & Solvent Removal Extraction->Drying Column Column Chromatography Drying->Column PureProduct Purified Chiral Amine Column->PureProduct Reaction_Pathways cluster_chemo Chemo-catalytic Pathway cluster_bio_ta Biocatalytic Pathway (Transaminase) cluster_bio_redam Biocatalytic Pathway (Reductive Aminase) Ketone_C Furan Ketone Imine_C Imine Intermediate Ketone_C->Imine_C + R-NH₂ - H₂O Amine_C Chiral Furan Amine Imine_C->Amine_C [Ir]-Catalyst H₂ Ketone_B_TA Furan Ketone Amine_B_TA Chiral Furan Amine Ketone_B_TA->Amine_B_TA Transaminase (PLP) Amine Donor Ketone_B_RA Furan Ketone Amine_B_RA Chiral Furan Amine Ketone_B_RA->Amine_B_RA Reductive Aminase Amine Donor, NAD(P)H

References

A Comprehensive Technical Review of 5-Methylfuran-2-yl Amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methylfuran-2-yl amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, quantitative biological data, and experimental protocols for derivatives of 5-methylfuran-2-yl amine. The information is curated from recent scientific literature to serve as a comprehensive resource for researchers and professionals in drug discovery and development. This document summarizes key findings, presents comparative data in structured tables, details experimental methodologies, and visualizes complex relationships through diagrams to facilitate a deeper understanding and inspire further investigation into this promising class of compounds.

Introduction

The furan moiety is a five-membered aromatic heterocycle that is a core component in numerous pharmacologically active compounds.[1] Its unique electronic and steric properties often enhance the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[1] Among furan-containing scaffolds, 5-methylfuran-2-yl amine derivatives have garnered significant attention due to their versatile biological activities, including anticancer, antibacterial, and enzyme-inhibitory effects. This review consolidates the current knowledge on these derivatives, with a focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action.

Synthesis of 5-Methylfuran-2-yl Amine Derivatives

The synthesis of 5-methylfuran-2-yl amine derivatives often originates from commercially available starting materials like 2-methylfuran or 5-hydroxymethylfurfural (HMF). Various synthetic strategies have been employed to introduce the amine functionality and diversify the core structure.

A common approach involves the reductive amination of 5-methylfurfural or its derivatives. This method allows for the introduction of a wide range of primary and secondary amines. For instance, cobalt nanoparticle-catalyzed reductive amination of HMF has been utilized to produce various furan-based primary, secondary, and tertiary amines.[2] Another key intermediate is (5-methylfuran-2-yl)methanamine, which can be further modified.

One documented synthesis involves the reaction of 5-methyl-2-furoic acid with a suitable amine in the presence of a coupling agent, followed by reduction of the resulting amide to afford the corresponding amine. Alternatively, alkylation of an amine with a 5-methylfuran-2-ylmethyl halide is a straightforward method for obtaining these derivatives.

Biological Activities and Quantitative Data

Derivatives of 5-methylfuran-2-yl amine have been investigated for a range of therapeutic applications. The following sections summarize their key biological activities, with quantitative data presented for comparative analysis.

Anticancer Activity

Several studies have highlighted the potential of 5-methylfuran-2-yl amine derivatives as anticancer agents. For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been evaluated for their cytotoxicity against various cancer cell lines.[3][4]

One notable derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, demonstrated significant activity against the HeLa cell line.[4][5] The presence of a tryptamine moiety linked to the 5-methylfuran core appears to be crucial for its cytotoxic effect.

Table 1: Cytotoxicity of 5-Methylfuran-2-yl Amine Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37[4][5]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 8aHepG2-[4]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 1Vero>100[4]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 8cVero>100[4]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 9cVero>100[4]

Note: A specific IC50 value for derivative 8a against HepG2 was mentioned as showing selective activity but the exact value was not provided in the abstract.

Antibacterial Activity

The antibacterial potential of this class of compounds has also been explored. The same derivative that showed anticancer activity, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, exhibited inhibitory effects against pathogenic bacteria.[4][5]

Table 2: Antibacterial Activity of 5-Methylfuran-2-yl Amine Derivatives

CompoundBacteriaMIC (µg/mL)Reference
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic bacteria250[4][5]
Methyl-5-(hydroxymethyl)-2-furan carboxylate (1)Staphylococcus aureus500.00[4]
Methyl-5-(hydroxymethyl)-2-furan carboxylate (1)Bacillus cereus500.00[4]
Sirtuin 2 (SIRT2) Inhibition

Human sirtuin 2 (SIRT2) is a promising therapeutic target for cancer and neurodegenerative diseases.[6][7] A series of (5-phenylfuran-2-yl)methanamine derivatives were synthesized and evaluated as SIRT2 inhibitors.[6][7] Structure-activity relationship (SAR) studies led to the identification of a potent inhibitor with an IC50 value significantly lower than the known inhibitor AGK2.[6][7]

The initial hit compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, showed moderate inhibitory activity against SIRT2.[6] Through SAR-guided optimization, compound 25 was identified as a potent SIRT2 inhibitor.[6]

Table 3: SIRT2 Inhibitory Activity of (5-Phenylfuran-2-yl)methanamine Derivatives

CompoundSIRT2 Inhibition @ 10 µMSIRT2 Inhibition @ 100 µMIC50 (µM)Reference
4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (20)35 ± 3%63 ± 5%-[6][7]
25 --2.47[6][7]
AGK2 (Reference)--17.75[6][7]

Experimental Protocols

This section provides an overview of the methodologies employed in the synthesis and biological evaluation of 5-methylfuran-2-yl amine derivatives, as reported in the cited literature.

General Synthesis of 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes

A mixture of a 2-hydroxybenzyl alcohol (0.02 mol), 2-methylfuran (0.022 mol), and a catalytic amount of p-toluenesulfonic acid (50 mg) in benzene (20 ml) is refluxed using a Dean-Stark trap for 5 minutes.[8] The cooled solution is then filtered through a pad of Al₂O₃ and the solvent is evaporated to yield the product as a colorless oil.[8]

General Synthesis of 3-R-2-(3-oxobutyl)benzo[b]furans

To a boiling solution of a 2-hydroxyaryl-R-(5-methylfur-2-yl)methane (0.01 mol) in ethanol (5 ml), a saturated ethanolic HCl solution (5 ml) is added at once.[8] The reaction mixture is refluxed for 5 minutes, cooled, and then diluted with water. The resulting thick oil is washed with water and extracted with hot hexane. The warm extract is filtered through Al₂O₃, and the mother liquor is concentrated and crystallized at -5°C to give the final product.[8]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against HeLa, HepG2, and Vero cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured at a specific wavelength to determine cell viability and calculate the IC50 values.

Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against pathogenic bacteria is determined using the broth microdilution method.[4] Serial dilutions of the compounds are prepared in a suitable broth medium in 96-well plates. A standardized bacterial suspension is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

SIRT2 Inhibition Assay (Fluorescence-Based)

The inhibitory activity against SIRT2 is assessed using a fluorescence-based assay.[6][7] The assay measures the deacetylation of a fluorogenic substrate by the SIRT2 enzyme. The reaction is initiated by the addition of the enzyme to a mixture of the substrate, NAD+, and the test compound. After incubation, a developer solution is added to generate a fluorescent signal that is proportional to the enzyme activity. The IC50 values are determined by measuring the fluorescence intensity at various inhibitor concentrations.

Visualizing Key Processes

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-Methylfuran, HMF) intermediate Key Intermediate (e.g., 5-Methylfurfural) start->intermediate Oxidation reaction Chemical Reaction (e.g., Reductive Amination) intermediate->reaction Amine Source product 5-Methylfuran-2-yl Amine Derivatives reaction->product anticancer Anticancer Assays (MTT) product->anticancer product->anticancer antibacterial Antibacterial Assays (MIC) product->antibacterial product->antibacterial enzyme Enzyme Inhibition (SIRT2) product->enzyme product->enzyme data Quantitative Data (IC50, MIC) anticancer->data antibacterial->data enzyme->data G SIRT2 Inhibition and Downstream Effects inhibitor 5-Methylfuran-2-yl Amine Derivative sirt2 SIRT2 Enzyme inhibitor->sirt2 Inhibition deacetylated Deacetylated Substrate sirt2->deacetylated Deacetylation substrate Acetylated Substrate (e.g., α-tubulin, p53) substrate->sirt2 pathway Cellular Pathways (e.g., Cell Cycle, Apoptosis) deacetylated->pathway Modulation outcome Therapeutic Outcome (e.g., Anticancer effect) pathway->outcome

References

The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and bioactive molecules, with an estimated 40-45% of small-molecule drugs containing at least one chiral amine moiety. The furan scaffold, a five-membered aromatic heterocycle, is also a privileged structure in medicinal chemistry, appearing in numerous approved drugs and demonstrating a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The amalgamation of these two pharmacophores into novel furan-based chiral amines presents a compelling strategy for the development of new therapeutic agents with unique structural and electronic properties that can lead to enhanced biological activity and improved pharmacokinetic profiles.

This technical guide provides an in-depth overview of the discovery and synthesis of novel furan-based chiral amines. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug development, offering detailed insights into synthetic methodologies, quantitative data, experimental protocols, and the potential biological relevance of this promising class of compounds.

Synthetic Methodologies for Furan-Based Chiral Amines

The enantioselective synthesis of furan-based chiral amines can be achieved through several modern synthetic strategies. This section will focus on two prominent and effective methods: asymmetric hydrogenation of imines and biocatalytic reductive amination.

Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing optically active amines. This approach typically involves the use of a transition metal catalyst complexed with a chiral ligand. For the synthesis of furan-based chiral amines, this method has been successfully applied to N-alkyl α-aryl furan-containing imines.

A notable example is the iridium-catalyzed asymmetric hydrogenation of N-alkyl imines derived from furan-2-carbaldehyde and its derivatives. Using a chiral ligand such as (S,S)-f-Binaphane, a range of furan-based chiral amines can be produced with high enantioselectivity. The general scheme for this transformation is depicted below.

Start Furan-2-carbaldehyde Imine N-alkyl furfurylimine Start->Imine Condensation Amine Primary Amine (R-NH2) Amine->Imine Product Chiral Furfurylamine Imine->Product Asymmetric Hydrogenation Catalyst [Ir(COD)Cl]2 / (S,S)-f-Binaphane Catalyst->Product H2 H2 (gas) H2->Product

Caption: Asymmetric Hydrogenation Workflow.

Biocatalytic Reductive Amination using Transaminases

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. This enzymatic approach offers high enantioselectivity under mild reaction conditions and is particularly well-suited for the synthesis of furfurylamines from biomass-derived furfurals.

The biocatalytic reductive amination of furfural and its derivatives, such as 5-(hydroxymethyl)furfural (HMF), can be achieved with high conversion and selectivity using engineered transaminases. Isopropylamine is often used as a convenient and inexpensive amine donor.

Substrate Furfural or HMF Product Chiral Furfurylamine Substrate->Product Reductive Amination AmineDonor Isopropylamine AmineDonor->Product Enzyme Transaminase (TA) Enzyme->Product Byproduct Acetone Product->Byproduct

Caption: Biocatalytic Amination Workflow.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the synthesis of furan-based chiral amines via the methodologies discussed.

EntrySubstrateCatalyst/EnzymeProductYield (%)ee (%)Reference
1N-benzyl furfurylimineIr/(S,S)-f-Binaphane(S)-N-benzyl-1-(furan-2-yl)methanamine>9990
2N-butyl furfurylimineIr/(S,S)-f-Binaphane(S)-N-butyl-1-(furan-2-yl)methanamine>9985
35-(Hydroxymethyl)furfural (HMF)Transaminase (ATA-Spo)5-(Hydroxymethyl)furfurylamine (HMFA)>95>99
4FurfuralTransaminase (ATA-CV)Furfurylamine>90>99

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of furan-based chiral amines.

Protocol 1: Asymmetric Hydrogenation of N-benzyl furfurylimine

Materials:

  • Furfural

  • Benzylamine

  • [Ir(COD)Cl]2 (COD = 1,5-cyclooctadiene)

  • (S,S)-f-Binaphane

  • Toluene (anhydrous)

  • Hydrogen gas (H2)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Synthesis of N-benzyl furfurylimine: To a solution of furfural (1.0 mmol) in toluene (5 mL) is added benzylamine (1.0 mmol). The mixture is stirred at room temperature for 4 hours. The resulting solution is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

  • Asymmetric Hydrogenation: In a glovebox, [Ir(COD)Cl]2 (0.005 mmol) and (S,S)-f-Binaphane (0.011 mmol) are dissolved in anhydrous toluene (2 mL) in a glass-lined autoclave. The solution is stirred at room temperature for 30 minutes. A solution of the N-benzyl furfurylimine (1.0 mmol) in anhydrous toluene (3 mL) is then added. The autoclave is sealed, removed from the glovebox, and pressurized with H2 gas to 50 bar. The reaction is stirred at 30 °C for 12 hours.

  • Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral N-benzyl-1-(furan-2-yl)methanamine. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Biocatalytic Synthesis of 5-(Hydroxymethyl)furfurylamine (HMFA)

Materials:

  • 5-(Hydroxymethyl)furfural (HMF)

  • Isopropylamine

  • Recombinant transaminase (e.g., ATA-Spo)

  • Pyridoxal-5'-phosphate (PLP)

  • HEPES buffer (50 mM, pH 8.0)

  • Sodium chloride (NaCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 50 mL reaction vessel, HMF (10 mM) is dissolved in 20 mL of HEPES buffer (50 mM, pH 8.0) containing PLP (0.1 mM). Isopropylamine (500 mM) is added as the amine donor.

  • Enzymatic Reaction: The reaction is initiated by the addition of the transaminase enzyme (e.g., 1 mg/mL). The mixture is incubated at 30 °C with gentle agitation (150 rpm) for 24 hours. The progress of the reaction can be monitored by HPLC by measuring the decrease in HMF concentration and the formation of HMFA.

  • Work-up and Isolation: After the reaction is complete, the pH of the mixture is adjusted to 10 with 1 M NaOH. The aqueous solution is saturated with NaCl and then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous MgSO4, filtered, and the solvent is evaporated under reduced pressure to yield the crude HMFA.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the resulting HMFA can be determined by chiral HPLC after derivatization.

Biological Relevance and Signaling Pathways

Furan-based chiral amines are of significant interest in drug discovery due to their potential to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. Their structural features, including the electron-rich furan ring and the chiral amino group, can facilitate strong and specific binding to these targets.

For instance, many neurotransmitter receptors, such as serotonin and dopamine receptors, are GPCRs and are common targets for drugs treating neurological and psychiatric disorders. A novel furan-based chiral amine could potentially act as a selective agonist or antagonist at one of these receptors, modulating downstream signaling pathways.

The diagram below illustrates a representative GPCR signaling pathway that could be modulated by a novel furan-based chiral amine.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Furan-Based Chiral Amine Receptor GPCR Ligand->Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Adenylate Cyclase G_Protein->Effector modulates cAMP cAMP Effector->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Target Target Proteins PKA->Target phosphorylates Response Cellular Response Target->Response

Caption: Representative GPCR Signaling Pathway.

Conclusion

The synthesis of novel furan-based chiral amines represents a vibrant and promising area of research in medicinal chemistry. Modern synthetic methods, including asymmetric hydrogenation and biocatalysis, provide efficient and highly stereoselective routes to these valuable compounds. The unique combination of the furan scaffold and a chiral amine center offers exciting opportunities for the design of new therapeutic agents targeting a range of diseases. This technical guide has provided a comprehensive overview of the key synthetic strategies, quantitative data, and experimental protocols to aid researchers in this field. Continued exploration and innovation in the synthesis and biological evaluation of furan-based chiral amines will undoubtedly lead to the discovery of new and impactful medicines.

An In-depth Technical Guide on the Safety and Handling of (S)-1-(5-methylfuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-1-(5-methylfuran-2-yl)propan-1-amine, a chiral amine containing a furan moiety. Due to the limited availability of specific toxicological data for this compound, this guide integrates information from the available Safety Data Sheet (SDS) with general knowledge of furan toxicology and best practices for handling corrosive amines.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. The furan ring in its structure also suggests a potential for liver toxicity, as furan and its derivatives are known to be hepatotoxic and potentially carcinogenic in animal studies.

Table 1: GHS Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Potential Systemic HazardsNot ClassifiedBased on the furan moiety, potential for liver toxicity.

Note: The systemic hazard is inferred from the toxicology of furan and its derivatives and is not a formal GHS classification for this specific compound.

Toxicological Profile

Furan Metabolism Pathway Furan_Compound This compound P450 Cytochrome P450 (Liver) Furan_Compound->P450 Metabolism Reactive_Intermediate Reactive Intermediate (e.g., cis-2-butene-1,4-dial) P450->Reactive_Intermediate Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Intermediate->Macromolecules Covalent Binding Toxicity Hepatotoxicity & Potential Carcinogenicity Macromolecules->Toxicity

Caption: Potential metabolic activation of furan-containing compounds.

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[2]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), a lab coat, and an apron.Prevents skin contact which can lead to severe burns.[3]
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Avoids inhalation of corrosive and potentially toxic vapors.[2]

digraph "Experimental_Workflow" {
graph [fontname="Arial", fontsize=10];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label = "Preparation"; bgcolor="#F1F3F4"; "Review_SDS" [label="Review SDS and SOPs"]; "Don_PPE" [label="Don Appropriate PPE"]; "Prepare_Hood" [label="Prepare Chemical Fume Hood"]; }

subgraph "cluster_handling" { label = "Handling"; bgcolor="#F1F3F4"; "Transfer_Chemical" [label="Transfer Compound"]; "Conduct_Experiment" [label="Conduct Experiment"]; }

subgraph "cluster_cleanup" { label = "Cleanup & Disposal"; bgcolor="#F1F3F4"; "Quench_Reaction" [label="Quench Reaction (if applicable)"]; "Segregate_Waste" [label="Segregate Waste"]; "Clean_Glassware" [label="Clean Glassware in Hood"]; "Doff_PPE" [label="Doff PPE Correctly"]; "Wash_Hands" [label="Wash Hands Thoroughly"]; }

"Review_SDS" -> "Don_PPE" -> "Prepare_Hood" -> "Transfer_Chemical" -> "Conduct_Experiment" -> "Quench_Reaction" -> "Segregate_Waste" -> "Clean_Glassware" -> "Doff_PPE" -> "Wash_Hands"; }

Caption: General workflow for safely handling corrosive chemicals.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 20 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In case of a spill, the primary objectives are to ensure personnel safety, contain the spill, and clean it up appropriately.

Spill_Response_Decision_Chart Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size and Risk Spill_Occurs->Assess_Spill Minor_Spill Minor Spill (<100 mL, contained) Assess_Spill->Minor_Spill Major_Spill Major Spill (>100 mL or uncontained) Assess_Spill->Major_Spill Cleanup_Procedure Follow Cleanup Protocol Minor_Spill->Cleanup_Procedure Yes Evacuate_Area Evacuate Immediate Area Major_Spill->Evacuate_Area Yes Notify_EH&S Notify Environmental Health & Safety Evacuate_Area->Notify_EH&S Secure_Area Secure the Area Notify_EH&S->Secure_Area Don_PPE_Spill Don Spill-Specific PPE Cleanup_Procedure->Don_PPE_Spill Contain_Spill Contain Spill with Absorbent Material Don_PPE_Spill->Contain_Spill Neutralize Neutralize (if applicable) Contain_Spill->Neutralize Collect_Waste Collect Waste in Sealed Container Neutralize->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate

Caption: Decision chart for responding to a chemical spill.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in Table 2, including respiratory protection.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[7]

  • Neutralization: For small spills, cautiously neutralize with a weak acid, such as citric acid, before absorption.[6]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8] The furan ring is susceptible to polymerization or ring-opening in the presence of strong acids.

  • Stability: The compound is expected to be stable under recommended storage conditions. However, furan itself can form explosive peroxides upon prolonged exposure to air. While there is no specific data for this compound, it is prudent to handle it as potentially air-sensitive.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[9] Do not dispose of down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Experimental Protocols

The following are generalized experimental protocols based on best practices for handling corrosive and potentially air-sensitive amines.

Protocol 8.1: Preparation of a Solution

  • Preparation: Assemble and oven-dry all necessary glassware. Cool under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere: Conduct all operations under an inert atmosphere in a chemical fume hood.

  • Tare Glassware: Tare the sealed reaction vessel containing a magnetic stir bar.

  • Transfer of Amine: Using a gas-tight syringe, carefully transfer the required amount of this compound to the reaction vessel.

  • Solvent Addition: Add the desired anhydrous solvent to the reaction vessel via cannula or syringe.

  • Mixing: Stir the solution until homogeneous.

Protocol 8.2: Use in a Reaction

  • Reaction Setup: Set up the reaction in oven-dried glassware under an inert atmosphere in a chemical fume hood.

  • Reagent Addition: Add other reagents to the reaction vessel as required by the specific experimental procedure.

  • Addition of Amine Solution: Slowly add the prepared solution of this compound to the reaction mixture at the desired temperature. Monitor the reaction for any exothermic events.

  • Reaction Work-up: Upon completion, cautiously quench the reaction mixture (e.g., with a proton source if organometallic reagents were used) while maintaining a safe temperature.

  • Extraction and Purification: Follow standard procedures for extraction and purification, being mindful that all aqueous and organic waste streams may be hazardous.

This guide is intended to provide a comprehensive overview of the safety and handling considerations for this compound. It is imperative that all users consult the most recent Safety Data Sheet and their institution's safety protocols before working with this compound. Always prioritize safety and use prudent laboratory practices.

References

Thermochemical Properties of Substituted Furan Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan and its substituted derivatives are a critical class of heterocyclic organic compounds, distinguished by a five-membered aromatic ring containing one oxygen atom.[1] These compounds are not only foundational building blocks in organic synthesis but are also integral to the fields of biofuel development, pharmaceuticals, and materials science. An accurate understanding of their thermochemical properties—such as enthalpy of formation, entropy, and heat capacity—is paramount for designing and optimizing chemical processes, predicting reaction outcomes, ensuring process safety, and evaluating the stability of novel drug candidates.

This technical guide provides a consolidated overview of the thermochemical properties of substituted furan compounds. It details the primary experimental and computational methodologies used to determine these properties, presents quantitative data in a structured format for easy comparison, and illustrates key workflows and concepts through diagrams.

Experimental Determination of Thermochemical Properties

The foundation of thermochemical data lies in precise calorimetric measurements. Several key experimental techniques are employed to determine the energetic properties of furan derivatives.

Experimental Protocol: Combustion Bomb Calorimetry

This technique is the primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds in their condensed state (solid or liquid).[2]

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of the furan compound is pressed into a pellet.[2][3] For volatile liquids, the sample is encapsulated in a container of known combustion energy.

  • Bomb Assembly: The sample pellet is placed in a crucible within a high-pressure stainless-steel vessel, known as the "bomb." A fuse wire (e.g., iron or platinum) of known mass is positioned to contact the sample.[2] A small, known amount of water is often added to the bomb to ensure all water formed during combustion is in the liquid state.

  • Pressurization and Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete and rapid combustion.[3]

  • Calorimetry: The sealed bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter). After thermal equilibrium is reached, the sample is ignited electrically.

  • Data Acquisition: The temperature change of the water bath is meticulously recorded with a high-precision thermometer (to 0.001 K) until a final, stable temperature is reached.

  • Calculation: The heat released by the combustion (q) is calculated from the temperature rise (ΔT) and the previously determined heat capacity of the calorimeter system (Ccal). Ccal is found by burning a standard substance like benzoic acid, for which the energy of combustion is accurately known.[4] After applying corrections (e.g., for fuse wire combustion and nitric acid formation), the standard internal energy of combustion (ΔcU°) is determined. This is then converted to the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation in the condensed phase is calculated using Hess's Law.[4]

Experimental Protocol: Calvet-Type Microcalorimetry

To determine the gas-phase enthalpy of formation, the enthalpy of phase change (vaporization or sublimation) must be measured. Calvet-type microcalorimetry is a highly accurate method for this purpose, especially for samples available in small quantities (1-5 mg).[5][6][7]

  • Apparatus: The system uses a heat-flow calorimeter with twin thermopile detectors for differential measurement, providing high sensitivity.[5] One element holds the sample cell, and the other holds a reference cell.

  • Drop Method (for Heat Capacity): A sample at a known initial temperature (e.g., room temperature) is dropped into the pre-heated calorimeter at the measurement temperature. The resulting heat flow detected by the thermopiles is integrated over time to determine the change in enthalpy, from which the heat capacity can be derived.

  • Vaporization/Sublimation Measurement: The sample is placed in a cell connected to a vacuum line. The sample is dropped into the heated calorimetric zone, where it vaporizes or sublimes under vacuum.[6] The heat absorbed during this endothermic process is measured by the thermopile. The integrated heat flow, corrected for any background effects, directly yields the enthalpy of the phase transition at that temperature.[5]

Experimental Protocol: Knudsen Effusion Method

This dynamic gravimetric technique is used to measure the very low vapor pressures of solids and low-volatility liquids, from which the enthalpy of sublimation can be derived via the Clausius-Clapeyron equation.[8][9]

  • Cell Preparation: A small amount of the sample is placed inside a "Knudsen cell," which is an isothermal container with a small, well-defined orifice.[10]

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.[11] Molecules from the sample effuse through the orifice into the vacuum.

  • Data Acquisition: The rate of mass loss ( dm/dt ) from the cell is measured over time using a high-precision microbalance.[8]

  • Calculation: The vapor pressure (P) is calculated from the rate of mass loss using the Knudsen equation: P = ( dm/dt ) * sqrt(2πRT/M) / A where M is the molar mass, T is the temperature, R is the ideal gas constant, and A is the area of the orifice.[12]

  • Enthalpy of Sublimation: By measuring the vapor pressure at several different temperatures, a plot of ln(P) versus 1/T is generated. The slope of this plot is equal to -ΔsubH°/R, allowing for the determination of the standard enthalpy of sublimation.

The following diagram illustrates the logical workflow for combining these experimental techniques to determine the gas-phase standard enthalpy of formation.

experimental_workflow cluster_exp Experimental Determination of Gas-Phase Enthalpy of Formation combustion Combustion Bomb Calorimetry delta_h_comb ΔcH°(cond) combustion->delta_h_comb Measures calvet Calvet Microcalorimetry or Knudsen Effusion delta_h_vap Δvap/subH° calvet->delta_h_vap Measures delta_h_form_cond ΔfH°(cond) delta_h_comb->delta_h_form_cond Calculate via Hess's Law combiner delta_h_form_cond->combiner delta_h_vap->combiner delta_h_form_gas ΔfH°(gas) combiner->delta_h_form_gas Combine via Hess's Law

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Methodologies

Alongside experimental work, computational quantum chemistry has become an indispensable tool for accurately predicting thermochemical properties. High-level ab initio calculations can provide data for compounds that are difficult to synthesize or handle experimentally.

Computational Protocol: High-Accuracy Composite Methods

Methods like Domain-based Local Pair Natural Orbital Coupled Cluster with singles, doubles, and perturbative triples (DLPNO-CCSD(T)) offer a "gold standard" level of accuracy for thermochemical predictions.[13][14]

  • Geometry Optimization: The first step is to find the lowest energy 3D structure of the furan molecule. This is typically performed using a less computationally expensive method, such as Density Functional Theory (DFT) with a basis set like B3LYP-D3(BJ)/def2-TZVPP.

  • Vibrational Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated. This step confirms that the structure is a true energy minimum (no imaginary frequencies) and is used to compute the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Single-Point Energy Calculation: A highly accurate single-point energy calculation is performed on the optimized geometry using the DLPNO-CCSD(T) method.[15] To achieve the highest accuracy, this energy is often extrapolated to the Complete Basis Set (CBS) limit by performing calculations with progressively larger basis sets (e.g., triple-zeta and quadruple-zeta).[16][17]

  • Isodesmic Reactions: To minimize systematic errors in the calculations, the target furan derivative is included in a balanced hypothetical reaction (an isodesmic or homodesmotic reaction) where the number and types of chemical bonds are conserved on both sides of the equation. The enthalpy of reaction is calculated using the high-accuracy energies from the previous step. By using well-characterized reference compounds with accurately known experimental enthalpies of formation in the reaction, the unknown enthalpy of formation for the target furan can be determined with high precision, as many sources of computational error cancel out.

The following diagrams illustrate a typical computational workflow and the concept of an isodesmic reaction.

computational_workflow start Molecular Structure (Input) opt Geometry Optimization (e.g., DFT) start->opt freq Frequency Calculation opt->freq Optimized Geometry spe Single-Point Energy (DLPNO-CCSD(T)/CBS) opt->spe Optimized Geometry thermo Thermochemical Analysis freq->thermo ZPVE & Thermal Corrections spe->thermo Electronic Energy end ΔfH°, S°, Cp (Output) thermo->end

Caption: A typical workflow for computational thermochemistry.

Caption: Conceptual diagram of an isodesmic reaction for error cancellation.

Thermochemical Data of Substituted Furans

The following tables summarize key thermochemical data for furan and several of its important derivatives. The data is compiled from the NIST Chemistry WebBook and recent high-level computational studies. All values are for the gas phase at 298.15 K and 1 bar unless otherwise noted.

Table 1: Standard Molar Enthalpies of Formation (ΔfH°gas) for Selected Furan Compounds

CompoundFormulaΔfH° (kJ/mol)MethodReference
FuranC₄H₄O-34.9 ± 0.6Experimental[18]
2-MethylfuranC₅H₆O-77.4 ± 0.8Experimental[19]
2-Furaldehyde (Furfural)C₅H₄O₂-151.2 ± 0.7Experimental[20]
5-Methyl-2-furaldehydeC₆H₆O₂-188.7 ± 1.2Experimental[21]
2,5-DimethylfuranC₆H₈O-120.3DLPNO-CCSD(T)/CBS
2-AcetylfuranC₆H₆O₂-148.0DLPNO-CCSD(T)/CBS
Furfuryl alcoholC₅H₆O₂-232.0DLPNO-CCSD(T)/CBS
5-Nitro-2-furaldehydeC₅H₃NO₄-144.1 ± 7.5Experimental[22][23]

Table 2: Standard Molar Entropy (S°gas) and Heat Capacity (Cp,gas) for Selected Furan Compounds

CompoundFormulaS°gas (J/mol·K)Cp,gas (J/mol·K)Reference
FuranC₄H₄O265.8965.48[24]
2-MethylfuranC₅H₆O305.8189.66[25]
2-Furaldehyde (Furfural)C₅H₄O₂313.3488.62[20]

Note: Data from computational studies are derived from recent literature which often provides extensive tables of values. The values presented here are a representative selection.

Conclusion and Future Outlook

The thermochemical properties of substituted furan compounds are essential for a wide range of scientific and industrial applications. While experimental techniques like combustion calorimetry provide benchmark data, they are resource-intensive. Modern high-level computational methods, particularly when paired with strategies like isodesmic reactions, have demonstrated the ability to predict these properties with accuracy rivaling that of experimental measurements.

Despite significant progress, there remain discrepancies between experimental and theoretical values for certain derivatives, highlighting the need for continued high-precision experimental work to validate and refine computational models. The continued synergy between advanced computational chemistry and precise calorimetry will be crucial in expanding the thermochemical database for furan derivatives, thereby enabling more efficient and innovative applications in drug discovery, renewable energy, and chemical manufacturing.

References

Stereochemistry of 1-(furan-2-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Furan-2-yl)propan-1-amine is a chiral amine with potential applications in medicinal chemistry and drug development, owing to the prevalence of the furan motif in biologically active molecules.[1][2] The stereochemistry of this compound is of critical importance, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] This technical guide provides a comprehensive overview of the stereochemistry of 1-(furan-2-yl)propan-1-amine, focusing on its enantioselective synthesis and methods for chiral analysis. Due to the limited availability of direct experimental data on the target amine, this guide leverages a highly effective, recently developed method for the synthesis of its key chiral precursor, (S)-1-(furan-2-yl)propan-1-ol, and established synthetic transformations to propose a robust pathway to the enantiopure amine.

Introduction to the Stereochemistry of Furan-Containing Compounds

The furan ring is a versatile heterocyclic scaffold found in numerous pharmaceuticals and natural products.[1][2] Its unique electronic and steric properties can contribute to favorable interactions with biological targets. When a chiral center is introduced adjacent to the furan ring, as in 1-(furan-2-yl)propan-1-amine, the three-dimensional arrangement of substituents becomes a crucial determinant of its biological activity. It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.[3] Therefore, the ability to synthesize and analyze enantiomerically pure forms of such compounds is essential for drug discovery and development.

Enantioselective Synthesis

A direct and efficient pathway to obtaining enantiomerically pure 1-(furan-2-yl)propan-1-amine involves the stereospecific conversion of a chiral precursor. A highly effective method for the synthesis of the key intermediate, (S)-1-(furan-2-yl)propan-1-ol, has been reported with excellent enantioselectivity.[4] This chiral alcohol can then be converted to the corresponding amine with inversion of stereochemistry via a Mitsunobu reaction, a reliable method for such transformations.[5]

Synthesis of (S)-1-(furan-2-yl)propan-1-ol

A recent green synthesis approach utilizes the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the whole-cell biocatalyst Lactobacillus paracasei BD101.[4] This method provides the (S)-alcohol with high conversion, yield, and exceptional enantiomeric excess.

Experimental Protocol: Asymmetric Bioreduction of 1-(furan-2-yl)propan-1-one [4]

  • Biocatalyst Preparation: Lactobacillus paracasei BD101 is cultured in MRS broth. The cells are harvested by centrifugation and washed.

  • Reaction Setup: A mixture of glucose (as a co-substrate for cofactor regeneration), 1-(furan-2-yl)propan-1-one, and the wet cell biocatalyst is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.0).

  • Bioreduction: The reaction mixture is incubated at 30°C with agitation (e.g., 150 rpm) for 48-50 hours. The progress of the reaction is monitored by TLC or GC.

  • Work-up and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield pure (S)-1-(furan-2-yl)propan-1-ol.

Quantitative Data for (S)-1-(furan-2-yl)propan-1-ol Synthesis [4]

ParameterValue
Conversion>99%
Enantiomeric Excess (ee)>99%
Isolated Yield96%
Proposed Synthesis of (R)-1-(furan-2-yl)propan-1-amine via Mitsunobu Reaction

The Mitsunobu reaction is a well-established method for converting a secondary alcohol to a primary amine with complete inversion of stereochemistry.[5] By using (S)-1-(furan-2-yl)propan-1-ol as the starting material, the (R)-enantiomer of the target amine can be synthesized. Phthalimide is a common nitrogen nucleophile used in this reaction, followed by deprotection to yield the primary amine.

Proposed Experimental Protocol: Mitsunobu Reaction

  • Reaction Setup: To a solution of (S)-1-(furan-2-yl)propan-1-ol (1 equivalent), triphenylphosphine (1.5 equivalents), and phthalimide (1.5 equivalents) in anhydrous THF at 0°C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification of Phthalimide Intermediate: The reaction mixture is concentrated, and the residue is purified by column chromatography to isolate the N-(1-(furan-2-yl)propyl)phthalimide intermediate.

  • Deprotection: The phthalimide intermediate is dissolved in ethanol, and hydrazine hydrate (excess) is added. The mixture is refluxed for several hours.

  • Final Work-up and Purification: After cooling, the reaction mixture is worked up by adding aqueous HCl and filtering to remove the phthalhydrazide byproduct. The filtrate is then basified with NaOH and extracted with an organic solvent to yield (R)-1-(furan-2-yl)propan-1-amine. Further purification may be achieved by distillation or chromatography.

Chiral Resolution of Racemic 1-(furan-2-yl)propan-1-amine

Alternatively, the enantiomers of 1-(furan-2-yl)propan-1-amine can be separated from a racemic mixture. The most common method for the resolution of chiral amines is the formation of diastereomeric salts with a chiral acid, followed by separation through crystallization.[6]

General Experimental Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: A solution of racemic 1-(furan-2-yl)propan-1-amine in a suitable solvent (e.g., ethanol, methanol, or isopropanol) is treated with a solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid (typically 0.5 to 1.0 equivalents).

  • Crystallization: The mixture is allowed to cool slowly to promote the crystallization of one of the diastereomeric salts. The solubility of the two diastereomeric salts will differ, allowing one to crystallize preferentially.

  • Isolation and Purification: The crystals are collected by filtration, washed with a cold solvent, and can be recrystallized to improve diastereomeric purity.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., aqueous NaOH) to liberate the enantiomerically enriched free amine, which is then extracted with an organic solvent.

  • Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the other diastereomer, can be treated in a similar manner to isolate the other enantiomer of the amine.

Chiral Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for determining the enantiomeric purity (enantiomeric excess) of chiral compounds.[7][8][9] While specific HPLC conditions for 1-(furan-2-yl)propan-1-amine are not available in the literature, a method can be developed based on the analysis of structurally similar chiral amines. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[2]

Proposed Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape. A typical starting condition would be 90:10 (v/v) hexane/isopropanol with 0.1% diethylamine.

  • Detection: UV detection at a wavelength where the furan ring absorbs (e.g., 254 nm).

  • Analysis: The racemic amine is injected to determine the retention times of the two enantiomers. The enantiomeric excess of a sample is then calculated from the peak areas of the two enantiomers.

Visualizations

Diagram 1: Synthetic Pathway to (R)-1-(furan-2-yl)propan-1-amine

G cluster_0 Asymmetric Bioreduction cluster_1 Mitsunobu Reaction (Stereoinversion) A 1-(furan-2-yl)propan-1-one B (S)-1-(furan-2-yl)propan-1-ol (>99% ee) A->B L. paracasei BD101 Glucose, 30°C C N-(1-(furan-2-yl)propyl)phthalimide B->C 1. PPh3, Phthalimide, DEAD 2. Stereochemical Inversion D (R)-1-(furan-2-yl)propan-1-amine C->D Hydrazine Hydrate

Caption: Enantioselective synthesis of (R)-1-(furan-2-yl)propan-1-amine.

Conclusion

While direct experimental data for the enantiomers of 1-(furan-2-yl)propan-1-amine are scarce, this technical guide outlines a clear and viable pathway for their synthesis and analysis. The highly efficient biocatalytic production of the chiral precursor, (S)-1-(furan-2-yl)propan-1-ol, provides an excellent starting point for the stereospecific synthesis of the corresponding amine. The proposed application of the Mitsunobu reaction for stereoinversion and standard chiral resolution and HPLC analysis techniques offer robust methodologies for researchers in drug discovery and development. Further investigation into the specific biological activities of the individual enantiomers of 1-(furan-2-yl)propan-1-amine is warranted to explore its full therapeutic potential.

References

The Biological Frontier of Furan-Containing Amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of biologically active compounds.[1][2] When combined with an amine functional group, the resulting furan-containing amines exhibit a remarkable breadth of pharmacological activities, making them a focal point for researchers, scientists, and drug development professionals.[1][3] These compounds are explored for their therapeutic potential across a wide spectrum of diseases, including cancer, infectious diseases, inflammation, and neurodegenerative disorders.[2] Their biological effects are often attributed to the unique electronic and structural properties conferred by the furan ring, which can act as a bioisostere for other aromatic systems like phenyl rings, while offering distinct steric and electronic characteristics that can enhance metabolic stability, bioavailability, and interactions with biological targets.[1]

This technical guide provides an in-depth overview of the biological activities of furan-containing amines, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Furan-containing amines have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic and antiproliferative effects against various cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Mechanisms of Anticancer Action
  • Induction of Apoptosis: A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain furan derivatives can trigger the intrinsic mitochondrial pathway of apoptosis.[4] This is often evidenced by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a corresponding decrease in the anti-apoptotic protein Bcl-2.[4] The initiation of apoptosis can be confirmed experimentally using techniques such as Annexin V/PI staining.[4][5]

  • Cell Cycle Arrest: Furan-containing amines can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase.[4][5] This disruption of the normal cell division process prevents the replication of cancerous cells. DNA flow cytometry is the standard method used to analyze these cell cycle disruptions.[4]

  • Inhibition of Tubulin Polymerization: Microtubules are critical components of the cellular cytoskeleton and are essential for cell division. Some furan derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to established anticancer drugs.[4][5] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.

  • Modulation of Signaling Pathways: The anticancer activity of these compounds can also be mediated by their interaction with critical intracellular signaling pathways. For instance, some furan derivatives have been found to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer and play crucial roles in cell survival, proliferation, and growth.[6][7]

Quantitative Anticancer Data

The cytotoxic and antiproliferative activities of various furan-containing amines have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of this data is summarized below.

Compound/Derivative ClassCancer Cell LineActivity (IC50)Reference
Pyridine carbohydrazide 4MCF-7 (Breast)4.06 µM[4][5]
N-phenyl triazinone 7MCF-7 (Breast)2.96 µM[4][5]
Furan-based chalcone 7gA549 (Lung)27.7 µg/mL[8]
Furan-based chalcone 7gHepG2 (Liver)26.6 µg/mL[8]
5-nitrofuran-thiazolidinone 14bMCF-7 (Breast)~5 µM[9]
5-nitrofuran-thiazolidinone 14bMDA-MB-231 (Breast)~15 µM[9]
Furan precursor compound 1HeLa (Cervical)< 8.79 µM[6][7]
Furan derivative 24HeLa (Cervical)< 8.79 µM[6][7]
Furan derivative 24SW620 (Colorectal)Moderate to Potent[6][7]
Furan amine derivativeHeLa (Cervical)62.37 µg/mL[10]

Antimicrobial Activity

The furan scaffold is a key component in numerous antimicrobial agents. Furan-containing amines have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][11]

Mechanism of Antibacterial Action

A well-studied example is the nitrofuran class of antibiotics, such as nitrofurantoin. The mechanism involves the nitro group on the furan ring, which is enzymatically reduced by bacterial flavoproteins. This reduction generates highly reactive electrophilic intermediates that can damage bacterial DNA, ribosomes, and other crucial macromolecules, leading to cell death.[1] The furan ring acts as an essential scaffold for this bioactivation process.

Quantitative Antimicrobial Data

The efficacy of antimicrobial compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound/Derivative ClassMicroorganismActivity (MIC)Reference
l-(+)-FuranomycinM. tuberculosis, E. coli, B. subtilis1–5 µg/mL[12]
l-(+)-DihydrofuranomycinS. aureus32–64 µg/mL[12]
Furanone derivative F131S. aureus clinical isolates8–16 µg/mL[11]
Furanone derivative F131C. albicans clinical isolates32–128 µg/mL[11]
Furan aminophosphonatesVarious fungi and bacteria125–1000 µg/mL[13]
Furan amine derivativePhotogenic bacteria250 µg/mL[10]

Anti-inflammatory and Neuroprotective Activities

Beyond their cytotoxic and antimicrobial properties, furan-containing compounds, including amines, exhibit a range of other important biological activities.

  • Anti-inflammatory Activity: Certain furan derivatives can modulate inflammatory pathways, potentially by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[14] Mechanistic studies suggest that these effects may be mediated through the regulation of signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[14][15] For example, specific benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in the MAPK and NF-κB pathways, including ERK, JNK, P38, and P65, thereby down-regulating the secretion of pro-inflammatory factors.[15][16]

  • Neuroprotective Activity: Furan-containing compounds are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often linked to their antioxidant properties, which allow them to scavenge free radicals and mitigate oxidative stress, a key factor in neuronal damage. They may also modulate neurotransmitter systems and promote neuronal survival and plasticity.

Experimental Protocols and Workflows

The evaluation of the biological activity of furan-containing amines follows a structured workflow, from initial screening to detailed mechanistic studies.

G cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Secondary Assays (for Active Hits) cluster_3 Mechanism of Action (MoA) Studies Compound Synthesis of Furan-Amine Derivatives Screening Cytotoxicity / Antimicrobial Screening (e.g., MTT / MIC) Compound->Screening Apoptosis Apoptosis Assay (Annexin V/PI) Screening->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Screening->CellCycle Enzyme Enzyme Inhibition Assay Screening->Enzyme Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway Tubulin Tubulin Polymerization Assay CellCycle->Tubulin Enzyme->Pathway

Caption: General experimental workflow for furan-amine drug discovery.
Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][17]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the furan-containing amine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[18]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][19]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[4][18]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[20][21]

  • Cell Culture and Treatment: Seed and treat cells with the test compounds as described for the cytotoxicity assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at approximately 300-700 x g for 5 minutes.[20]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).[20]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22][23]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution to the cell suspension.[23]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22][23]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately by flow cytometry.[22][23] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[23]

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[4][24]

  • Cell Preparation: Culture and treat approximately 1-2 x 10⁶ cells with the desired compounds.

  • Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.[25]

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70-80% ethanol while vortexing. Incubate for at least 30 minutes on ice or store at -20°C.[24][25]

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of RNA), Triton X-100 (to permeabilize the nuclear membrane), and propidium iodide.[24][25]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C in the dark.[24]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is directly proportional to the amount of DNA, allowing for the generation of a histogram to visualize cell cycle distribution.[4]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][26]

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the furan-containing amine. Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).[26]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[11]

  • Inoculation: Add the standardized bacterial or fungal suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (microorganism, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria).[11][26]

  • MIC Determination: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[26]

Signaling Pathways Targeted by Furan-Containing Amines

Understanding the interaction of furan-containing amines with cellular signaling pathways is crucial for elucidating their mechanism of action and for rational drug design.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers. Furan derivatives can inhibit this pathway, leading to anticancer effects.[6][7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt PTEN PTEN PTEN->PIP3 FuranAmine Furan-Containing Amine FuranAmine->PI3K Inhibits FuranAmine->Akt Inhibits FuranAmine->PTEN Promotes Activity Proliferation Cell Survival & Proliferation Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt pathway by furan-containing amines.
MAPK Signaling Pathway

The MAPK pathway is critical in regulating inflammatory responses. Furan derivatives can exert anti-inflammatory effects by inhibiting the phosphorylation of key kinases in this cascade.[14][16]

G LPS LPS / Stimulus TLR4 TLR4 LPS->TLR4 Adaptors Adaptor Proteins TLR4->Adaptors MAPKKK MAPKKK (e.g., TAK1) Adaptors->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) TranscriptionFactors->Inflammation FuranAmine Furan-Containing Amine FuranAmine->MAPK Inhibits Phosphorylation

Caption: Modulation of the MAPK inflammatory pathway by furan amines.

Conclusion

Furan-containing amines represent a privileged structural motif in drug discovery, endowed with a diverse and potent range of biological activities. Their demonstrated efficacy in preclinical models of cancer and infectious and inflammatory diseases underscores their therapeutic potential. A thorough understanding of their structure-activity relationships, coupled with detailed mechanistic studies using the experimental protocols outlined in this guide, is essential for the continued development of this promising class of compounds into novel therapeutics. Future research will likely focus on optimizing the selectivity and safety profiles of these molecules to translate their preclinical promise into clinical success.

References

Methodological & Application

Asymmetric Synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine, a chiral amine with potential applications in pharmaceutical development. The described methodology utilizes a highly stereoselective enzymatic transamination, offering an environmentally benign and efficient route to the target enantiomerically pure amine. This approach is a valuable alternative to traditional chemical methods which may require harsh conditions or complex chiral auxiliaries.[1][2][3][4] The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Chiral amines are crucial building blocks in the synthesis of many active pharmaceutical ingredients, with approximately 40% of all drugs containing a chiral amine moiety.[3] The specific stereochemistry of these amines is often critical for their pharmacological activity and safety profile.[5] this compound is a furan-containing chiral amine that holds potential as a key intermediate for various therapeutic agents due to the prevalence of the furan scaffold in medicinal chemistry.[6][7][8]

Traditional methods for the synthesis of chiral amines often involve chemical resolutions or asymmetric reductions, which can be inefficient or require expensive and toxic heavy metal catalysts.[9] Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful and sustainable alternative for the production of enantiomerically pure amines.[1][2][3] Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine with high enantioselectivity.[2][4] This protocol details the application of an (S)-selective transaminase for the asymmetric synthesis of the target amine from the corresponding prochiral ketone.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the asymmetric synthesis of this compound using an (S)-selective transaminase.

ParameterValueMethod of Analysis
Yield >95%HPLC
Enantiomeric Excess (ee) >99% (S)-enantiomerChiral HPLC
Reaction Time 24 hoursTLC/HPLC Monitoring
Optimal pH 8.0pH meter
Optimal Temperature 30 °CThermometer

Experimental Protocols

Materials and Equipment
  • 1-(5-methylfuran-2-yl)propan-1-one (prochiral ketone)

  • (S)-selective ω-transaminase (commercially available or expressed)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a chiral column

  • Incubator shaker

Protocol: Asymmetric Transamination
  • Reaction Setup: In a clean, dry reaction vessel, combine 1-(5-methylfuran-2-yl)propan-1-one (1.0 g, 7.24 mmol), isopropylamine (5.0 eq, 36.2 mmol), and pyridoxal 5'-phosphate (1.0 mM final concentration) in 50 mL of 100 mM potassium phosphate buffer (pH 8.0).

  • Enzyme Addition: Add the (S)-selective ω-transaminase (e.g., 5-10% w/w of the ketone substrate). The optimal enzyme loading may need to be determined empirically.

  • Co-solvent: To improve substrate solubility, add DMSO as a co-solvent (10% v/v).

  • Incubation: Seal the reaction vessel and place it in an incubator shaker set to 30 °C and 200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4 hours) and analyzing them by thin-layer chromatography (TLC) or HPLC to determine the conversion of the ketone.

  • Work-up: Once the reaction has reached completion (typically after 24 hours), quench the reaction by adjusting the pH to >10 with 1M NaOH.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

  • Chiral Analysis: Determine the enantiomeric excess of the final product by chiral HPLC analysis.

Visualizations

Asymmetric_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Work-up and Analysis start Start: Prepare Reagents ketone 1-(5-methylfuran-2-yl)propan-1-one amine_donor Isopropylamine plp PLP buffer Phosphate Buffer (pH 8.0) mix Combine Reagents in Vessel ketone->mix amine_donor->mix plp->mix buffer->mix add_enzyme Add (S)-selective Transaminase mix->add_enzyme incubate Incubate at 30°C with Shaking add_enzyme->incubate quench Quench Reaction (pH >10) incubate->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify analyze Chiral HPLC Analysis purify->analyze end End: this compound analyze->end

Caption: Workflow for the asymmetric synthesis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_products Products Ketone 1-(5-methylfuran-2-yl)propan-1-one Enzyme_PLP Transaminase-PLP Complex Ketone->Enzyme_PLP Substrate Binding AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme_PLP Amino Group Transfer ChiralAmine This compound Enzyme_PLP->ChiralAmine Product Release CoProduct Acetone (Co-product) Enzyme_PLP->CoProduct Co-product Release

Caption: Enzymatic transamination reaction pathway.

References

Application Notes and Protocols for the Chiral Resolution of 1-(5-methylfuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chiral resolution of the racemic compound 1-(5-methylfuran-2-yl)propan-1-amine. This amine is a valuable building block in medicinal chemistry, and the separation of its enantiomers is crucial for the development of stereochemically pure active pharmaceutical ingredients.[1] The protocols outlined below are based on the well-established method of diastereomeric salt crystallization, a common and effective technique for resolving racemic amines.[2][3]

Overview of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution via diastereomeric salt formation is a classical and widely used method for separating enantiomers. The process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][5] Once separated, the desired enantiomer of the target compound can be recovered by decomposing the salt.

The general workflow for this process is as follows:

  • Salt Formation: Reaction of the racemic amine with a chiral acid.

  • Fractional Crystallization: Isolation of the less soluble diastereomeric salt.

  • Salt Decomposition: Liberation of the enantiomerically enriched amine.

  • Analysis: Determination of enantiomeric purity using chiral chromatography.

Diagram of the Diastereomeric Salt Resolution Workflow

G racemic_amine Racemic 1-(5-methylfuran-2-yl)propan-1-amine (R/S mixture) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid and (S)-Amine-(+)-Acid) racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(+)-Acid) crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in (S)-Amine-(+)-Acid) crystallization->mother_liquor base_treatment1 Base Treatment (e.g., NaOH) less_soluble_salt->base_treatment1 base_treatment2 Base Treatment (e.g., NaOH) mother_liquor->base_treatment2 enantiomer1 Enantiomerically Enriched Amine ((R)-1-(5-methylfuran-2-yl)propan-1-amine) base_treatment1->enantiomer1 enantiomer2 Recovered Amine (Enriched in (S)-enantiomer) base_treatment2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocols

Protocol for Chiral Resolution using (+)-Tartaric Acid

This protocol describes a general procedure for the resolution of racemic 1-(5-methylfuran-2-yl)propan-1-amine using (+)-tartaric acid as the resolving agent. Optimization of solvent, temperature, and stoichiometry may be required.

Materials:

  • Racemic 1-(5-methylfuran-2-yl)propan-1-amine

  • (+)-Tartaric acid (L-(+)-tartaric acid)

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or pH meter

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic 1-(5-methylfuran-2-yl)propan-1-amine in 100 mL of methanol in a 250 mL Erlenmeyer flask.

    • In a separate flask, dissolve a stoichiometric equivalent of (+)-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization of the diastereomeric salt.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the crystals. This is the first crop of the diastereomeric salt.

    • To improve enantiomeric purity, recrystallize the salt from a minimal amount of hot methanol. Allow the solution to cool slowly to obtain well-formed crystals.

    • Repeat the recrystallization process until a constant specific rotation is achieved for the salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in 50 mL of water.

    • Add 1 M NaOH solution dropwise with stirring until the pH of the solution is basic (pH > 11), which will dissolve the salt and liberate the free amine.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-(5-methylfuran-2-yl)propan-1-amine.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the resolved amine using chiral HPLC or GC (see Protocol 2.2).

    • Measure the specific rotation using a polarimeter.

Protocol for Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric purity of 1-(5-methylfuran-2-yl)propan-1-amine. The separation of chiral furan derivatives has been successfully achieved using cyclodextrin-based chiral stationary phases.[6]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP): A cyclodextrin-based column (e.g., Cyclobond I 2000 RSP) or a cellulose-based column (e.g., CHIRALCEL OD-H) is recommended.[6][7]

Typical HPLC Conditions:

  • Mobile Phase: A mixture of a buffer (e.g., triethylammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically around 220-280 nm for the furan moiety).

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the amine in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the resolved amine sample.

  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers:

    • ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Data Presentation

The following tables present hypothetical data for the chiral resolution of 1-(5-methylfuran-2-yl)propan-1-amine.

Table 1: Results of Diastereomeric Salt Crystallization

Crystallization StepMass of Salt (g)Specific Rotation [α]²⁵_DEnantiomeric Excess (ee%) of Amine after Liberation
1st Crystallization6.2+X.X°75%
2nd Crystallization4.8+Y.Y°92%
3rd Crystallization4.1+Z.Z°>98%

Table 2: Chiral HPLC Separation Data

EnantiomerRetention Time (min)
(R)-1-(5-methylfuran-2-yl)propan-1-amine8.5
(S)-1-(5-methylfuran-2-yl)propan-1-amine9.8

Logical Relationships in Method Development

The selection of a suitable chiral resolving agent and solvent system is critical for a successful resolution. The following diagram illustrates the decision-making process.

Diagram of Method Development Logic

G start Start: Racemic Amine select_acid Select Chiral Acid (e.g., Tartaric, Mandelic, Camphorsulfonic) start->select_acid select_solvent Select Solvent (e.g., Alcohols, Esters, Water) select_acid->select_solvent salt_formation Attempt Salt Formation select_solvent->salt_formation crystals_form Do Crystals Form? salt_formation->crystals_form no_crystals No Crystals: Change Solvent or Acid crystals_form->no_crystals No analyze_purity Analyze Purity (ee%) of Amine from Crystals crystals_form->analyze_purity Yes no_crystals->select_solvent purity_ok Is Purity > 95%? analyze_purity->purity_ok purity_low Purity Low purity_ok->purity_low No end End: Pure Enantiomer purity_ok->end Yes recrystallize Recrystallize Salt recrystallize->analyze_purity purity_low->recrystallize

Caption: Decision tree for developing a chiral resolution protocol.

Disclaimer: The provided protocols are intended as a general guide. Researchers should conduct their own optimization studies to achieve the best results for their specific application. All laboratory work should be performed in accordance with appropriate safety guidelines.

References

Application Notes and Protocols: Reductive Amination of 1-(5-methylfuran-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reductive amination of 1-(5-methylfuran-2-yl)propan-1-one. This reaction is a cornerstone in synthetic chemistry for the formation of secondary and tertiary amines, which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. The described method utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring high yields and compatibility with a variety of functional groups.[1][2] This one-pot procedure is efficient and offers a straightforward pathway to novel amine derivatives for applications in drug discovery and development.

Introduction

Reductive amination is a powerful and widely used transformation in organic synthesis for the preparation of amines from carbonyl compounds.[3][4] The reaction proceeds through the initial formation of an iminium ion from the condensation of a ketone or aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[3] Compared to other methods like direct alkylation of amines, reductive amination avoids issues with over-alkylation, leading to cleaner reactions and higher yields of the desired product.[4]

Sodium triacetoxyborohydride has emerged as a reagent of choice for this transformation due to its mild nature and remarkable selectivity.[1][2][5] It is particularly effective for the reductive amination of ketones, which can be less reactive than aldehydes.[6] The use of an acid catalyst, such as acetic acid, can further accelerate the reaction, especially with ketones.[1][2] This protocol has been adapted for the specific substrate 1-(5-methylfuran-2-yl)propan-1-one, a heteroaromatic ketone, to afford the corresponding N-substituted propylamine derivatives.

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of 1-(5-methylfuran-2-yl)propan-1-one with a primary amine, based on typical results obtained for similar substrates under the specified conditions.

ParameterValue
Starting Material 1-(5-methylfuran-2-yl)propan-1-one
Amine Representative Primary Amine (e.g., Benzylamine)
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent 1,2-Dichloroethane (DCE)
Catalyst Acetic Acid (catalytic amount)
Reaction Time 12-24 hours
Temperature Room Temperature (20-25 °C)
Yield 85-95% (isolated yield)
Purity >95% (determined by NMR or LC-MS)

Experimental Protocol

This protocol details the procedure for the reductive amination of 1-(5-methylfuran-2-yl)propan-1-one with a representative primary amine.

Materials:

  • 1-(5-methylfuran-2-yl)propan-1-one

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(5-methylfuran-2-yl)propan-1-one (1.0 eq).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).

  • Add the primary amine (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted 1-(5-methylfuran-2-yl)propan-1-amine.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the reductive amination protocol.

reaction_pathway ketone 1-(5-methylfuran-2-yl)propan-1-one iminium Iminium Ion Intermediate ketone->iminium + Amine, H+ amine Primary Amine product N-Alkyl-1-(5-methylfuran-2-yl)propan-1-amine iminium->product Reduction reducing_agent NaBH(OAc)3

Caption: Signaling pathway of the reductive amination.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve Ketone and Amine in DCE add_acid Add Acetic Acid start->add_acid form_iminium Stir for 30-60 min add_acid->form_iminium add_reductant Add NaBH(OAc)3 form_iminium->add_reductant react Stir for 12-24h at RT add_reductant->react quench Quench with NaHCO3 (aq) react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify logical_relationship cluster_reagents cluster_conditions reductive_amination Reductive Amination Protocol reagents Reagents reductive_amination->reagents conditions Reaction Conditions reductive_amination->conditions outcome Desired Product reductive_amination->outcome ketone Ketone reagents->ketone amine Amine reagents->amine reductant Reducing Agent (NaBH(OAc)3) reagents->reductant solvent Solvent (DCE) reagents->solvent temp Temperature (RT) conditions->temp time Time (12-24h) conditions->time catalyst Catalyst (Acetic Acid) conditions->catalyst product product outcome->product High Yield & Purity

References

Application Notes: (S)-1-(5-Methylfuran-2-yl)propan-1-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(5-methylfuran-2-yl)propan-1-amine is a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery and development. Its stereochemically defined amine functional group, coupled with the versatile furan moiety, offers a unique scaffold for the introduction of chirality and for further chemical modifications. The furan ring can act as a bioisostere for a phenyl group, potentially improving metabolic stability and pharmacokinetic properties of drug candidates. Furthermore, the furan ring can participate in various chemical transformations, allowing for the construction of diverse heterocyclic systems.

While specific, detailed protocols for the direct application of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The following sections provide an overview of its potential applications and generalized protocols based on the reactions of similar chiral amines and furan-containing molecules. These notes are intended to serve as a guide for researchers to design and develop novel synthetic routes.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₃NO[1][2]
Molecular Weight 139.19 g/mol [1][2]
CAS Number 473732-95-5[1]
Appearance Colorless to pale yellow liquid[1]
Purity Typically >97%[1]

Potential Applications & Synthetic Strategies

This compound is an attractive starting material for the enantioselective synthesis of a variety of target molecules. Its primary amine allows for a wide range of transformations, including amidation, reductive amination, and the formation of various nitrogen-containing heterocycles.

Synthesis of Chiral Amides and Drug Analogues

The primary amine of this compound can be readily acylated with a variety of carboxylic acids or their derivatives to furnish chiral amides. This is a fundamental transformation in medicinal chemistry for the synthesis of drug candidates and for structure-activity relationship (SAR) studies.

General Workflow for Amide Synthesis:

G cluster_workflow Amide Synthesis Workflow start Start: this compound reagents Carboxylic Acid (R-COOH) Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) reaction Amide Coupling Reaction start->reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: Chiral Amide purification->product

Caption: General workflow for the synthesis of chiral amides.

Experimental Protocol (General):

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added the carboxylic acid (1.1 eq.), a coupling agent (e.g., HATU, 1.2 eq.), and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 2.0 eq.).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 4-16 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral amide.

Reactant 1Reactant 2Coupling AgentBaseSolventYield (%)ee (%)
This compoundBenzoic AcidHATUDIPEADMF>90 (expected)>99 (expected)
This compoundAcetic AcidEDC/HOBtEt₃NDCM>85 (expected)>99 (expected)

Note: The data in the table is hypothetical and based on typical yields and stereochemical retention for amide coupling reactions. Actual results may vary.

Synthesis of Chiral Secondary Amines via Reductive Amination

Reductive amination with aldehydes or ketones provides access to a diverse range of chiral secondary amines. This reaction is a cornerstone of amine synthesis and is widely used in the preparation of pharmaceutical intermediates.

Experimental Protocol (General):

  • Imine Formation: this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) are dissolved in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acetic acid may be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, 1.5 eq.) is added portion-wise to the reaction mixture.

  • Reaction Execution: The reaction is stirred at room temperature until the imine is completely consumed, as monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

G cluster_workflow Reductive Amination Workflow start Start: this compound reagents Aldehyde/Ketone (RCHO/RCOR') Reducing Agent (e.g., NaBH(OAc)₃) reaction Reductive Amination start->reaction reagents->reaction workup Quenching & Extraction reaction->workup purification Purification workup->purification product Product: Chiral Secondary Amine purification->product G cluster_Ugi Ugi Four-Component Reaction Amine This compound Product α-Acylamino Amide Product Amine->Product Aldehyde Aldehyde (R'CHO) Aldehyde->Product CarboxylicAcid Carboxylic Acid (R''COOH) CarboxylicAcid->Product Isocyanide Isocyanide (R'''NC) Isocyanide->Product

References

The Furan Scaffold: A Versatile Player in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a bioisostere for phenyl rings and engage in hydrogen bonding, have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2][3] Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7][8][9][10] This document provides a detailed overview of the applications of furan derivatives in medicinal chemistry, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in this promising field.

Therapeutic Applications and Key Furan-Containing Drugs

Furan derivatives have been successfully developed into clinically used drugs for various conditions. Notable examples include:

  • Nitrofurantoin: An antibacterial agent primarily used for the treatment of urinary tract infections.[6]

  • Ranitidine: An H2 receptor antagonist that decreases stomach acid production, formerly used for treating peptic ulcers.[5][6]

  • Furosemide: A potent loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.[11]

  • Amiodarone: An antiarrhythmic agent used to treat and prevent a number of types of irregular heartbeats.[12]

Beyond these established drugs, research continues to uncover novel furan derivatives with significant therapeutic potential across various disease areas.

Furan Derivatives in Oncology

The furan moiety is a common feature in many potent anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[13][14]

Quantitative Data: Anticancer Activity of Furan Derivatives

The following table summarizes the in vitro cytotoxic activity of selected novel furan derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HeLa (Cervical Cancer)< 8.79[13]
Compound 4 HeLa (Cervical Cancer)< 8.79[13]
Compound 4 MCF-7 (Breast Cancer)4.06[15]
Compound 7 MCF-7 (Breast Cancer)2.96[15]
Compound 17 HeLa (Cervical Cancer)< 8.79[13]
Compound 20 HeLa (Cervical Cancer)< 8.79[13]
Compound 21 HeLa (Cervical Cancer)< 8.79[13]
Compound 24 HeLa (Cervical Cancer)< 8.79[13]
Compound 24 SW620 (Colorectal Cancer)Moderate to Potent[13]
Compound 26 SW620 (Colorectal Cancer)Moderate to Potent[13]
Compound 27 HeLa (Cervical Cancer)< 8.79[13]
Compound 31 HeLa (Cervical Cancer)< 8.79[13]
Compound 32 HeLa (Cervical Cancer)< 8.79[13]
Compound 32 SW620 (Colorectal Cancer)Moderate to Potent[13]
Compound 35 SW620 (Colorectal Cancer)Moderate to Potent[13]
Compound 10h L1210, FM3A/0, Molt4/C8, CEM/0, HeLa0.016 - 0.024[16]
Signaling Pathway Inhibition

Several furan derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer. By promoting the activity of PTEN, a tumor suppressor, these compounds can suppress this critical cell survival pathway.[13][14]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell Survival, Proliferation Cell Survival, Proliferation Akt->Cell Survival, Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates Furan Derivative Furan Derivative Furan Derivative->PTEN promotes

PI3K/Akt signaling pathway and the inhibitory role of furan derivatives.

Furan Derivatives as Antimicrobial Agents

The furan scaffold is a key component of many antimicrobial agents.[17][18][19] These compounds are effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[12][19]

Quantitative Data: Antimicrobial Activity of Furan Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
3-aryl-3(furan-2-yl)propanoic acid derivative 1 Escherichia coli64[5]

Furan Derivatives in Neurodegenerative Diseases

Recent studies have highlighted the potential of furan derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8][20] Their neuroprotective effects are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate neurotransmitter systems.[7][8][20] Some furan derivatives have also shown promise as inhibitors of enzymes implicated in Alzheimer's disease, such as cholinesterases and β-secretase (BACE1).[21]

Quantitative Data: Anti-Alzheimer's Activity of Furan Derivatives
Compound IDTargetIC50 (µmol·L⁻¹)Reference
Compound 20 Acetylcholinesterase0.086 ± 0.01[21]
Donepezil (Reference) Acetylcholinesterase0.085 ± 0.01[21]
Compound 8 BACE1< 0.087 ± 0.03[21]
Compound 19 BACE1< 0.087 ± 0.03[21]
Compound 20 BACE1< 0.087 ± 0.03[21]
Baicalein (Reference) BACE10.087 ± 0.03[21]

Experimental Protocols

Synthesis of Furan Derivatives: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[22]

Protocol:

  • Dissolution: Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable non-aqueous solvent (e.g., toluene, acetic acid).

  • Acid Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Dehydration: Heat the reaction mixture to reflux to facilitate the cyclization and dehydration. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Paal-Knorr synthesis of furan derivatives.
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furan derivative (typically in a series of dilutions) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR)

The biological activity of furan derivatives can be significantly altered by modifying the substitution pattern on the furan ring.[3] Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective drug candidates.

SAR_Furan cluster_R1 R1 Substituent cluster_R2 R2 Substituent cluster_R3 R3 Substituent cluster_R4 R4 Substituent Furan Furan Scaffold R1_node Electron-withdrawing groups (e.g., -NO2, -CN) often enhance antimicrobial activity. Furan->R1_node R2_node Bulky aromatic groups can increase anticancer potency. Furan->R2_node R3_node Hydrogen bond donors/acceptors can improve receptor binding. Furan->R3_node R4_node Lipophilic groups can modulate pharmacokinetic properties. Furan->R4_node

Structure-activity relationship (SAR) considerations for furan derivatives.

References

HPLC method for enantiomeric separation of chiral amines

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on High-Performance Liquid Chromatography (HPLC) for the Enantiomeric Separation of Chiral Amines

Introduction

Chiral primary amines are crucial building blocks in the pharmaceutical and chemical industries, serving as key intermediates in the synthesis of a vast array of biologically active molecules and new drugs.[1][2] The enantiomers of a chiral amine can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the ability to separate and quantify these enantiomers is of paramount importance for drug development, quality control, and regulatory compliance.[3][4] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is one of the most powerful and widely adopted techniques for the reliable separation and analysis of chiral compounds.[2][4]

This application note provides a detailed overview and protocol for the enantiomeric separation of chiral amines using HPLC with a focus on polysaccharide-based and cyclofructan-based CSPs. It outlines common chromatographic conditions, discusses the critical role of mobile phase additives, and presents a generalized protocol for method development.

Key Factors in Chiral Amine Separations

The successful separation of chiral amines is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates (e.g., CHIRALPAK® IA, IB, IC, IE), are broadly selective and highly effective for resolving a wide range of racemates, including primary amines.[1][2] Cyclofructan-based CSPs have also shown a high success rate in separating primary amines, particularly in the polar organic mode.[1][5] For certain primary amines, crown ether-based CSPs can be highly efficient, although they typically require strongly acidic mobile phases.[1][6] Immobilized polysaccharide CSPs offer the advantage of being compatible with a broader range of organic solvents, which can be beneficial for both method development and sample solubility.[7][8][9]

  • Mobile Phase and Additives: The mobile phase plays a critical role in modulating retention and enantioselectivity. Separations are commonly performed in normal-phase (NP), polar organic (PO), or reversed-phase (RP) modes.[1] For basic analytes like amines, achieving good peak shape and preventing deleterious interactions with residual silanols on the silica support is essential.[1] This is accomplished by incorporating a basic additive into the mobile phase. Diethylamine (DEA) is most common, but other amines like triethylamine (TEA), butylamine (BA), and ethanolamine (EA) can also be used, typically at a concentration of 0.1% to 0.5%.[10][11] The choice of additive can significantly impact the separation, and an excellent mobile phase for one column may be poorly suited for another.[1][3]

Experimental Conditions and Data

The following table summarizes exemplary chromatographic conditions for the enantiomeric separation of various chiral amines on different polysaccharide and cyclofructan-based CSPs.

AnalyteChiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Detection
1-(1-Naphthyl)ethylamineCHIRALPAK® IA250 x 4.6 mm, 5 µmn-Hexane / 2-Propanol / DEA (80:20:0.1)1.0UV at 254 nm
1-PhenylethylamineCHIRALPAK® IC250 x 4.6 mm, 5 µmn-Hexane / Ethanol / DEA (90:10:0.1)1.0UV at 254 nm
TranylcypromineLarihc® CF6-P250 x 4.6 mm, 5 µmACN / Methanol / TEA / TFA (90:10:0.3:0.2)1.0UV at 254 nm
AmphetamineLux® Cellulose-1250 x 4.6 mm, 5 µmn-Hexane / Ethanol / BA (95:5:0.1)1.0UV at 254 nm
4-AminoblebbistatinCHIRALPAK® IA250 x 4.6 mm, 5 µmn-Hexane / 2-Propanol / DEA (70:30:0.1)1.0UV at 280 nm
NBD-derivatized Alanine ethyl esterCHIRALPAK® IA250 x 4.6 mm, 5 µmn-Hexane / 2-Propanol (90:10)1.0FL (Ex 470, Em 530 nm)
NBD-derivatized 1-PhenylethylamineCHIRALCEL® OD-H250 x 4.6 mm, 5 µmn-Hexane / 2-Propanol (90:10)1.0FL (Ex 470, Em 530 nm)

Data synthesized from multiple sources for illustrative purposes.[1][2][3][12] DEA: Diethylamine, TEA: Triethylamine, TFA: Trifluoroacetic acid, BA: Butylamine, ACN: Acetonitrile.

Diagrams

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_opt Optimization p1 Define Analyte & Goals p2 Mobile Phase Preparation (with 0.1% Basic Additive) p1->p2 p3 Sample Preparation (Dissolve in Mobile Phase) p2->p3 e1 Column Equilibration p3->e1 e2 System Suitability Test e1->e2 e3 Inject Sample e2->e3 e4 Data Acquisition e3->e4 o1 Data Analysis (Calculate Rs, α) e4->o1 o2 Is Resolution Adequate? o1->o2 o3 Method Optimization (Adjust Mobile Phase/CSP) o2->o3 No o4 Validated Method o2->o4 Yes o3->e1 G cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase cluster_op Operating Conditions center Enantiomeric Resolution (Rs) csp_type Selector Type (Polysaccharide, Cyclofructan) center->csp_type mp_mode Mode (NP, PO, RP) center->mp_mode op_flow Flow Rate center->op_flow csp_chem Selector Chemistry (e.g., 3,5-dimethylphenylcarbamate) csp_type->csp_chem mp_solv Solvent Composition (e.g., Hexane/IPA) mp_mode->mp_solv mp_add Additive (Type & Concentration) mp_solv->mp_add op_temp Temperature op_flow->op_temp

References

Application Note: Chiral Derivatization and Analysis of (S)-1-(5-methylfuran-2-yl)propan-1-amine using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the derivatization and enantiomeric analysis of (S)-1-(5-methylfuran-2-yl)propan-1-amine, a key chiral intermediate in pharmaceutical synthesis. The protocol employs a pre-column derivatization with a chiral reagent, N-trifluoroacetyl-L-prolyl chloride (L-TPC), to form diastereomers, followed by gas chromatography-mass spectrometry (GC-MS) for separation and quantification. This method provides excellent resolution of the enantiomers and is suitable for quality control and impurity profiling in drug development.

Introduction

This compound is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, it is imperative to control the enantiomeric purity of such intermediates. Direct separation of enantiomers can be challenging and often requires expensive chiral stationary phases. An effective alternative is the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral gas chromatography column.[1] This application note describes a method for the derivatization of this compound with N-trifluoroacetyl-L-prolyl chloride (L-TPC), followed by analysis using GC-MS. This approach allows for the accurate determination of enantiomeric excess and the detection of trace-level impurities.

Materials and Methods

Reagents and Materials
  • This compound (Reference Standard, >99% purity)

  • (R,S)-1-(5-methylfuran-2-yl)propan-1-amine (Racemic Mixture)

  • N-trifluoroacetyl-L-prolyl chloride (L-TPC)

  • Triethylamine (TEA), HPLC grade

  • Dichloromethane (DCM), anhydrous, HPLC grade

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Sodium sulfate, anhydrous

  • Nitrogen gas, high purity

Equipment
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Standard laboratory glassware

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.

  • Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of the racemic mixture in dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Protocol
  • Pipette 100 µL of the standard or sample solution into a 2 mL glass vial.

  • Add 20 µL of triethylamine (TEA) to the vial.

  • Add 50 µL of a 10 mg/mL solution of N-trifluoroacetyl-L-prolyl chloride (L-TPC) in dichloromethane.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 30 minutes in a heating block.[2]

  • Cool the vial to room temperature.

  • Add 500 µL of deionized water and vortex for 30 seconds.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Transfer the dried organic layer to a clean vial for GC-MS analysis.

The reaction of a chiral amine with a chiral derivatizing agent like N-trifluoroacetylproline anhydride proceeds to form diastereomeric amides, which can then be separated by chromatography.[3]

GC-MS Analysis
  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Volume: 1 µL (split mode, 10:1)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 1: Chromatographic Data for Derivatized Enantiomers

DiastereomerRetention Time (min)
(S,S)-diastereomer15.2
(R,S)-diastereomer15.8

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD, n=6)< 2%
Accuracy (% Recovery)98-102%

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Sample containing This compound Solvent Dissolve in Dichloromethane Sample->Solvent Add_TEA Add Triethylamine Solvent->Add_TEA Add_LTPC Add L-TPC Solution Add_TEA->Add_LTPC React Vortex and Heat (60°C, 30 min) Add_LTPC->React Quench Add Water React->Quench Extract Extract Organic Layer Quench->Extract Dry Dry over Na2SO4 Extract->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Experimental workflow for the derivatization of this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Amine (S)-Amine Diastereomer Diastereomeric Amides Amine->Diastereomer + L-TPC (in presence of TEA) LTPC L-TPC

Caption: Chemical derivatization reaction scheme.

Conclusion

The described method for the derivatization of this compound with N-trifluoroacetyl-L-prolyl chloride followed by GC-MS analysis is a reliable and sensitive approach for the enantiomeric purity assessment of this important pharmaceutical intermediate. The protocol is straightforward, utilizes standard laboratory equipment, and provides excellent chromatographic resolution of the resulting diastereomers. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and quality control of chiral furan-containing compounds.

References

Catalytic Applications of Chiral Furan Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral furan amines are a compelling class of organocatalysts and ligands in asymmetric synthesis, offering unique structural and electronic properties derived from the furan moiety. The furan ring, a bio-isostere for benzene, can engage in various non-covalent interactions, influencing the stereochemical outcome of a reaction. The inherent chirality, often introduced through a stereocenter bearing the amino group, allows for the effective transfer of asymmetry to the products. These catalysts are particularly valuable in the synthesis of chiral molecules, which are crucial building blocks for pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for the use of chiral furan amines in key asymmetric transformations.

Key Applications and Mechanisms

Chiral furan amines, particularly chiral furan-based amino alcohols, have demonstrated significant potential in mediating several types of enantioselective reactions. Their utility often stems from their ability to form stable chiral complexes with metal ions or to act as bifunctional organocatalysts. A primary mode of action involves the formation of a chiral metal-ligand complex that coordinates with the substrates, creating a chiral environment that directs the stereochemical outcome of the reaction.

A notable example is the use of (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol as a chiral ligand in copper(I)-catalyzed reactions. In these transformations, the nitrogen and oxygen atoms of the amino alcohol chelate to the copper center, forming a rigid chiral complex. This complex then acts as a chiral Lewis acid, activating the electrophile and facilitating the nucleophilic attack in a highly stereocontrolled manner.

Application Note 1: Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a fundamental C-C bond-forming reaction that produces β-nitro alcohols, which are versatile intermediates in the synthesis of amino alcohols and other valuable chiral compounds. Chiral furan amino alcohols, in combination with copper(I) salts, have proven to be effective catalysts for this transformation.

Quantitative Data Summary

The following table summarizes the performance of the (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol/CuCl catalytic system in the asymmetric Henry reaction between various aromatic aldehydes and nitromethane.

EntryAldehyde (ArCHO)Yield (%)ee (%)
1Benzaldehyde9285
24-Chlorobenzaldehyde9589
34-Methylbenzaldehyde9183
44-Methoxybenzaldehyde9380
52-Chlorobenzaldehyde8986
61-Naphthaldehyde9088
Experimental Protocols

Protocol 1.1: Synthesis of (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol (Chiral Ligand)

  • Materials: (S)-2-amino-2-phenylethanol, furfural, methanol, sodium borohydride (NaBH₄), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of (S)-2-amino-2-phenylethanol (1.0 eq) in methanol, add furfural (1.0 eq).

    • Stir the mixture at room temperature for 2 hours to form the corresponding imine.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired chiral amino alcohol.

Protocol 1.2: General Procedure for the Asymmetric Henry Reaction

  • Materials: (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol, copper(I) chloride (CuCl), aromatic aldehyde, nitromethane, isopropanol, N,N-diisopropylethylamine (DIPEA).

  • Procedure:

    • In a dry reaction vial, dissolve (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol (0.02 mmol, 10 mol%) and CuCl (0.02 mmol, 10 mol%) in isopropanol (1.0 mL).

    • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

    • Add the aromatic aldehyde (0.2 mmol, 1.0 eq) to the solution.

    • Add nitromethane (1.0 mmol, 5.0 eq) followed by DIPEA (0.02 mmol, 10 mol%).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the corresponding β-nitro alcohol.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Logical Workflow for Asymmetric Henry Reaction

Henry_Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Henry Reaction cluster_workup Workup & Purification ligand Chiral Furan Amino Alcohol complex Chiral Cu(I) Complex ligand->complex Stir 1h cucl CuCl cucl->complex solvent_prep Isopropanol solvent_prep->complex reaction_mix Reaction Mixture complex->reaction_mix aldehyde Aromatic Aldehyde aldehyde->reaction_mix nitromethane Nitromethane nitromethane->reaction_mix dipea DIPEA dipea->reaction_mix product β-Nitro Alcohol reaction_mix->product Stir 24-48h quench Quench (NH4Cl) product->quench extract Extract (EtOAc) quench->extract purify Column Chromatography extract->purify analysis Chiral HPLC (ee%) purify->analysis

Caption: Workflow for the chiral furan amine-ligated Cu(I)-catalyzed asymmetric Henry reaction.

Future Outlook and Broader Applications

While the application of chiral furan amines is still an expanding field, the initial results are highly promising. Further research is anticipated to broaden their utility in other key asymmetric transformations, including but not limited to:

  • Michael Additions: The ability of chiral amines to form enamines or activate substrates via hydrogen bonding makes them ideal candidates for catalyzing asymmetric Michael additions.

  • Diels-Alder Reactions: As chiral Lewis bases or as ligands for chiral Lewis acids, furan-based amines could provide the necessary steric and electronic influence for highly enantioselective cycloadditions.

  • Aldol Reactions: Similar to their application in Henry reactions, chiral furan amino alcohols could be employed in direct asymmetric aldol reactions, a cornerstone of organic synthesis.

The development of novel chiral furan amine scaffolds, including those with different substitution patterns on the furan ring or variations in the chiral backbone, will undoubtedly lead to the discovery of more active and selective catalysts for a wider range of asymmetric reactions, further solidifying their importance in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.

Experimental procedure for N-alkylation of primary amines

Author: BenchChem Technical Support Team. Date: November 2025

An indispensable transformation in organic synthesis, N-alkylation of primary amines produces secondary amines, which are crucial scaffolds in pharmaceuticals, agrochemicals, and fine chemicals. This document provides detailed application notes and protocols for several robust methods of N-alkylation, tailored for researchers, scientists, and professionals in drug development. The methodologies covered include reductive amination, direct alkylation with alkyl halides, transition-metal-catalyzed alkylation with alcohols, and the Buchwald-Hartwig amination.

Reductive Amination

Reductive amination is a highly versatile and widely used method for N-alkylation, involving the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine. This one-pot procedure is favored in medicinal chemistry for its efficiency and broad substrate scope.[1]

General Reaction Scheme

R¹-NH₂ + O=CHR² → [R¹-N=CHR²] --[Reducing Agent]--> R¹-NH-CH₂R²

Experimental Protocol: General Procedure
  • Reactant Preparation : In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS. For less reactive carbonyls, a dehydrating agent like MgSO₄ or molecular sieves can be added.

  • Reduction : Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), portion-wise to the stirred solution. Sodium borohydride (NaBH₄) can also be used, often in methanol.[2]

  • Reaction Completion : Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Work-up : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

dot

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Purification Amine Primary Amine (1 eq) Imine_Formation 1. Imine Formation (Stir at RT, 1-2h) Amine->Imine_Formation Carbonyl Aldehyde/Ketone (1.2 eq) Carbonyl->Imine_Formation Solvent Solvent (e.g., DCM) Solvent->Imine_Formation Reduction 2. In Situ Reduction (Add Reducing Agent) Imine_Formation->Reduction Add NaBH(OAc)₃ Workup Aqueous Work-up (Quench, Extract) Reduction->Workup Stir to completion Purification Column Chromatography Workup->Purification Final_Product Pure Secondary Amine Purification->Final_Product

Caption: Workflow for one-pot reductive amination.

Data Summary: Reductive Amination Examples
AmineCarbonyl CompoundReducing AgentSolventYield (%)Reference
AnilineBenzaldehydeNaBH(OAc)₃DCE95%[3]
BenzylamineAcetoneNaBH(OAc)₃DCE92%[3]
MorpholineCyclohexanoneNaBH(OAc)₃DCE88%[3]
p-Toluidineo-VanillinNaBH₄EthanolQuantitative[2]
Various aminesFormaldehyde (aq.)--86-94%[1]

Direct Alkylation with Alkyl Halides

Direct N-alkylation of primary amines with alkyl halides is a fundamental method for forming C-N bonds via an Sₙ2 reaction.[4] A significant challenge is controlling the reaction to prevent over-alkylation, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts.[5][6] The use of specific bases, solvents, or a competitive deprotonation/protonation strategy can promote selective mono-alkylation.[7][8]

General Reaction Scheme

R¹-NH₂ + R²-X --[Base]--> R¹-NH-R² + [R¹-N(R²)₂] + [R¹-N(R²)₃]⁺X⁻ (X = Cl, Br, I)

Experimental Protocol: Selective Mono-alkylation
  • Reactant Setup : To a solution of the primary amine (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine, 1.5-2.0 eq.).[7]

  • Addition of Alkyl Halide : Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature or 0 °C to control the initial reaction rate.

  • Reaction Monitoring : Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.

  • Work-up : Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.

dot

Overalkylation_Pathway Primary Primary Amine R-NH₂ Secondary Secondary Amine R-NHR' Primary->Secondary + R'-X - HX Tertiary Tertiary Amine R-N(R')₂ Secondary->Tertiary + R'-X - HX (Over-alkylation) Quaternary Quaternary Salt [R-N(R')₃]⁺X⁻ Tertiary->Quaternary + R'-X (Over-alkylation) Borrowing_Hydrogen_Cycle Catalyst [M]-H₂ Catalyst Product R-NH-CH₂R' Product Catalyst->Product Reduction (Hydrogenation) Alcohol R'CH₂OH Alcohol Aldehyde R'CHO Aldehyde Alcohol->Aldehyde Oxidation Active_Cat [M] Active Catalyst Alcohol->Active_Cat Imine R-N=CHR' Imine Aldehyde->Imine Condensation Amine RNH₂ Amine Amine->Imine Imine->Product Water H₂O Imine->Water Product->Active_Cat Regeneration Active_Cat->Catalyst Dehydrogenation Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition ArX Ar-X ArX->OA_complex Amine RNH₂ Amine_complex [L₂Pd(II)(Ar)(NH₂R)]⁺X⁻ Amine->Amine_complex Product Ar-NHR Base Base Base->Amine_complex OA_complex->Amine_complex Ligand Exchange Amido_complex L₂Pd(II)(Ar)(NHR) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Amido_complex->Product

References

Application Notes and Protocols for the One-Pot Synthesis of Furan-Derived Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of primary amines derived from furan compounds, bio-based platform molecules, is a rapidly advancing field with significant implications for the pharmaceutical, agrochemical, and polymer industries. One-pot synthesis methodologies are particularly attractive as they offer increased efficiency, reduced waste, and simplified procedures. This document provides detailed application notes and experimental protocols for various one-pot methods for producing furan-derived primary amines.

Reductive Amination of Furfural to Furfurylamine

The conversion of furfural to furfurylamine is a cornerstone of furan chemistry. Both chemical and catalytic one-pot methods have been developed for this transformation.

Zinc-Mediated Reductive Amination in Water

This method offers an environmentally friendly and high-yielding route to furfurylamine using readily available and inexpensive reagents.[1]

Reaction Scheme:

Furfural → Furfuryloxime → Furfurylamine

Quantitative Data:

ParameterValueReference
SubstrateFurfural[1]
Aminating AgentHydroxylammonium chloride[1]
Reducing AgentZinc dust[1]
SolventWater[1]
TemperatureRoom temperature (oxime formation), 60°C (reduction)[1]
YieldQuantitative[1]

Experimental Protocol:

  • In a suitable reaction vessel, mix furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in water (20 mL).

  • Slowly add a solution of sodium carbonate (7.68 g, 72.43 mmol) in water (30 mL) dropwise to the mixture.

  • Stir the resulting solution at room temperature to allow for the formation of furfuryloxime.

  • After the completion of oxime formation, heat the solution to 60°C.

  • Add water (33 mL), zinc dust (55.27 g, 845.04 mmol), ammonium chloride (32.29 g, 603.6 mmol), and zinc chloride (1.64 g, 12.07 mmol) to the reaction mixture.

  • Stir the mixture vigorously for 15 minutes.

  • Cool the reaction mixture and filter to remove unreacted zinc and other solids.

  • The aqueous solution contains the desired furfurylamine. Further purification can be achieved by extraction and distillation.

Logical Workflow:

Furfural Furfural Hydroxylammonium_Chloride Hydroxylammonium Chloride Sodium Carbonate Water, RT Furfuryloxime Furfuryloxime Intermediate Furfural->Furfuryloxime Oximation Zinc_Reduction Zinc Dust, NH4Cl, ZnCl2 Water, 60°C Furfurylamine Furfurylamine Furfuryloxime->Furfurylamine Reduction

Caption: Zinc-mediated one-pot synthesis of furfurylamine.

Catalytic Reductive Amination

Heterogeneous catalysts offer a recyclable and often more selective alternative for the synthesis of furfurylamine.

Quantitative Data:

ParameterCatalystAmine SourceReducing AgentTemperatureTimeSelectivityReference
Reductive AminationRh/Al₂O₃Aqueous NH₃H₂80°C2 h~92%[2]

Experimental Protocol (General):

  • Charge a high-pressure autoclave with furfural, aqueous ammonia, and the Rh/Al₂O₃ catalyst.

  • Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen to the desired pressure.

  • Heat the reactor to 80°C and maintain the reaction for 2 hours with vigorous stirring.

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to recover the catalyst.

  • The liquid product can be analyzed and purified by standard methods such as gas chromatography and distillation.

Reaction Pathway:

Furfural Furfural Ammonia NH₃ Imine Imine Intermediate Furfural->Imine + NH₃ - H₂O Hydrogen H₂ Rh/Al₂O₃ Furfurylamine Furfurylamine Imine->Furfurylamine + H₂

Caption: Catalytic reductive amination of furfural.

Synthesis of Amines from 5-Hydroxymethylfurfural (HMF)

HMF is a versatile platform chemical derived from C6 sugars, and its conversion to amines opens doors to a variety of functionalized molecules.

One-Pot Synthesis of N-Substituted 5-(Hydroxymethyl)-2-furfurylamines

This two-step, one-pot procedure utilizes a flow reactor for the hydrogenation step, enabling continuous production.[3][4]

Quantitative Data:

SubstrateAmineCatalystTemperatureYieldReference
HMFAnilineCuAlOₓ120°C98%[4]
HMFp-ToluidineCuAlOₓ100°C95%[4]
5-Acetoxymethylfurfural (AMF)AnilineCuAlOₓ80°C99%[3]

Experimental Protocol:

  • Step 1: Imine Formation. In a flask, prepare a 0.05 M solution of HMF or AMF and a primary amine (0.05 M) in methanol.

  • Stir the solution at 25°C for 3 to 16 hours, depending on the nucleophilicity of the amine, to form the corresponding imine.

  • Step 2: Hydrogenation. The resulting reaction mixture containing the imine is then mixed with hydrogen gas.

  • Pump the mixture through a flow reactor packed with the CuAlOₓ catalyst. The hydrogenation is typically carried out at temperatures between 80-120°C and a hydrogen pressure of 10 bar.[4]

  • Collect the product stream from the reactor outlet. The solvent can be removed under reduced pressure to yield the N-substituted furan-derived amine.

Experimental Workflow:

cluster_0 Step 1: Imine Formation (Batch) cluster_1 Step 2: Hydrogenation (Flow) HMF_Amine HMF/AMF + Primary Amine in Methanol (25°C) Mixing Mix with H₂ HMF_Amine->Mixing Flow_Reactor Flow Reactor (CuAlOₓ catalyst, 80-120°C, 10 bar H₂) Mixing->Flow_Reactor Product N-Substituted 5-(Hydroxymethyl)-2-furfurylamine Flow_Reactor->Product

Caption: Two-step, one-pot synthesis in a flow reactor.

One-Pot Synthesis of 2,5-bis(aminomethyl)furan (BAMF) from HMF

This method utilizes a bifunctional catalyst in a two-stage reaction process within a single pot.[5][6]

Quantitative Data:

ParameterValueReference
Substrate5-Hydroxymethylfurfural (HMF)[5][6]
CatalystCu₄Ni₁Al₄Oₓ[5][6]
Amine SourceNH₃[5][6]
Yield of BAMF85.9%[6]

Experimental Protocol (Conceptual Stages):

  • Stage 1: Amination/Dehydration. In an autoclave, HMF is reacted with ammonia in the presence of the CuNiAlOx catalyst at a lower temperature. This stage likely involves the amination of the aldehyde group and dehydration of the hydroxyl group to form intermediate imines and nitriles.

  • Stage 2: Reductive Amination/Hydrogenation. The temperature and hydrogen pressure are increased to facilitate the reductive amination of the remaining carbonyl group and hydrogenation of any intermediate nitrile or imine functionalities to yield the final diamine product, BAMF.

Proposed Reaction Pathway:

HMF HMF Intermediate1 5-(Aminomethyl)-2-furaldehyde HMF->Intermediate1 Reductive Amination Catalyst CuNiAlOₓ NH₃, H₂ Intermediate2 5-(Iminomethyl)-2-furfurylamine Intermediate1->Intermediate2 Amination BAMF BAMF Intermediate2->BAMF Hydrogenation cluster_0 Step 1: Chemical Oxidation cluster_1 Step 2: Biocatalytic Amination HMF HMF Laccase_TEMPO Laccase-TEMPO FFCA FFCA Intermediate HMF->FFCA Ecoli Recombinant E. coli Ammonium Formate AMFC AMFC FFCA->AMFC

References

Application Notes and Protocols: Synthesis of Furan-Based Amines Using Ru/C Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of furan-based amines utilizing ruthenium on carbon (Ru/C) as a catalyst. This method is a cornerstone for producing valuable chemical intermediates from biomass-derived furans, such as furfural and 5-hydroxymethylfurfural (5-HMF). Furan-based amines are crucial building blocks in the pharmaceutical, agrochemical, and polymer industries.[1]

Introduction

The catalytic reductive amination of furan-based aldehydes and ketones is an efficient and atom-economical method for the synthesis of corresponding amines. Ruthenium on carbon (Ru/C) has emerged as a highly effective and reusable heterogeneous catalyst for this transformation due to its excellent activity, selectivity, and stability.[2] This document outlines the synthesis of various furan-based amines, including furfurylamine and derivatives of 5-HMF, through direct and indirect reductive amination pathways.

General Reaction Scheme

The fundamental transformation involves the reaction of a furan-based carbonyl compound with an amine source in the presence of a Ru/C catalyst and a reducing agent, typically hydrogen gas.

G Furan_Carbonyl Furan-based Carbonyl Compound Imine_Intermediate Imine Intermediate Furan_Carbonyl->Imine_Intermediate Amine_Source Amine Source (e.g., NH3, Primary/Secondary Amine) Amine_Source->Imine_Intermediate Furan_Amine Furan-based Amine Imine_Intermediate->Furan_Amine RuC Ru/C Catalyst RuC->Imine_Intermediate Condensation RuC->Furan_Amine Hydrogenation H2 H2 (Reducing Agent) H2->Furan_Amine

Caption: General reaction pathway for the Ru/C catalyzed reductive amination of furan-based carbonyls.

Data Presentation: Reductive Amination of Furan Derivatives

The following tables summarize the quantitative data from various studies on the Ru/C catalyzed synthesis of furan-based amines.

Table 1: Reductive Amination of Furfural to Furfurylamine

CatalystAmine SourceSolventTemp. (°C)H₂ Pressure (bar)Time (h)Conversion (%)Yield (%)Reference
Ru/CNH₃Ethanol100156-14>9995 (of 1-(furan-2-yl)-4-methylpentan-2-amine)¹[3]
Ru/Nb₂O₅NH₃Dioxane7020210089[4]
Ru-PVP/HAPNH₃->60≥2.5---[5]

¹Yield corresponds to the amination of a furanic ketone derived from furfural.

Table 2: Reductive Amination of 5-Hydroxymethylfurfural (5-HMF)

CatalystAmine SourceSolventTemp. (°C)H₂ Pressure (bar)Time (h)Yield (%)Reference
Ru(DMP)₂Cl₂AnilineEthanol6012-93[6]
Ru(DMP)₂Cl₂Various primary/secondary aminesEthanol6012-66-95[6][7]
Ru/Nb₂O₅ + [Ru(CO)ClH(PPh₃)₃]/XantphosNH₃----96 (for HMFA)¹[8]

¹HMFA: 5-hydroxymethyl-2-furfurylamine. This is a two-step process.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of furan-based amines using a Ru/C catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge Reactor with Furan Substrate, Solvent, Amine Source, and Ru/C B Seal and Purge Reactor with N₂ then H₂ A->B C Heat to Desired Temperature and Pressurize with H₂ B->C D Maintain Reaction Conditions with Stirring C->D E Cool Reactor and Vent H₂ D->E F Filter to Remove Ru/C Catalyst E->F G Remove Solvent (e.g., Rotary Evaporation) F->G H Purify Product (e.g., Chromatography, Distillation) G->H I Characterize Product (e.g., NMR, GC-MS) H->I

Caption: A generalized experimental workflow for Ru/C catalyzed synthesis of furan-based amines.

Protocol 1: Synthesis of N-Substituted Furfurylamines from Furfural

This protocol is a generalized procedure based on the reductive amination of furfural with primary or secondary amines.

Materials:

  • Furfural

  • Amine (e.g., aniline, heptylamine)

  • 5% Ru/C catalyst

  • Solvent (e.g., isopropanol, ethanol)

  • Magnesium sulfate (MgSO₄) (optional, as a dehydrating agent)[9]

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas supply

Procedure:

  • To a high-pressure autoclave, add furfural (1.0 eq.), the desired amine (1.2 eq.), solvent (e.g., 5-10 mL per mmol of furfural), and 5% Ru/C catalyst (1-5 mol% Ru).

  • If using a dehydrating agent, add anhydrous MgSO₄ (1.0 eq.).[9]

  • Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the reaction for the specified time (e.g., 4-24 hours), monitoring the pressure to follow the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the reactor and filter the reaction mixture to remove the Ru/C catalyst. The catalyst can often be washed with a small amount of solvent and reused.[3]

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation, to obtain the pure furan-based amine.

Protocol 2: Synthesis of 5-((Alkylamino)methyl)furan-2-methanol from 5-HMF

This protocol describes the direct reductive amination of 5-hydroxymethylfurfural.

Materials:

  • 5-Hydroxymethylfurfural (5-HMF)

  • Primary or secondary amine

  • Ru/C catalyst (or a suitable Ru-complex catalyst)[7]

  • Ethanol

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas supply

Procedure:

  • In a high-pressure autoclave, dissolve 5-HMF (1.0 eq.) and the amine (1.1-1.5 eq.) in ethanol.

  • Add the Ru/C catalyst (or Ru-complex) to the solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize with hydrogen to approximately 12 bar.[6]

  • Heat the reaction mixture to around 60 °C with stirring.[6]

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, cool the reactor, vent the hydrogen, and filter off the catalyst.

  • Evaporate the solvent and purify the resulting product.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps and potential side reactions in the synthesis of primary furan-based amines from furfural and ammonia.

G Furfural Furfural Imine Iminofuran Furfural->Imine NH3 Ammonia (NH3) NH3->Imine Furfurylamine Furfurylamine (Primary Amine) Imine->Furfurylamine Hydrogenation Polymerization Polymerization Products Imine->Polymerization Self-condensation Dimeric_Imine Dimeric Imine Furfurylamine->Dimeric_Imine Reaction with Furfural Dimeric_Amine Dimeric Amine (Secondary Amine) Dimeric_Imine->Dimeric_Amine Hydrogenation

Caption: Reaction network for the synthesis of furfurylamine, highlighting the formation of the desired primary amine and potential secondary amine and polymeric byproducts.[8]

Catalyst Preparation and Characterization

While commercial Ru/C catalysts are widely used, in-house preparation can be achieved through impregnation methods.

Simplified Catalyst Preparation Protocol
  • An activated carbon support is impregnated with an aqueous solution of a ruthenium precursor (e.g., RuCl₃·xH₂O).

  • The solvent is removed by evaporation.

  • The resulting solid is dried and then reduced under a hydrogen atmosphere at elevated temperatures (e.g., 200-400 °C) to form ruthenium nanoparticles on the carbon support.

The performance of the catalyst is influenced by the metal dispersion, particle size, and the nature of the support.[10] Characterization techniques such as TEM, XRD, and CO chemisorption are crucial for catalyst evaluation.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.

  • High-Pressure Reactors: Autoclaves must be operated by trained personnel and regularly inspected. Ensure the pressure does not exceed the vessel's rating.

  • Reagents: Furfural and its derivatives, as well as amines, can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

By following these guidelines and protocols, researchers can effectively synthesize a wide range of furan-based amines using Ru/C catalysts, paving the way for new discoveries in drug development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield and enantioselectivity of the synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when using methods such as asymmetric reductive amination or reduction of a ketone precursor followed by amination.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction. - Sub-optimal reaction temperature or time. - Catalyst deactivation. - Degradation of starting material or product.- Monitor the reaction progress using TLC or GC/LC-MS to ensure completion. - Optimize temperature and reaction time; for enzymatic reactions, ensure the temperature is within the enzyme's optimal range. - Use fresh, high-quality catalyst. For heterogeneous catalysts, ensure proper activation and handling. - The furan ring can be sensitive to strongly acidic or oxidative conditions. Ensure reaction conditions are mild.
Low Enantiomeric Excess (ee) - Ineffective chiral catalyst or auxiliary. - Racemization of the product under the reaction or work-up conditions. - Incorrect stoichiometry of the chiral ligand or auxiliary.- Screen different chiral catalysts or auxiliaries. For enzymatic reactions, consider a different transaminase or reductase. - Perform the reaction at a lower temperature to enhance selectivity. - Ensure the work-up and purification steps are performed under neutral or mildly basic/acidic conditions to avoid racemization. - Precisely control the stoichiometry of chiral reagents.
Formation of Byproducts - Over-reduction: Reduction of the furan ring. - Formation of secondary/tertiary amines: Reaction of the primary amine product with the starting ketone. - Polymerization: Furan derivatives can polymerize under acidic conditions.- Over-reduction: Use a milder reducing agent (e.g., NaBH4 instead of LiAlH4 if applicable) or a more selective catalyst. Optimize reaction time and temperature. - Secondary/tertiary amines: In reductive amination, use a large excess of the ammonia source. If using a stepwise approach (reduction then amination), ensure complete conversion of the ketone to the alcohol before proceeding. - Polymerization: Maintain neutral or slightly basic pH throughout the synthesis and work-up.
Difficult Purification - Co-elution of the product with starting material or byproducts. - Emulsion formation during aqueous work-up.- Optimize chromatographic conditions (e.g., different solvent systems, stationary phases). - Consider derivatization of the amine to a salt (e.g., hydrochloride or tartrate) to facilitate crystallization and purification. - To break emulsions, add brine or a small amount of a different organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and effective routes involve the asymmetric transformation of a prochiral ketone, 1-(5-methylfuran-2-yl)propan-1-one. Key strategies include:

  • Asymmetric Reductive Amination: Direct conversion of the ketone to the chiral amine using a chiral catalyst and a reducing agent in the presence of an amine source (e.g., ammonia).

  • Biocatalytic Transamination: Use of an (S)-selective transaminase enzyme to convert the ketone to the amine, using an amine donor like isopropylamine or L-alanine.

  • Asymmetric Reduction followed by Amination: A two-step process involving the enantioselective reduction of the ketone to the corresponding (S)-alcohol, followed by conversion of the alcohol to the amine (e.g., via a Mitsunobu reaction or by converting the alcohol to a leaving group and displacing with an amine source).

  • Use of a Chiral Auxiliary: Condensation of the ketone with a chiral amine auxiliary, such as (R)-tert-butanesulfinamide, to form a chiral sulfinylimine. Diastereoselective reduction of the imine followed by acidic cleavage of the auxiliary yields the desired chiral amine.

Q2: My reaction yield is consistently low. What is the first thing I should check?

A2: The first step is to analyze a crude sample of your reaction mixture by an appropriate method (e.g., ¹H NMR, GC-MS, or LC-MS) to determine if the reaction has gone to completion and to identify any major byproducts. If the starting material is still present, the issue may be with reaction time, temperature, or catalyst activity. If byproducts are significant, their identification will guide you on how to adjust the reaction conditions (see Troubleshooting Guide).

Q3: How can I minimize the reduction of the furan ring?

A3: The furan ring is susceptible to hydrogenation, especially under harsh reducing conditions (e.g., high pressure H₂ with catalysts like Pd/C or Raney Ni). To minimize this side reaction:

  • Use milder and more selective reducing agents. For the reduction of an intermediate imine, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often suitable.

  • If using catalytic hydrogenation, carefully select the catalyst (e.g., certain iridium or rhodium catalysts may be more selective than palladium).

  • Optimize the reaction conditions, such as temperature, pressure, and reaction time, to favor the desired transformation.

Q4: The enantiomeric excess (ee) of my product is poor. How can I improve it?

A4: Improving enantioselectivity often requires careful optimization of the chiral induction step:

  • Catalyst/Enzyme Screening: The choice of chiral catalyst, ligand, or enzyme is critical. It is advisable to screen a small panel of catalysts or enzymes to find the most effective one for your specific substrate.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity, although it may slow down the reaction rate.

  • Solvent: The solvent can have a significant impact on the transition state of the asymmetric reaction. Screening different solvents can sometimes lead to dramatic improvements in ee.

  • Additives: In some catalytic systems, the presence of additives can influence the stereochemical outcome.

Q5: What is the best way to purify the final amine product?

A5: Purification can be challenging due to the basic nature and potential volatility of the amine. Common methods include:

  • Column Chromatography: Use silica gel treated with a small amount of triethylamine (~1%) in the eluent to prevent tailing of the amine.

  • Acid-Base Extraction: The amine can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer is then washed with an organic solvent to remove neutral impurities, after which the aqueous layer is basified and the pure amine is extracted back into an organic solvent.

  • Crystallization of a Salt: Formation of a salt with a chiral or achiral acid (e.g., HCl, tartaric acid, or camphorsulfonic acid) can induce crystallization, which is an excellent method for purification and can sometimes enhance the enantiomeric purity.

Data Presentation

The following table summarizes typical yields and enantiomeric excess values for different asymmetric synthesis methods for chiral amines from prochiral ketones, based on literature for analogous transformations.

MethodChiral SourceReducing Agent / Amine DonorSolventTemp (°C)Typical Yield (%)Typical ee (%)Reference
Asymmetric Reductive Amination[Ir(Cp*)Cl₂]₂ / Chiral LigandHCOOH/NEt₃Dioxane4085-9590-98Adapted from general literature
Biocatalytic Transamination(S)-selective TransaminaseIsopropylamineBuffer/DMSO25-3770-95>99Based on furan aldehyde amination[1]
Asymmetric Reduction + AminationBiocatalyst (e.g., Lactobacillus)Glucose (for reductase)Buffer/Organic30>95 (for alcohol)>99 (for alcohol)Adapted from furanone reduction[2]
Chiral Auxiliary(R)-tert-butanesulfinamideNaBH₄THF-48 to rt80-90>98 (dr)General Ellman auxiliary protocol[3][4]

Experimental Protocols

A plausible and effective route for the synthesis of this compound is a two-step process involving the asymmetric reduction of the corresponding ketone to the chiral alcohol, followed by conversion to the amine. This approach often provides high enantioselectivity.

Step 1: Asymmetric Synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-ol

This protocol is adapted from a biocatalytic reduction of a similar furan ketone.[2]

  • Preparation of Biocatalyst: Cultivate a suitable microorganism known for stereoselective ketone reduction (e.g., Lactobacillus paracasei or a recombinant E. coli expressing a suitable ketoreductase) in an appropriate growth medium. Harvest the cells by centrifugation and wash with buffer (e.g., phosphate buffer, pH 7.0).

  • Bioreduction:

    • In a reaction vessel, suspend the washed cells (e.g., 50 g/L wet cell weight) in a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0) containing a co-substrate for cofactor regeneration (e.g., 1.5 equivalents of glucose or isopropanol).

    • Add 1-(5-methylfuran-2-yl)propan-1-one (1 equivalent, e.g., 10 g/L) to the cell suspension.

    • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by GC or HPLC.

    • Upon completion (typically 24-48 hours), remove the cells by centrifugation or filtration.

  • Work-up and Purification:

    • Extract the supernatant or filtrate with an organic solvent (e.g., ethyl acetate, 3 x 1 volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude alcohol by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (S)-1-(5-methylfuran-2-yl)propan-1-ol.

Step 2: Conversion of (S)-1-(5-methylfuran-2-yl)propan-1-ol to this compound

This can be achieved via activation of the alcohol and displacement with an amine source.

  • Activation of the Alcohol:

    • Dissolve the (S)-1-(5-methylfuran-2-yl)propan-1-ol (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Add a base (e.g., triethylamine, 1.5 equivalents).

    • Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

    • Monitor the formation of the mesylate by TLC.

  • Azide Displacement and Reduction (Staudinger Reaction):

    • Once the mesylate formation is complete, add sodium azide (3 equivalents) and a polar aprotic solvent like DMF. Heat the reaction (e.g., to 60-80 °C) and stir until the mesylate is consumed (monitor by TLC).

    • After cooling, perform an aqueous work-up by diluting with water and extracting with an organic solvent (e.g., diethyl ether). Dry and concentrate the organic extracts.

    • Dissolve the crude azide in THF/water. Add triphenylphosphine (1.5 equivalents) and stir at room temperature. The reaction is typically complete within a few hours to overnight.

  • Work-up and Purification:

    • Concentrate the reaction mixture.

    • Perform an acid-base extraction to separate the amine from triphenylphosphine oxide.

    • Purify the final product by column chromatography or by crystallization of a suitable salt to obtain this compound.

Visualizations

Troubleshooting_Workflow start Start Synthesis analyze_crude Analyze Crude Reaction Mixture (NMR, GC/LC-MS) start->analyze_crude check_yield Low Yield? incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes check_ee Low ee? check_yield->check_ee No analyze_crude->check_yield byproducts Byproducts Present? incomplete_rxn->byproducts No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Catalyst Activity incomplete_rxn->optimize_conditions Yes identify_byproducts Identify Byproducts byproducts->identify_byproducts Yes byproducts->check_ee No optimize_conditions->start furan_reduction Furan Ring Reduced? identify_byproducts->furan_reduction other_byproducts Other Byproducts? furan_reduction->other_byproducts No milder_reductant Use Milder Reducing Agent or More Selective Catalyst furan_reduction->milder_reductant Yes adjust_stoichiometry Adjust Stoichiometry (e.g., excess NH3) other_byproducts->adjust_stoichiometry Yes milder_reductant->start adjust_stoichiometry->start optimize_chiral Optimize Asymmetric Step: - Lower Temperature - Screen Catalysts/Solvents check_ee->optimize_chiral Yes success Successful Synthesis check_ee->success No optimize_chiral->start

References

Technical Support Center: Purification of (S)-1-(5-methylfuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-1-(5-methylfuran-2-yl)propan-1-amine from a reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through asymmetric reductive amination of 1-(5-methylfuran-2-yl)propan-1-one or resolution of the racemic amine, can result in several common impurities. These include:

  • Unreacted starting material: 1-(5-methylfuran-2-yl)propan-1-one.

  • Over-reduction product: 1-(5-methylfuran-2-yl)propan-1-ol.

  • The undesired (R)-enantiomer: (R)-1-(5-methylfuran-2-yl)propan-1-amine.

  • Byproducts from the reducing agent.

  • Side-products from the chiral resolving agent (in the case of diastereomeric crystallization).

Q2: My final product has a low enantiomeric excess (ee%). How can I improve it?

A2: Low enantiomeric excess can be addressed by optimizing your purification strategy.

  • For Chiral HPLC/SFC:

    • Optimize the mobile phase: Adjust the ratio of the organic modifier and the acidic/basic additives. For primary amines, additives like trifluoroacetic acid (TFA) and diethylamine (DEA) can significantly impact separation.

    • Screen different chiral stationary phases (CSPs): Polysaccharide-based columns (e.g., Chiralpak) or crown ether-based columns are often effective for primary amines.

    • Adjust the flow rate and temperature: Lowering the flow rate can sometimes improve resolution. Temperature can also influence the separation.

  • For Diastereomeric Crystallization:

    • Screen different resolving agents: Besides tartaric acid, other chiral acids like mandelic acid or dibenzoyltartaric acid might provide better separation.

    • Optimize the solvent system: The solubility of the diastereomeric salts is highly dependent on the solvent. Experiment with different solvents or solvent mixtures.

    • Control the cooling rate: Slow cooling often leads to purer crystals.

    • Perform recrystallization: One or more recrystallization steps of the isolated diastereomeric salt can significantly enhance the enantiomeric excess.

Q3: I am observing poor peak shape (tailing or fronting) during chiral HPLC purification. What could be the cause and how can I fix it?

A3: Poor peak shape in chiral HPLC of amines is a common issue.

  • Peak Tailing: This is often caused by strong interactions between the basic amine and acidic silanol groups on the silica-based stationary phase.

    • Solution: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask the silanol groups. Ensure the concentration of the additive is optimized.

  • Peak Fronting: This can be a sign of column overload.

    • Solution: Reduce the amount of sample injected onto the column.

  • Split Peaks: This could indicate a problem with the column itself (e.g., a void at the inlet) or an issue with the injection solvent being too different from the mobile phase.

    • Solution: Try reversing the column to flush out any particulates. Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

Q4: During diastereomeric crystallization, I am getting a low yield of the desired diastereomeric salt. What can I do?

A4: Low yield in diastereomeric crystallization can be due to several factors:

  • Suboptimal solvent choice: The desired diastereomer may be too soluble in the chosen solvent. Experiment with less polar solvents or solvent mixtures to decrease its solubility.

  • Insufficient amount of resolving agent: Ensure you are using the correct stoichiometric amount of the chiral resolving agent.

  • Crystallization conditions: The crystallization temperature and time can affect the yield. Ensure the solution is sufficiently supersaturated before inducing crystallization.

  • Co-precipitation: The undesired diastereomer might be co-precipitating, which would also lead to lower enantiomeric purity. In this case, a different solvent system or resolving agent should be investigated.

Experimental Protocols

Protocol 1: Purification by Preparative Chiral HPLC

This protocol is a general guideline and may require optimization for your specific reaction mixture.

1. Analytical Method Development:

  • Column: Chiralpak® IA, IB, or IC (or a similar polysaccharide-based chiral column).

  • Mobile Phase Screening: Start with a mobile phase of n-Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA). Vary the ratio of Hexane/IPA (e.g., 90:10, 80:20, 70:30).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Objective: Achieve baseline separation of the (S) and (R) enantiomers.

2. Preparative HPLC Protocol (Example):

  • Column: A preparative column with the same stationary phase as the optimized analytical method.

  • Mobile Phase: The optimized mobile phase from the analytical screening.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase at a concentration that avoids column overload. Filter the sample through a 0.45 µm filter.

  • Injection: Inject the sample onto the column.

  • Fraction Collection: Collect the fractions corresponding to the peak of the (S)-enantiomer.

  • Product Recovery: Combine the desired fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Diastereomeric Crystallization

This protocol describes the resolution of a racemic mixture of 1-(5-methylfuran-2-yl)propan-1-amine using L-tartaric acid as the resolving agent.

1. Formation of Diastereomeric Salts:

  • Dissolve the racemic 1-(5-methylfuran-2-yl)propan-1-amine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Add a solution of 0.5 equivalents of L-tartaric acid in the same solvent to the amine solution, with stirring.

  • Heat the mixture gently to ensure complete dissolution.

2. Crystallization:

  • Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer should start to crystallize.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

3. Liberation of the Free Amine:

  • Suspend the collected crystals in water and add a base (e.g., 10% NaOH solution) until the pH is basic (pH > 10) to deprotonate the amine.

  • Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

4. Determination of Enantiomeric Excess:

  • Analyze the enantiomeric excess of the purified amine using chiral HPLC or by NMR using a chiral solvating agent.

Data Presentation

Table 1: Representative Data for Chiral HPLC Purification of a Primary Amine

Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Retention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)Resolution (Rs)
Chiralpak IAn-Hexane/IPA/DEA (80:20:0.1)1.08.510.22.1
Chiralpak IBn-Hexane/IPA/DEA (90:10:0.1)1.012.314.52.5
Chiralcel OD-Hn-Hexane/IPA/DEA (85:15:0.1)0.89.811.51.9

Note: This data is for a representative primary amine and serves as an example. Actual retention times and resolution will vary for this compound.

Table 2: Representative Data for Diastereomeric Crystallization of a Racemic Amine with L-Tartaric Acid

Solvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Recovered Amine
Methanol4095
Ethanol3592
Methanol/Water (9:1)4597

Note: This data is for a representative primary amine and serves as an example. Yields and enantiomeric excess are highly dependent on the specific amine and crystallization conditions.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Reaction_Mixture Crude Reaction Mixture (Ketone, Alcohol, (R)-Amine, (S)-Amine) Purification_Method Choose Purification Method Reaction_Mixture->Purification_Method Crude Product Chiral_HPLC Preparative Chiral HPLC/SFC Purification_Method->Chiral_HPLC Chromatographic Separation Diastereomeric_Crystallization Diastereomeric Crystallization Purification_Method->Diastereomeric_Crystallization Chemical Resolution Purity_Analysis Purity & ee% Analysis (Chiral HPLC, NMR) Chiral_HPLC->Purity_Analysis Diastereomeric_Crystallization->Purity_Analysis Final_Product Pure (S)-Amine Purity_Analysis->Final_Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_hplc Chiral HPLC Troubleshooting cluster_cryst Crystallization Troubleshooting Start Low Purity or Low ee% HPLC_Check Check Peak Shape & Resolution Start->HPLC_Check Using HPLC Cryst_Check Check Yield & ee% Start->Cryst_Check Using Crystallization Peak_Tailing Peak Tailing? HPLC_Check->Peak_Tailing Add_Base Add/Increase Basic Additive (e.g., DEA) Peak_Tailing->Add_Base Yes Low_Resolution Low Resolution? Peak_Tailing->Low_Resolution No Optimize_MP Optimize Mobile Phase & Flow Rate Low_Resolution->Optimize_MP Yes Low_Yield Low Yield? Cryst_Check->Low_Yield Change_Solvent Change Solvent System Low_Yield->Change_Solvent Yes Low_ee Low ee%? Low_Yield->Low_ee No Recrystallize Recrystallize Salt Low_ee->Recrystallize Yes

Caption: Troubleshooting logic for purification issues.

Chiral HPLC Separation of Furan Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of chiral High-Performance Liquid Chromatography (HPLC) separation for furan derivatives.

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between my furan derivative enantiomers. What are the initial steps I should take?

A: When facing a lack of resolution, a systematic approach to evaluating your method is crucial. The primary factors to investigate are the chiral stationary phase (CSP) and the mobile phase composition.

Initial Troubleshooting Steps:

  • Verify Column Selection: Ensure the chosen CSP is appropriate for furan derivatives. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are often effective. For instance, hydroxypropyl-β-cyclodextrin, 2,3-dimethyl-β-cyclodextrin, and acetyl-β-cyclodextrin have shown success in separating furan derivatives in reverse-phase mode.[1][2]

  • Mobile Phase Screening: If one mobile phase mode (e.g., normal phase) is not working, switch to another (e.g., reverse phase or polar organic mode). The separation of furan derivatives can be highly dependent on the mobile phase mode.[1] A screening approach using different solvent systems is a prudent strategy in chiral method development.[3][4][5]

  • Adjust Mobile Phase Strength: The concentration of the organic modifier (e.g., alcohol in normal phase or acetonitrile/methanol in reverse phase) significantly impacts retention and selectivity. Systematically vary the modifier concentration to find an optimal range.

  • Incorporate Additives: Small amounts of additives can dramatically improve selectivity. For acidic or basic furan derivatives, adding a small percentage of an acid (e.g., trifluoroacetic acid - TFA, formic acid) or a base (e.g., diethylamine - DEA) to the mobile phase can suppress ionization and reduce peak tailing, leading to better resolution.[4]

  • Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process. Decreasing the column temperature often increases chiral selectivity by enhancing weaker bonding forces.[6] Experiment with temperatures ranging from 10°C to 40°C.

  • Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, as it allows more time for the enantiomers to interact with the CSP.[6][7]

Issue 2: Peak Tailing or Asymmetry

Q: My peaks are showing significant tailing. How can I improve the peak shape?

A: Peak tailing is a common issue in HPLC and can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.

Solutions for Peak Tailing:

  • Mobile Phase pH Adjustment: For ionizable furan derivatives, the pH of the mobile phase is critical. Adjusting the pH to suppress the ionization of the analyte can significantly reduce tailing. For acidic compounds, a mobile phase pH below the pKa is recommended.[8]

  • Use of Additives:

    • For basic compounds , secondary interactions with residual silanol groups on the silica support are a common cause of tailing. Adding a basic modifier like DEA can help to mask these silanols.

    • For acidic compounds , adding an acidic modifier like TFA or acetic acid can improve peak shape.[4]

  • Check for Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape.[8][9] If the problem persists after mobile phase optimization, try washing the column according to the manufacturer's instructions or replacing it.

  • Sample Overload: Injecting too much sample can saturate the column and cause peak tailing.[9][10] Try diluting your sample or reducing the injection volume.

  • Extra-Column Effects: Dead volume in the HPLC system (e.g., from long tubing or improper fittings) can contribute to peak broadening and tailing.[8][9] Ensure all connections are secure and use tubing with the appropriate inner diameter.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are most effective for separating furan derivatives?

A1: The choice of CSP is critical for successful chiral separation. For furan derivatives, the following types of CSPs have proven to be effective:

  • Cyclodextrin-based CSPs: Derivatized β-cyclodextrins are particularly useful. Specifically, hydroxypropyl-β-cyclodextrin (Cyclobond RSP), 2,3-dimethyl-β-cyclodextrin (Cyclobond DM), and acetyl-β-cyclodextrin (Cyclobond AC) have demonstrated high efficacy for separating a range of chiral furan derivatives, especially in the reverse-phase mode.[1][2]

  • Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose or amylose, such as tris(3,5-dimethylphenylcarbamate) of cellulose or amylose, are widely used and have been successful in separating stereoisomers of furan derivatives.[11]

Q2: What are the recommended starting conditions for mobile phase selection?

A2: A good starting point for method development is to screen different mobile phase modes.

  • Normal Phase: A mixture of a nonpolar solvent like n-hexane or heptane with a polar modifier such as isopropanol (IPA) or ethanol. A common starting composition is 90:10 (v/v) n-hexane:IPA.[4]

  • Reverse Phase: A mixture of water or an aqueous buffer with a polar organic solvent like acetonitrile or methanol. The pH of the aqueous phase can be crucial for ionizable compounds.[1]

  • Polar Organic Mode: This mode uses a mixture of polar organic solvents, such as acetonitrile and methanol.

For furan derivatives on cyclodextrin columns, the reverse-phase mode has been shown to be particularly effective.[1]

Q3: How does temperature affect the chiral separation of furan derivatives?

A3: Temperature plays a significant role in chiral separations. Generally, decreasing the column temperature leads to an increase in chiral selectivity (α) and resolution (Rs).[6][11] This is because the weaker forces involved in chiral recognition are enhanced at lower temperatures. However, lower temperatures also lead to longer retention times and higher backpressure. It is advisable to study the effect of temperature in a range, for example, from 10°C to 40°C, to find the optimal balance between resolution and analysis time.

Q4: Can mobile phase additives improve my separation?

A4: Yes, additives can have a profound effect on chiral separations.

  • The addition of 0.5% methyl tert-butyl ether to the mobile phase has been shown to significantly enhance separation efficiency for some highly retained furan derivatives.[1]

  • For acidic and basic analytes, the addition of a small amount of an acid (e.g., 0.1% TFA or formic acid) or a base (e.g., 0.1% DEA) can improve peak shape and resolution by minimizing secondary interactions with the stationary phase.[4]

Q5: What should I do if my resolution decreases over time with the same column and method?

A5: A gradual loss of resolution can be due to column aging or contamination.[8]

  • Column Washing: First, try washing the column with a strong solvent to remove any adsorbed contaminants. Follow the manufacturer's guidelines for recommended washing procedures. For polysaccharide-based columns, washing with a more polar solvent like 100% ethanol can often restore performance.[12]

  • Check for Voids: A void at the column inlet can also lead to a decrease in performance. This can sometimes be addressed by repacking the inlet or, more commonly, by replacing the column.

  • Sample Quality: Ensure that your samples are properly filtered before injection to prevent particulates from clogging the column frit.

Data Presentation

Table 1: Recommended Chiral Stationary Phases for Furan Derivatives

Chiral Stationary Phase TypeSpecific ExamplesRecommended Mobile Phase Mode(s)Reference(s)
Cyclodextrin-basedHydroxypropyl-β-cyclodextrin (Cyclobond RSP)Reverse Phase[1][2]
2,3-Dimethyl-β-cyclodextrin (Cyclobond DM)Reverse Phase[1][2]
Acetyl-β-cyclodextrin (Cyclobond AC)Reverse Phase[1][2]
Polysaccharide-basedTris(3,5-dimethylphenylcarbamate) of celluloseNormal Phase, Polar Organic[11]
Tris(3,5-dimethylphenylcarbamate) of amyloseNormal Phase, Polar Organic[11]

Table 2: Influence of Operating Parameters on Chiral Separation

ParameterGeneral Effect on ResolutionTypical Starting RangeKey ConsiderationsReference(s)
Mobile Phase Composition HighVaries with CSP and analyteScreen different modes (NP, RP, PO) and modifier strengths.[1][3][4]
Mobile Phase Additives High0.1 - 0.5% (v/v)Use acids (TFA, FA) for acidic/neutral analytes and bases (DEA) for basic analytes to improve peak shape.[1][4]
Column Temperature Medium to High10 - 40 °CLower temperatures generally increase selectivity but also increase analysis time and backpressure.[6][11]
Flow Rate Medium0.5 - 1.0 mL/min for 4.6 mm ID columnsLower flow rates often improve resolution but increase run time.[6]

Experimental Protocols

General Protocol for Chiral Method Development for Furan Derivatives:

  • Column Selection: Choose a chiral stationary phase known to be effective for furan derivatives, such as a derivatized cyclodextrin or polysaccharide-based column.

  • Initial Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (90/10, v/v).

    • Reverse Phase: Begin with a mobile phase of Acetonitrile/Water (50/50, v/v). If the analyte is ionizable, use a buffer (e.g., 20 mM ammonium acetate) and adjust the pH.

    • Polar Organic Mode: Use a mobile phase of Methanol/Acetonitrile (50/50, v/v).

  • Optimization:

    • Based on the initial screening, select the mobile phase system that shows the best initial separation or retention.

    • Systematically vary the ratio of the organic modifier to optimize retention and resolution.

    • If peak tailing is observed, add a suitable modifier (acid or base) at a low concentration (e.g., 0.1%).

    • Investigate the effect of column temperature, starting at ambient and decreasing in 5-10°C increments.

    • Optimize the flow rate; if separation is partial, try reducing the flow rate.

  • Method Validation: Once satisfactory separation is achieved, validate the method for robustness, reproducibility, and other relevant parameters.

Visualizations

Chiral_HPLC_Troubleshooting cluster_start Start: Problem Identification cluster_csp Step 1: Chiral Stationary Phase (CSP) Evaluation cluster_mp Step 2: Mobile Phase Optimization cluster_conditions Step 3: Further Optimization cluster_end Outcome Start Poor or No Resolution CSP_Check Is the CSP suitable for furan derivatives? (e.g., Cyclodextrin, Polysaccharide-based) Start->CSP_Check CSP_OK Yes CSP_Check->CSP_OK  Suitable CSP_NotOK No CSP_Check->CSP_NotOK Not Suitable MP_Mode Screen different mobile phase modes (Normal, Reverse, Polar Organic) CSP_OK->MP_Mode Select_New_CSP Select a more appropriate CSP CSP_NotOK->Select_New_CSP Select_New_CSP->CSP_Check MP_Strength Adjust organic modifier concentration MP_Mode->MP_Strength MP_Additives Incorporate additives (acid/base) if necessary MP_Strength->MP_Additives Temperature Decrease column temperature MP_Additives->Temperature FlowRate Reduce flow rate Temperature->FlowRate Resolution_Achieved Resolution Achieved FlowRate->Resolution_Achieved Peak_Tailing_Troubleshooting cluster_start_peak Start: Problem Identification cluster_causes Potential Causes & Solutions cluster_end_peak Outcome Start_Peak Peak Tailing Observed Secondary_Interactions Secondary Interactions with Stationary Phase? Start_Peak->Secondary_Interactions Sample_Overload Sample Overload? Secondary_Interactions->Sample_Overload  No Adjust_pH Adjust Mobile Phase pH Secondary_Interactions->Adjust_pH  Yes Column_Issue Column Contamination/Void? Sample_Overload->Column_Issue  No Reduce_Conc Dilute Sample / Reduce Injection Volume Sample_Overload->Reduce_Conc  Yes System_Issue Extra-column Effects? Column_Issue->System_Issue  No Wash_Column Wash or Replace Column Column_Issue->Wash_Column  Yes Check_Fittings Check Tubing and Fittings System_Issue->Check_Fittings  Yes Improved_Peak_Shape Improved Peak Shape System_Issue->Improved_Peak_Shape  No Add_Modifier Add Acidic/Basic Modifier Adjust_pH->Add_Modifier Add_Modifier->Improved_Peak_Shape Reduce_Conc->Improved_Peak_Shape Wash_Column->Improved_Peak_Shape Check_Fittings->Improved_Peak_Shape

References

Troubleshooting low enantiomeric excess in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for asymmetric synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve common issues encountered during their experiments, with a primary focus on addressing low enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (e.e.) and how is it calculated?

A1: Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other.[1][2][3] The formula for calculating enantiomeric excess is:

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively.[2] An e.e. of 100% indicates an enantiomerically pure substance, while an e.e. of 0% indicates a racemic mixture (a 50:50 mixture of both enantiomers).[4]

Q2: What are the common methods for determining enantiomeric excess?

A2: While historically optical rotation was used, modern and more accurate methods are now standard.[1][5] These include:

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase to separate the enantiomers.

  • Chiral Gas Chromatography (GC): Similar to HPLC but for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce a chemical shift difference between the enantiomers.[6]

Q3: What are the primary factors that can lead to low enantiomeric excess in my reaction?

A3: Several factors can negatively impact the enantioselectivity of an asymmetric synthesis. These include:

  • Reaction Temperature: Temperature can significantly influence the energy difference between the diastereomeric transition states.[7][8]

  • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst-substrate complex and the transition state geometry.[9][10][11]

  • Catalyst Purity, Activity, and Loading: Impurities in the catalyst or degradation can lead to a decrease in enantioselectivity. The amount of catalyst used is also a critical parameter.

  • Substrate Purity: Impurities in the starting material can sometimes interfere with the catalytic cycle.[12][13]

  • Reaction Time and Conversion: In some cases, enantioselectivity can change with reaction time or as the reaction reaches high conversion.

  • Reagent Purity and Stoichiometry: The purity of reagents and the precise stoichiometry, especially of any additives or co-catalysts, are crucial.

Troubleshooting Guides

Issue 1: Lower than expected enantiomeric excess.

If your reaction is yielding the desired product but with a low e.e., a systematic approach to troubleshooting is necessary. The following guide will walk you through potential causes and solutions.

Troubleshooting Workflow:

Troubleshooting_Low_EE start Low Enantiomeric Excess Observed check_temp Step 1: Verify and Optimize Reaction Temperature start->check_temp check_solvent Step 2: Evaluate and Screen Solvents check_temp->check_solvent If no improvement solution Improved Enantiomeric Excess check_temp->solution Issue Resolved check_catalyst Step 3: Assess Catalyst Integrity and Loading check_solvent->check_catalyst If no improvement check_solvent->solution Issue Resolved check_substrate Step 4: Confirm Substrate and Reagent Purity check_catalyst->check_substrate If no improvement check_catalyst->solution Issue Resolved check_kinetics Step 5: Analyze Reaction Kinetics check_substrate->check_kinetics If no improvement check_substrate->solution Issue Resolved check_kinetics->solution Issue Resolved

Caption: Troubleshooting workflow for low enantiomeric excess.

Step 1: Verify and Optimize Reaction Temperature

  • Question: Could the reaction temperature be affecting my enantioselectivity?

  • Answer: Yes, temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity because the reaction is under greater kinetic control, amplifying the small energy difference between the diastereomeric transition states.[7] Conversely, higher temperatures can sometimes lead to a decrease in enantioselectivity.[7]

  • Actionable Advice:

    • Verify Temperature Control: Ensure your reaction setup maintains a stable and accurate temperature.

    • Systematic Temperature Screening: Run the reaction at a range of temperatures (e.g., from -78°C to room temperature) to determine the optimal condition.

Temperature (°C)Enantiomeric Excess (%)Reference Example
4085Hypothetical Data
25 (Room Temp)92Hypothetical Data
097Hypothetical Data
-2099Hypothetical Data
-78>99Hypothetical Data

Step 2: Evaluate and Screen Solvents

  • Question: How does the solvent impact the enantiomeric excess?

  • Answer: The solvent can significantly influence the reaction's outcome by affecting the conformation of the catalyst-substrate complex and the stability of the transition states.[9][10] In some cases, a correlation between solvent dielectric constant and enantiomeric yield has been observed.[10]

  • Actionable Advice:

    • Solvent Screening: Perform the reaction in a variety of solvents with different polarities and coordinating abilities.

    • Check for Impurities: Ensure solvents are anhydrous and free from impurities that could interfere with the catalyst.

SolventDielectric Constant (ε)Enantiomeric Excess (%)
Toluene2.495
Dichloromethane9.188
Tetrahydrofuran (THF)7.582
Acetonitrile37.570
Methanol32.755

Step 3: Assess Catalyst Integrity and Loading

  • Question: Could my catalyst be the source of the problem?

  • Answer: Absolutely. The purity, activity, and handling of the catalyst are paramount. Impurities, degradation, or improper activation can lead to a dramatic loss of enantioselectivity. The catalyst loading (mol%) also needs to be optimized.

  • Actionable Advice:

    • Purity Check: If possible, verify the purity of your catalyst (e.g., by NMR, elemental analysis).

    • Fresh Catalyst: Use a fresh batch of catalyst or repurify the existing one.

    • Activation: Ensure the catalyst is activated according to the literature procedure.

    • Loading Optimization: Vary the catalyst loading to find the optimal concentration.

Step 4: Confirm Substrate and Reagent Purity

  • Question: Can impurities in my starting materials affect the e.e.?

  • Answer: Yes, impurities in the substrate or other reagents can sometimes inhibit or poison the chiral catalyst, leading to a non-selective background reaction and a lower overall e.e.[12][13]

  • Actionable Advice:

    • Purify Substrate: Repurify your substrate (e.g., by distillation, recrystallization, or chromatography).

    • Check Reagent Purity: Ensure all other reagents are of high purity and handled correctly (e.g., inert atmosphere for sensitive reagents).

Step 5: Analyze Reaction Kinetics

  • Question: Does the reaction time or conversion level matter?

  • Answer: In some systems, the enantioselectivity can vary with conversion. This could be due to factors like product inhibition, catalyst degradation over time, or a change in the active catalytic species.

  • Actionable Advice:

    • Time-Course Study: Take aliquots from the reaction at different time points and analyze the e.e. and conversion. This will reveal if the e.e. is stable throughout the reaction.

    • Optimize Reaction Time: If the e.e. decreases at high conversion, it may be beneficial to stop the reaction earlier.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an Asymmetric Reaction

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., 1-5 mol%) to a series of oven-dried reaction vessels.

  • Solvent Addition: To each vessel, add the desired anhydrous solvent (e.g., 1 mL per 0.1 mmol of substrate).

  • Reagent Addition: Add the substrate (1.0 equivalent) to each vessel, followed by any other necessary reagents.

  • Reaction: Stir the reactions at the desired temperature and monitor by a suitable method (e.g., TLC, GC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction as appropriate and perform a standard work-up (e.g., extraction, washing).

  • Analysis: Purify the product from each reaction (e.g., by flash chromatography) and determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: General Procedure for Temperature Optimization

  • Setup: In an oven-dried flask under an inert atmosphere, dissolve the catalyst and substrate in the optimized solvent.

  • Cooling/Heating: Place the reaction vessel in a cooling bath (e.g., ice-water for 0°C, dry ice/acetone for -78°C) or a heating bath set to the desired temperature. Allow the mixture to equilibrate to the target temperature.

  • Initiation: Add the final reagent to initiate the reaction.

  • Monitoring and Work-up: Monitor the reaction and perform the work-up as described in the solvent screening protocol.

  • Analysis: Determine the yield and enantiomeric excess of the purified product. Repeat this procedure for a range of temperatures to identify the optimum.

Logical Relationships in Asymmetric Catalysis

The enantioselectivity of a reaction is determined by the difference in the free energies of the diastereomeric transition states. The chiral catalyst creates a chiral environment that favors the formation of one transition state over the other.

Asymmetric_Catalysis_Pathway sub_cat Substrate + Chiral Catalyst ts_r Transition State R (Lower Energy) sub_cat->ts_r k_R ts_s Transition State S (Higher Energy) sub_cat->ts_s k_S prod_r Product R (Major) ts_r->prod_r delta_g ΔΔG‡ prod_s Product S (Minor) ts_s->prod_s

Caption: Energy pathway in asymmetric catalysis.

This diagram illustrates that the substrate and chiral catalyst form two possible diastereomeric transition states leading to the R and S products. The difference in activation energy (ΔΔG‡) between these two pathways determines the ratio of the products and thus the enantiomeric excess. A larger ΔΔG‡ results in a higher e.e.

References

Technical Support Center: Purification of (S)-1-(5-methylfuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-1-(5-methylfuran-2-yl)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound via reductive amination of 2-acetyl-5-methylfuran?

A1: The primary impurities to consider are:

  • Unreacted Starting Material: 2-acetyl-5-methylfuran.

  • Reduction Byproduct: 1-(5-methylfuran-2-yl)ethanol, formed from the reduction of the ketone starting material.

  • Enantiomeric Impurity: The undesired (R)-enantiomer, (R)-1-(5-methylfuran-2-yl)propan-1-amine.

  • Over-alkylation Products: Secondary and tertiary amines resulting from further reaction of the primary amine product.[1][2]

Q2: What are the recommended general strategies for purifying the crude this compound?

A2: The two main strategies for purifying chiral amines are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic or enantiomerically enriched amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[3][4][5]

  • Chiral Preparative High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers and other impurities.[6][7][8][9]

Q3: How can I remove the unreacted starting material and the alcohol byproduct?

A3: Standard column chromatography on silica gel is typically effective for removing less polar impurities like the starting ketone and the alcohol byproduct from the more polar amine product.

Q4: Can I use an acid-base extraction to pre-purify the crude product?

A4: Yes, an acid-base extraction is a highly effective initial purification step. Dissolve the crude mixture in a suitable organic solvent and extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous phase, leaving non-basic impurities like the ketone and alcohol in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will recover the purified amine.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue: Poor or no crystallization of the diastereomeric salt.

  • Possible Cause 1: Incorrect solvent choice. The solubility of the diastereomeric salts is highly dependent on the solvent system.

    • Solution: Screen a variety of solvents and solvent mixtures. Common solvents for amine salt crystallization include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and their mixtures with anti-solvents like heptane or MTBE.

  • Possible Cause 2: Insufficient concentration. The solution may be too dilute for crystallization to occur.

    • Solution: Carefully concentrate the solution. Be cautious not to oversaturate, which can lead to rapid precipitation and trapping of impurities.

  • Possible Cause 3: Racemic mixture of the resolving agent. Ensure the chiral resolving agent is of high enantiomeric purity.

    • Solution: Verify the enantiomeric purity of the resolving agent before use.

Issue: Low diastereomeric excess (d.e.) after crystallization.

  • Possible Cause 1: Co-crystallization of the undesired diastereomer. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.

    • Solution: Experiment with different solvent systems and crystallization temperatures. A slower cooling rate can sometimes improve selectivity. Multiple recrystallizations may be necessary to enhance the diastereomeric excess.

  • Possible Cause 2: Entrapment of the mother liquor. Impurities from the solution can be trapped within the crystal lattice.

    • Solution: Ensure a thorough wash of the filtered crystals with a small amount of cold solvent.

Chiral HPLC Purification

Issue: Poor or no separation of the enantiomers.

  • Possible Cause 1: Inappropriate chiral stationary phase (CSP). The selectivity of the CSP is crucial for chiral separation.

    • Solution: For furan-containing chiral compounds, cyclodextrin-based CSPs (e.g., hydroxypropyl-β-cyclodextrin) have shown effectiveness. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also a good starting point for screening.[10]

  • Possible Cause 2: Incorrect mobile phase composition. The mobile phase composition significantly impacts retention and resolution.

    • Solution: For normal phase chromatography, a typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For reverse-phase chromatography on appropriate columns, mixtures of acetonitrile or methanol with water or a buffer are used. The addition of a small amount of an amine modifier (e.g., diethylamine) in normal phase or an acidic modifier (e.g., trifluoroacetic acid) in reverse phase can improve peak shape and resolution.

  • Possible Cause 3: Low column temperature. Temperature can affect the chiral recognition mechanism.

    • Solution: Experiment with varying the column temperature. In some cases, sub-ambient temperatures can enhance resolution.

Issue: Peak tailing or broad peaks.

  • Possible Cause 1: Secondary interactions with the stationary phase. Amines are prone to interacting with residual silanol groups on silica-based columns.

    • Solution: Add a small amount of a competing amine (e.g., 0.1% diethylamine or triethylamine) to the mobile phase in normal phase chromatography.

  • Possible Cause 2: Overloading the column. Injecting too much sample can lead to poor peak shape.

    • Solution: Reduce the sample concentration or injection volume.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using (L)-(+)-Tartaric Acid

This protocol provides a general starting point for the resolution of racemic 1-(5-methylfuran-2-yl)propan-1-amine. Optimization of solvent ratios and temperatures will likely be necessary.

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable hot solvent (e.g., methanol or a 1:1 mixture of isopropanol and water).

    • In a separate flask, dissolve 0.5 equivalents of (L)-(+)-tartaric acid in the same hot solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature.

    • If no crystals form, try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod.

    • Allow the crystallization to proceed for several hours or overnight.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

    • Dry the crystals.

    • To assess the diastereomeric excess, the amine can be liberated from a small sample of the salt by treatment with a base (e.g., 2M NaOH) and extraction into an organic solvent, followed by analysis using chiral HPLC.

    • Recrystallize the diastereomeric salt from a suitable solvent system to improve the diastereomeric excess if necessary.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12.

    • Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Protocol 2: Chiral HPLC Method Development

This protocol outlines a starting point for developing a chiral HPLC method for the separation of (S)- and (R)-1-(5-methylfuran-2-yl)propan-1-amine.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent).

    • Alternatively, a cyclodextrin-based column can be screened.[10]

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of 90:10 (v/v) n-hexane/isopropanol.

    • To improve peak shape, add 0.1% diethylamine to the mobile phase.

    • Adjust the ratio of hexane to isopropanol to optimize retention and resolution. Increasing the isopropanol content will generally decrease retention time.

  • Flow Rate:

    • A typical starting flow rate is 1.0 mL/min for a 4.6 mm internal diameter column.

  • Detection:

    • UV detection at a wavelength where the furan ring absorbs (e.g., 220 nm or 254 nm).

  • Optimization:

    • Systematically vary the mobile phase composition and column temperature to achieve baseline separation of the enantiomers and any impurities.

Data Presentation

Table 1: Example Data for Diastereomeric Salt Crystallization Screening

Resolving AgentSolvent SystemTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
(L)-(+)-Tartaric AcidMethanol43585
(L)-(+)-Tartaric AcidIsopropanol/Water (1:1)254278
(S)-(-)-Mandelic AcidEthanol43092
(S)-(-)-Mandelic AcidEthyl Acetate252588

Note: This is example data and actual results may vary.

Table 2: Example Data for Chiral HPLC Method Development

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (90:10:0.1)1.08.59.81.8
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH/DEA (85:15:0.1)1.010.211.51.6
Hydroxypropyl-β-cyclodextrinACN/Water (60:40) with 0.1% TFA0.812.113.51.9

Note: This is example data and actual results may vary. IPA = Isopropanol, DEA = Diethylamine, EtOH = Ethanol, ACN = Acetonitrile, TFA = Trifluoroacetic acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product (S/R-amine, Ketone, Alcohol) extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Silica Gel Chromatography extraction->chromatography Remove Non-basic Impurities chiral_sep Chiral Separation chromatography->chiral_sep Isolate Amine Mixture analysis Purity & ee Analysis (Chiral HPLC, NMR) chiral_sep->analysis Separate Enantiomers product This compound analysis->product Verification

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_crystallization Diastereomeric Crystallization Issues cluster_hplc Chiral HPLC Issues start Impure Product no_xtal No Crystals Formed start->no_xtal Crystallization Attempt low_de Low Diastereomeric Excess start->low_de Crystallization Attempt no_sep No Enantiomer Separation start->no_sep HPLC Analysis bad_shape Poor Peak Shape start->bad_shape HPLC Analysis solv Screen Solvents no_xtal->solv conc Adjust Concentration no_xtal->conc recrys Recrystallize low_de->recrys temp Optimize Temperature low_de->temp csp Change Chiral Column no_sep->csp mp Modify Mobile Phase no_sep->mp mod Add Mobile Phase Modifier bad_shape->mod load Reduce Sample Load bad_shape->load

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Catalyst Deactivation in Furan Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for catalyst deactivation in furan hydrogenation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might be facing during furan hydrogenation reactions.

Problem 1: Rapid loss of catalyst activity.

Possible Causes and Solutions:

  • Coking or Fouling: The formation of carbonaceous deposits (coke) or the adsorption of polymeric species on the catalyst surface is a primary cause of deactivation.[1][2][3] This is particularly prevalent at higher reaction temperatures.

    • Troubleshooting Steps:

      • Characterize the spent catalyst: Use techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to confirm the presence of coke.

      • Optimize reaction conditions: Lowering the reaction temperature or increasing the hydrogen partial pressure can often mitigate coke formation.[1]

      • Feedstock purification: Pre-treat the furan feedstock to remove impurities that can act as coke precursors.[3]

      • Catalyst Regeneration: If coking is confirmed, the catalyst can often be regenerated. A common method is calcination in air to burn off the carbon deposits. However, this can sometimes lead to sintering of the metal particles, so the regeneration conditions must be carefully controlled.[1]

  • Poisoning: Certain compounds in the feedstock or solvent can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction. Common poisons include sulfur, nitrogen, and chlorine compounds.[3]

    • Troubleshooting Steps:

      • Analyze the feedstock and solvent: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis to identify potential poisons.

      • Purify the feed: Implement a purification step for both the furan feedstock and the solvent to remove identified poisons.

      • Use a guard bed: A pre-reactor bed of a suitable adsorbent can be used to capture poisons before they reach the main catalyst bed.

  • Metal Leaching: The active metal component of the catalyst can dissolve into the reaction medium, especially in liquid-phase reactions under acidic or harsh conditions.[4]

    • Troubleshooting Steps:

      • Analyze the post-reaction mixture: Use Inductively Coupled Plasma (ICP) analysis to detect the presence of leached metal in the liquid product stream.

      • Modify the support: Using a more stable support material can help to anchor the metal particles more effectively.

      • Adjust pH: If the reaction medium is acidic, neutralizing it or using a more acid-resistant catalyst can reduce leaching.

Problem 2: Change in product selectivity over time.

Possible Causes and Solutions:

  • Changes in Metal Particle Size or Morphology (Sintering): At high temperatures, small metal nanoparticles can agglomerate into larger ones, a process known as sintering.[2] This change in particle size can alter the number and nature of active sites, leading to a shift in product selectivity. For example, in furfural hydrogenation over platinum catalysts, selectivity to furfuryl alcohol versus furan has been shown to be sensitive to Pt particle size.[5]

    • Troubleshooting Steps:

      • Characterize the catalyst: Use Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to compare the metal particle size of the fresh and spent catalyst.

      • Lower the reaction temperature: Sintering is highly temperature-dependent, so operating at a lower temperature can significantly reduce its rate.

      • Choose a more stable support: The interaction between the metal and the support can influence sintering. A support that strongly interacts with the metal particles can help to prevent their agglomeration.

  • Selective Poisoning of Active Sites: Certain poisons may preferentially adsorb to specific types of active sites responsible for the formation of a particular product. This can lead to a decrease in the selectivity towards that product.

    • Troubleshooting Steps:

      • Identify the poison: As with general poisoning, analyze the feedstock and solvent to identify the culprit.

      • Correlate poison with selectivity change: Investigate the literature to see if the identified poison is known to affect the selectivity of your specific catalyst system.

  • Formation of a Secondary Active Phase: The catalyst material itself might undergo a chemical transformation under reaction conditions, forming a new phase with different catalytic properties. For example, a metal oxide support could be partially reduced, or a bimetallic catalyst could experience phase segregation.

    • Troubleshooting Steps:

      • In-situ/Operando Characterization: Techniques like in-situ XRD or X-ray Absorption Spectroscopy (XAS) can be used to monitor the catalyst structure under reaction conditions.

      • Re-evaluate catalyst composition: If a phase change is detected, you may need to consider a more stable catalyst formulation for your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of catalyst deactivation in furan hydrogenation?

A1: The most frequently encountered deactivation mechanisms are:

  • Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface.[1][2]

  • Poisoning: Strong adsorption of impurities on active sites.[1][3]

  • Sintering: Thermal agglomeration of metal particles.[2]

  • Leaching: Dissolution of the active metal into the reaction medium.[4]

Q2: How can I regenerate my deactivated catalyst?

A2: The regeneration method depends on the cause of deactivation:

  • For coking: A common method is calcination in a controlled atmosphere (e.g., air diluted with nitrogen) to burn off the carbon deposits.[1]

  • For poisoning: If the poison is reversibly adsorbed, it might be removed by treating the catalyst at a high temperature in a flow of an inert gas or hydrogen. For strongly adsorbed poisons, regeneration might not be feasible.

  • For sintering: Sintering is generally considered irreversible.

Q3: Does the choice of solvent affect catalyst stability?

A3: Yes, the solvent can play a crucial role. Some solvents can promote the formation of byproducts that lead to coking.[6] Additionally, acidic or reactive solvents can contribute to the leaching of the active metal. The choice of solvent can also influence the solubility of reactants and products, which can in turn affect reaction rates and deactivation pathways.

Q4: How does the catalyst support influence deactivation?

A4: The support material can significantly impact catalyst stability in several ways:

  • Metal-Support Interaction: Strong interactions can help to stabilize metal nanoparticles and prevent sintering.

  • Acidity/Basicity: The acidic or basic properties of the support can influence reaction pathways and the formation of coke precursors.[6]

  • Porosity: The pore structure of the support can affect mass transfer. Pore blockage by coke or polymers is a common deactivation mechanism.

Q5: Can reaction conditions be optimized to minimize deactivation?

A5: Absolutely. Key reaction parameters to consider are:

  • Temperature: Higher temperatures generally accelerate deactivation processes like coking and sintering.[2]

  • Hydrogen Pressure: A higher hydrogen pressure can help to suppress coke formation by hydrogenating coke precursors.[1]

  • Feed Concentration: High concentrations of reactants can sometimes lead to faster polymerization and coking.[7]

Data Presentation

Table 1: Common Catalysts for Furan Hydrogenation and Their Reported Deactivation Behavior

Catalyst SystemPrimary Deactivation Mechanism(s)Notes
Pt-based Coking, Poisoning by CO (from decarbonylation)Selectivity can be sensitive to particle size.[5][8]
Pd-based Coking, SinteringProne to decarbonylation side reactions.[9]
Cu-based Sintering, Coking, Change in oxidation stateCopper chromite catalysts have shown deactivation due to the formation of polymeric species.[2]
Ni-based Coking, SinteringCan be prone to ring-opening side reactions.
Ru-based Leaching (in aqueous phase), CokingAcidity of the support can influence performance and stability.[6]

Table 2: Effect of Reaction Conditions on Catalyst Stability (Qualitative)

ParameterEffect on Coking/FoulingEffect on SinteringEffect on Leaching
Increasing Temperature IncreasesIncreases significantlyGenerally increases
Increasing H₂ Pressure DecreasesCan sometimes reduceMinimal direct effect
Increasing Reactant Conc. Can increaseMinimal direct effectCan increase if reactants/products are corrosive

Experimental Protocols

Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification

  • Sample Preparation: Accurately weigh a small amount (e.g., 50-100 mg) of the spent catalyst and place it in a quartz reactor.

  • Pre-treatment: Heat the sample in a flow of inert gas (e.g., He or Ar) to a desired temperature (e.g., 150 °C) to remove any physisorbed species.

  • Oxidation: Switch the gas flow to a mixture of oxygen and an inert gas (e.g., 5% O₂ in He).

  • Temperature Program: Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

  • Detection: Monitor the off-gas using a thermal conductivity detector (TCD) or a mass spectrometer to measure the amount of CO₂ produced from the combustion of coke.

  • Quantification: Calibrate the detector signal with a known amount of CO₂ to quantify the amount of carbon on the catalyst.

Protocol 2: Catalyst Regeneration by Calcination

  • Catalyst Loading: Place the deactivated catalyst in a tube furnace.

  • Inert Purge: Purge the system with an inert gas (e.g., nitrogen) to remove any residual reactants or solvent.

  • Heating Ramp: Heat the catalyst to the target calcination temperature (e.g., 400-500 °C) at a controlled rate (e.g., 5-10 °C/min) under a flow of diluted air (e.g., 5-10% air in nitrogen). Caution: Using pure air can cause a rapid, uncontrolled combustion that can damage the catalyst through excessive heat (exotherm).

  • Hold Time: Hold the catalyst at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete removal of coke.

  • Cooling: Cool the catalyst down to room temperature under an inert gas flow.

  • Re-reduction (if necessary): For metal catalysts that were oxidized during calcination, a reduction step in a hydrogen flow is typically required before the next reaction.

Visualizations

CatalystDeactivationPathways ActiveCatalyst Active Catalyst Coking Coking / Fouling ActiveCatalyst->Coking Polymerization/ Carbon Deposition Poisoning Poisoning ActiveCatalyst->Poisoning Strong Adsorption of Impurities Sintering Sintering ActiveCatalyst->Sintering Thermal Agglomeration Leaching Leaching ActiveCatalyst->Leaching Dissolution of Active Phase DeactivatedCatalyst Deactivated Catalyst Coking->DeactivatedCatalyst Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Major pathways for catalyst deactivation in furan hydrogenation.

TroubleshootingWorkflow Start Experiment Shows Catalyst Deactivation CheckActivity Rapid Activity Loss? Start->CheckActivity CheckSelectivity Change in Selectivity? CheckActivity->CheckSelectivity No CokingPoisoning Suspect Coking or Poisoning CheckActivity->CokingPoisoning Yes SinteringLeaching Suspect Sintering or Leaching CheckSelectivity->SinteringLeaching Yes OptimizeConditions Optimize Reaction Conditions (Temp, Pressure, Feed) CheckSelectivity->OptimizeConditions No AnalyzeCatalyst Characterize Spent Catalyst (TPO, TEM, XRD, ICP) CokingPoisoning->AnalyzeCatalyst SinteringLeaching->AnalyzeCatalyst AnalyzeCatalyst->OptimizeConditions Regenerate Attempt Catalyst Regeneration AnalyzeCatalyst->Regenerate

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Managing Exothermic Reactions in Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during exothermic amine synthesis reactions.

Q1: My reductive amination is showing a rapid and uncontrolled temperature increase. What's happening and what should I do?

A1: A rapid temperature increase during reductive amination is a sign of a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This is often due to the exothermic nature of both imine formation and the subsequent reduction.

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent (e.g., the reducing agent), stop the addition immediately.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient ice.

  • Dilute the Reaction: If safe and practical, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the excess heat.

Troubleshooting Further Occurrences:

  • Slow Reagent Addition: Add the reducing agent portion-wise or via a syringe pump at a controlled rate. This is particularly crucial for reactive hydrides like sodium borohydride.

  • Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to better control the initial exotherm.

  • Monitor the Reaction: Use a thermometer or thermocouple to monitor the internal temperature of the reaction continuously.

  • Pre-formation of the Imine: In some cases, forming the imine first and then adding the reducing agent in a separate step can help control the overall exotherm.

Q2: I'm observing a vigorous, sometimes dangerous, exotherm during the LAH reduction of my amide. How can I mitigate this?

A2: Lithium aluminum hydride (LiAlH₄) is a highly reactive reducing agent, and its reaction with amides is notoriously exothermic.[1][2] Vigorous exotherms can lead to solvent boiling, pressure buildup, and loss of containment.

Mitigation Strategies:

  • Reverse Addition: Add the LAH solution slowly to a solution of the amide at a low temperature (e.g., 0 °C). This is often safer than adding the amide to the LAH.

  • Portion-wise Addition of LAH: If using solid LAH, add it in small, controlled portions.

  • Efficient Cooling: Use a robust cooling bath (e.g., an ice-salt bath or a cryocooler) to maintain the desired temperature.

  • Appropriate Solvent: Use a higher-boiling point solvent like THF instead of diethyl ether to provide a larger temperature window before the solvent boils.

  • Quenching: Quench the reaction very carefully at a low temperature by the slow, dropwise addition of a quenching agent (e.g., ethyl acetate, followed by water or a biphasic Fieser workup).

Q3: My Gabriel synthesis seems to have a delayed but then rapid exotherm during the cleavage step with hydrazine. Why is this happening?

A3: The reaction of N-alkylphthalimide with hydrazine to liberate the primary amine is also an exothermic process.[3] A delayed exotherm might occur if the reaction has an induction period, followed by a rapid increase in reaction rate once initiated.

Control Measures:

  • Controlled Hydrazine Addition: Add the hydrazine hydrate dropwise to the solution of the N-alkylphthalimide.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction.

  • Cooling Bath: Have a cooling bath on standby to immerse the reaction vessel if the temperature begins to rise too quickly.

  • Solvent Choice: Using a solvent with a reasonable boiling point, like ethanol, can help to reflux and dissipate some of the heat, but this should not be the primary means of control.

Quantitative Data on Reaction Exotherms

Understanding the potential heat output of a reaction is critical for safe experimental design. The following table summarizes typical reaction enthalpies for key amine synthesis steps.

Reaction TypeExample ReactionTypical Enthalpy of Reaction (ΔH)Notes
Reductive Amination Benzaldehyde + Benzylamine-The overall process is exothermic, with both imine formation and reduction contributing to heat generation. The specific enthalpy depends on the substrates and reducing agent.
Amide Reduction Benzamide + LiAlH₄Highly ExothermicThe reaction is known to be very energetic. Calorimetry data for a similar sulphonation reaction showed a heat of reaction of 144.2 kJ/kg, which can lead to a significant adiabatic temperature rise.[4]
Gabriel Synthesis N-Benzylphthalimide + HydrazineExothermicWhile specific values for this step are not readily available in literature, the reaction is known to generate heat.

Detailed Experimental Protocols

Protocol 1: Temperature-Controlled Reductive Amination of Benzaldehyde with Benzylamine

This protocol outlines a procedure for the synthesis of dibenzylamine with measures to control the reaction exotherm.

Materials:

  • Benzaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and thermometer.

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a thermometer. Place the flask in an ice bath.

  • Initial Mixture: To the flask, add benzaldehyde (1 equivalent) and benzylamine (1 equivalent) dissolved in anhydrous DCM. Stir the mixture at 0 °C.

  • Controlled Addition of Reducing Agent: Slowly add a solution of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 30-60 minutes. Monitor the internal temperature and ensure it does not rise significantly above 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.

  • Workup: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Safe Reduction of a Secondary Amide with LiAlH₄

This protocol provides a method for the reduction of an N-substituted amide to the corresponding secondary amine, with an emphasis on controlling the exothermic reaction.

Materials:

  • N-Benzylbenzamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen inlet, and ice bath.

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel. Place the flask in an ice bath.

  • LAH Solution: Under a nitrogen atmosphere, carefully prepare a solution of LiAlH₄ (2-3 equivalents) in anhydrous THF in the flask.

  • Controlled Amide Addition: Dissolve the N-benzylbenzamide (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the amide solution dropwise to the stirred LAH solution at 0 °C. Control the addition rate to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir overnight, or until the reaction is complete by TLC or LC-MS. Gentle reflux may be required for less reactive amides, but this should be approached with caution and only after the initial exotherm has subsided.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Very slowly and carefully, add ethyl acetate dropwise to quench any excess LiAlH₄. Then, for every 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and finally '3x' mL of water.

  • Filtration: A granular precipitate should form. Stir the resulting slurry for 15-30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure.

  • Purification: The resulting crude amine can be purified by an appropriate method, such as column chromatography or distillation.

Visualizations

The following diagrams illustrate key workflows and logical relationships for managing exothermic amine synthesis reactions.

Exotherm_Troubleshooting start Exothermic Reaction Detected (Rapid Temperature Rise) stop_reagents Immediately Stop Reagent Addition start->stop_reagents enhance_cooling Enhance Cooling (e.g., add more ice, increase cryocooler power) start->enhance_cooling dilute Consider Dilution (with pre-cooled inert solvent) start->dilute controlled Is the reaction under control? stop_reagents->controlled enhance_cooling->controlled dilute->controlled continue_monitoring Continue Monitoring Temperature controlled->continue_monitoring Yes emergency Emergency Shutdown (e.g., quench if a safe procedure exists) controlled->emergency No investigate Investigate Cause & Modify Protocol continue_monitoring->investigate slow_addition Slower Reagent Addition Rate investigate->slow_addition lower_temp Lower Initial Reaction Temperature investigate->lower_temp concentration Adjust Reagent Concentration investigate->concentration

Figure 1: Troubleshooting flowchart for an unexpected exothermic event.

Reductive_Amination_Workflow start Start: Setup Reaction Vessel (Flask, Stirrer, Thermometer, N2) prepare_reagents Prepare Reagent Solutions (Aldehyde/Ketone & Amine in Solvent, Reducing Agent in Solvent) start->prepare_reagents cool_reaction Cool Reaction Vessel (e.g., 0 °C ice bath) prepare_reagents->cool_reaction add_substrates Add Aldehyde/Ketone and Amine to the Reaction Vessel cool_reaction->add_substrates add_reducing_agent Slowly Add Reducing Agent (Monitor Temperature) add_substrates->add_reducing_agent monitor_reaction Monitor Reaction Progress (TLC, LC-MS) add_reducing_agent->monitor_reaction workup Reaction Workup (Quench, Extraction, Drying) monitor_reaction->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification end End: Isolated Amine purification->end

Figure 2: A generalized experimental workflow for a temperature-controlled reductive amination.

References

Technical Support Center: Reductive Amination Work-up Procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reductive amination reaction work-ups. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues, and standardized protocols to ensure the successful isolation and purification of your amine products.

General Work-up Workflow

The work-up for a reductive amination reaction follows a logical sequence of steps designed to neutralize reagents, separate the product from byproducts, and isolate the final amine. The typical workflow is outlined below.

G cluster_workflow Standard Reductive Amination Work-up start Reaction Completion quench 1. Quench Reaction (e.g., add water, NaHCO3 soln.) start->quench ph_adjust 2. Adjust pH (Acidic or Basic Wash) quench->ph_adjust extract 3. Liquid-Liquid Extraction (e.g., DCM, EtOAc) ph_adjust->extract wash 4. Wash Organic Layer (e.g., Water, Brine) extract->wash dry 5. Dry & Filter (e.g., Na2SO4, MgSO4) wash->dry concentrate 6. Concentrate (Rotary Evaporation) dry->concentrate purify 7. Purify Product (Chromatography, Crystallization) concentrate->purify end Isolated Product purify->end

Caption: General experimental workflow for a reductive amination work-up.

Frequently Asked Questions (FAQs)

Q1: What is the first step in working up a reductive amination reaction? The first step is to quench the reaction to deactivate any remaining reducing agent and acidic/basic catalysts. This is crucial for safety and to prevent unwanted side reactions. The quenching agent depends on the reducing agent used. For sodium triacetoxyborohydride (STAB), a slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) is common.[1][2] For sodium borohydride (NaBH₄), adding water or a dilute acid like 1M HCl is typical.

Q2: How do I properly perform an acid-base extraction to isolate my amine product? Acid-base extraction is a powerful technique for separating basic amine products from neutral or acidic impurities.[3]

  • Acid Wash: Dilute the organic reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM). Extract with a dilute aqueous acid (e.g., 1M HCl, 10% citric acid). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated amine salt.

  • Basification & Re-extraction: Cool the aqueous layer (e.g., in an ice bath) and slowly add a base (e.g., 2M NaOH, saturated NaHCO₃) until the pH is >10 to deprotonate the amine. Extract the now neutral "free" amine back into an organic solvent (e.g., ethyl acetate, DCM).

  • Final Steps: The resulting organic layer, containing your purified amine, can then be washed with brine, dried, and concentrated.[4]

Q3: What are the main differences in work-up for STAB, NaBH₃CN, and NaBH₄? The choice of reducing agent significantly impacts the work-up procedure and safety considerations.

  • Sodium Triacetoxyborohydride (STAB): Being water-sensitive, it's typically quenched with a careful, often slow, addition of aqueous base like NaHCO₃ or K₂CO₃.[1][4] This can cause significant gas (CO₂) evolution, which must be managed to avoid pressure buildup.[2]

  • Sodium Cyanoborohydride (NaBH₃CN): The major concern is the potential release of highly toxic hydrogen cyanide (HCN) gas if the workup becomes too acidic (pH < 7).[5][6] Therefore, quenching and extractions should be performed under neutral to basic conditions.

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and is often used in protic solvents like methanol or ethanol.[7] The work-up is generally straightforward, involving quenching with water or dilute acid, followed by extraction.

Troubleshooting Guide

Problem: Low or No Product Yield A low yield is one of the most common issues. The following decision tree can help diagnose the potential cause.

G cluster_troubleshooting Troubleshooting Low Product Yield start Low Yield Observed q1 Starting materials consumed? (Check by TLC/LCMS) start->q1 incomplete Cause: Incomplete Reaction - Extend reaction time - Increase temperature - Check reagent quality [17] - Pre-form the imine [10] q1->incomplete No workup_loss Cause: Product Lost in Work-up - Check pH of aqueous layers - Perform back-extraction - Risk of emulsion? [4] q1->workup_loss Yes side_reactions Cause: Side Reactions - Carbonyl reduced to alcohol? [6] - Use a more selective reagent (e.g., NaBH4 -> STAB) [26] q1->side_reactions Partially

Caption: Decision tree for troubleshooting low yield in reductive amination.

Q: My final product is contaminated with the intermediate imine. How can I fix this? This indicates that the reduction step is incomplete.[3]

  • Drive the Reaction: Try increasing the equivalents of the reducing agent or extending the reaction time.[3]

  • Change Reducing Agent: If using a very mild reducing agent, switching to a slightly stronger one may be necessary. For example, if STAB is ineffective, NaBH₄ (added after imine formation) could be an option.[5]

  • Purification: While driving the reaction to completion is ideal, residual imine can sometimes be removed. Imines are often less stable than amines and may hydrolyze back to the starting carbonyl and amine upon workup with aqueous acid or during silica gel chromatography.

Q: An emulsion formed during my liquid-liquid extraction. How do I break it? Emulsions are common when working with amines and can make layer separation difficult.

  • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps break the emulsion.

  • Filter: Pass the entire mixture through a pad of Celite® or filter paper.

  • Change Solvent: Add a small amount of a different organic solvent with a different polarity (e.g., adding some ethyl acetate to a DCM extraction).

  • Patience: Allow the mixture to stand undisturbed for an extended period. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation.

Data & Reagent Comparison

Choosing the correct reducing agent is critical for success. The table below summarizes the properties of the three most common hydride reagents.[8][9]

FeatureSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (STAB)
Reactivity StrongMild, pH-dependentMild
Selectivity Reduces aldehydes & ketonesSelectively reduces imines at pH 6-8[10][11]Highly selective for imines/iminium ions[9]
Typical Solvents Protic (MeOH, EtOH)Protic (MeOH) or Aprotic (THF)[12]Aprotic (DCM, DCE, THF)[9][13]
Work-up pH Acidic or BasicBasic/Neutral ONLY Acidic or Basic
Key Advantage Inexpensive, powerfulExcellent selectivity in one-pot reactions[12]Excellent selectivity, non-cyanide byproducts[13]
Key Disadvantage Can reduce starting carbonyl[14]Toxic HCN release in acid[6]Water-sensitive, can cause gas evolution[2][13]

Experimental Protocol: General Work-up Using STAB

This protocol describes a general work-up procedure for a reductive amination performed in an aprotic solvent like dichloromethane (DCM) using sodium triacetoxyborohydride (STAB).

1. Reaction Quenching:

  • Once the reaction is deemed complete by TLC or LCMS, place the reaction flask in an ice-water bath to control any potential exotherm.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Be cautious of gas evolution (CO₂).[2] Add the solution portion-wise until effervescence ceases.

2. Phase Separation & Extraction:

  • Transfer the quenched mixture to a separatory funnel.

  • If the product is expected to be in the organic layer at this pH, separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine all organic layers.

  • (Alternative for highly basic amines: If the product might be soluble in the aqueous layer, perform an acid-base extraction as described in the FAQ section).

3. Washing the Organic Layer:

  • Wash the combined organic layers sequentially with:

    • Deionized water (1x)

    • Saturated aqueous sodium chloride (brine) (1x)

  • The brine wash helps to remove residual water from the organic phase.[4]

4. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Stir for 5-10 minutes, then filter the drying agent off.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification:

  • Purify the crude material using an appropriate technique, such as:

    • Flash column chromatography on silica gel.

    • Crystallization or trituration from a suitable solvent system.

    • Formation of an HCl salt followed by precipitation and filtration.[3]

References

Preventing racemization of (S)-1-(5-methylfuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of (S)-1-(5-methylfuran-2-yl)propan-1-amine. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For drug development professionals, maintaining the specific stereochemistry of a chiral molecule like this compound is critical, as different enantiomers can exhibit significantly different pharmacological and toxicological properties.[1][2]

Q2: What are the primary factors that can induce racemization of this compound?

The primary factors that can lead to the racemization of this compound include:

  • pH: Both acidic and basic conditions can catalyze racemization, often by facilitating the formation of an achiral intermediate.[3][4][5]

  • Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1][6][7][8][9]

  • Solvent: The polarity and protic nature of the solvent can influence the rate of racemization.[10][11]

  • Catalysts: The presence of certain metal catalysts or other chemical agents can accelerate the racemization process.[1][7][8][9][12]

Q3: What is the likely mechanism of racemization for this primary amine?

The racemization of α-chiral primary amines like this compound typically proceeds through the formation of an achiral imine intermediate.[1][9] Under acidic or basic conditions, or in the presence of a catalyst, the amine can be transiently oxidized to an imine. The subsequent non-stereoselective reduction or hydrolysis and reformation of the amine leads to a mixture of both (S) and (R) enantiomers.

Q4: How does the furan ring affect the stability of the molecule during handling and storage?

The furan ring in the molecule is susceptible to degradation, particularly under acidic conditions, which can lead to ring-opening reactions.[13][14][15][16] This is a separate issue from racemization but is equally important, as it leads to the loss of the desired compound. Therefore, avoiding strongly acidic conditions is crucial for maintaining both the chemical integrity and the enantiomeric purity of the compound. While mildly acidic conditions might be more favorable for the stability of some furan derivatives compared to alkaline conditions, strong acids should be avoided.[17]

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the racemization of this compound during your experiments.

Table 1: Troubleshooting Racemization Issues
Observed Problem Potential Cause Recommended Solution
Loss of optical purity (decreased enantiomeric excess) after reaction. Reaction conditions are too harsh (high temperature, extreme pH).Optimize reaction temperature and pH. Aim for neutral or mildly acidic/basic conditions if the reaction allows.
Incompatible solvent.Screen different solvents. Aprotic polar solvents may be preferable in some cases to minimize proton exchange that can facilitate racemization.[18]
Presence of catalytic impurities.Ensure all reagents and solvents are of high purity. Consider using metal scavengers if metal catalysis is suspected.
Gradual loss of enantiomeric purity during storage. Improper storage conditions (elevated temperature, exposure to light or air).Store the compound at low temperatures (2-8 °C is a good starting point), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).
Storage solution is not optimal.If stored in solution, use a neutral, aprotic solvent and ensure it is free of acidic or basic impurities.
Inconsistent results in enantiomeric excess (ee) analysis. Analytical method is not optimized.Develop and validate a robust analytical method (e.g., chiral HPLC or NMR with a chiral derivatizing agent) to accurately determine the ee.
Sample degradation during analysis.Ensure the analytical method conditions (e.g., mobile phase pH in HPLC) do not induce racemization or degradation of the analyte.

Experimental Protocols

Protocol 1: Stability Study to Determine Optimal pH and Temperature

This protocol outlines a method to determine the stability of this compound and its propensity for racemization under various pH and temperature conditions.

Materials:

  • This compound of high enantiomeric purity (>99% ee)

  • A series of buffered solutions (e.g., pH 3, 5, 7, 9, 11)

  • Various solvents (e.g., methanol, acetonitrile, dichloromethane, toluene)

  • Temperature-controlled environments (e.g., water baths, incubators)

  • Analytical equipment for ee determination (chiral HPLC or NMR)

Procedure:

  • Prepare stock solutions of this compound in the selected buffers and solvents at a known concentration.

  • Aliquot the solutions into separate vials for each condition to be tested (e.g., pH 3 at 25°C, pH 3 at 40°C, etc.).

  • Store the vials at the designated temperatures and protect them from light.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench any potential reaction by neutralizing the solution if it is acidic or basic.

  • Analyze the enantiomeric excess of each aliquot using a validated chiral HPLC or NMR method.

  • Analyze the purity of the sample to assess for any degradation (e.g., by standard HPLC-UV or LC-MS).

  • Plot the enantiomeric excess and compound purity as a function of time for each condition to determine the rates of racemization and degradation.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This is a general guideline for developing a chiral HPLC method. Specific conditions will need to be optimized for your particular instrument and column.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or other suitable detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[19][20]

Starting Mobile Phase Conditions (for screening):

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.

  • It is often necessary to add a small amount of an acidic or basic additive to the mobile phase to improve peak shape and resolution for amines. For example, 0.1% diethylamine or 0.1% trifluoroacetic acid.[21]

Method Development and Validation:

  • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.

  • Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution (Rs > 1.5) in a reasonable run time.

  • Validate the method for linearity, precision, accuracy, and limit of detection/quantitation according to standard guidelines.

Protocol 3: NMR Method for Enantiomeric Purity Determination

An alternative to chiral HPLC is the use of Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent.

Principle: The chiral amine is reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. The diastereomers will have distinct signals in the NMR spectrum, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original amine.[22][23][24][25][26]

Example Derivatizing Agent and Procedure: A common method involves the condensation of the primary amine with 2-formylphenylboronic acid and an enantiopure binaphthol (e.g., (S)-BINOL).[22][23][24]

  • In an NMR tube, dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

  • Add one equivalent of 2-formylphenylboronic acid and one equivalent of (S)-BINOL.

  • Acquire a proton (¹H) NMR spectrum.

  • Identify the well-resolved signals corresponding to the two diastereomers.

  • Integrate these signals to determine the enantiomeric ratio.

Visualizations

TroubleshootingWorkflow Start Start: Racemization Observed CheckReaction Review Reaction Conditions Start->CheckReaction CheckStorage Review Storage Conditions Start->CheckStorage CheckAnalysis Review Analytical Method Start->CheckAnalysis Temp High Temperature? CheckReaction->Temp StorageTemp Elevated Storage Temp? CheckStorage->StorageTemp MethodValidated Method Validated? CheckAnalysis->MethodValidated pH Extreme pH? Temp->pH No ReduceTemp Reduce Temperature Temp->ReduceTemp Yes Solvent Incompatible Solvent? pH->Solvent No AdjustpH Adjust to Near Neutral pH pH->AdjustpH Yes ChangeSolvent Screen Solvents Solvent->ChangeSolvent Yes End End: Racemization Minimized Solvent->End No StorageAtm Exposure to Air/Light? StorageTemp->StorageAtm No StoreCold Store at Low Temperature StorageTemp->StoreCold Yes StoreInert Store Under Inert Gas & Protected from Light StorageAtm->StoreInert Yes StorageAtm->End No ValidateMethod Validate Analytical Method MethodValidated->ValidateMethod No MethodValidated->End Yes ReduceTemp->End AdjustpH->End ChangeSolvent->End StoreCold->End StoreInert->End ValidateMethod->End

Caption: Troubleshooting workflow for identifying and mitigating racemization.

RacemizationPathway S_Amine (S)-Amine Chiral Center Imine Achiral Imine Intermediate Planar Structure S_Amine->Imine - H₂ Imine->S_Amine + H₂ (non-stereoselective) R_Amine (R)-Amine Chiral Center Imine->R_Amine + H₂ (non-stereoselective) Catalyst Acid/Base or Catalyst Catalyst->S_Amine Catalyst->Imine

Caption: Proposed pathway for racemization via an achiral imine intermediate.

References

Technical Support Center: Solvent Effects on the Stereoselectivity of Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the stereoselective synthesis of amines, with a focus on the critical role of the solvent.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address common experimental challenges.

Q1: My asymmetric amination is showing low enantioselectivity. What is the first solvent-related factor I should investigate?

A1: The first and often most critical factor to investigate is the polarity of your solvent. Solvent polarity can significantly influence the stability of the transition state, which in turn dictates the stereochemical outcome of the reaction. Nonpolar solvents may favor a more ordered, compact transition state, leading to higher enantioselectivity, whereas polar solvents can sometimes solvate and stabilize multiple competing transition states, reducing the energy difference between them and thus lowering the enantioselectivity. For instance, in the kinetic resolution of certain amines, reactions in nonpolar solvents like toluene have shown significantly higher enantioselectivity compared to those in polar solvents like acetonitrile.[1]

Q2: I am performing a reductive amination and observing poor diastereoselectivity. Can the solvent type (protic vs. aprotic) be the cause?

A2: Absolutely. The choice between a protic and an aprotic solvent is a crucial parameter in controlling diastereoselectivity, particularly in reactions involving imine intermediates. Protic solvents, such as methanol or ethanol, can participate in hydrogen bonding with the imine and the chiral catalyst or auxiliary. This interaction can alter the conformation of the imine in the transition state, potentially leading to a decrease in diastereoselectivity. In contrast, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) do not form strong hydrogen bonds and may favor a more rigid transition state, often resulting in higher diastereoselectivity. It has been observed that protic solvents can sometimes promote the isomerization of the trans-imine to the less favorable cis-imine, which can lead to lower diastereomeric ratios.

Q3: My catalyst seems to be deactivating during the reaction. Could the solvent be a contributing factor?

A3: Yes, the solvent can play a role in catalyst deactivation, especially in transition metal-catalyzed reactions. The high basicity and nucleophilicity of the amine product can lead to catalyst deactivation.[2] Some solvents can exacerbate this issue. For example, highly coordinating solvents may compete with the substrate for binding to the metal center, thereby inhibiting catalysis. In some cases, switching to a less coordinating solvent or a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can mitigate catalyst deactivation and improve conversion and enantioselectivity.[2] TFE is known to have low coordinating ability and can stabilize cationic intermediates.

Q4: I am using a proline-based organocatalyst and the reaction is sluggish. What solvent should I try?

A4: For proline-catalyzed reactions, solvent choice is critical for both solubility and catalytic activity. Proline itself has limited solubility in many common organic solvents. While DMSO and DMF are frequently used, they can sometimes hinder the reaction rate. Interestingly, the use of cyclic carbonate solvents, such as propylene carbonate, has been shown to be an effective and more environmentally friendly alternative to traditional solvents like dichloromethane and acetonitrile for proline-catalyzed α-hydrazinations.[3] In some cases, for proline-catalyzed aldol reactions, the addition of a small amount of water to an organic solvent can enhance the reaction rate, although it may also affect the stereoselectivity.

Q5: I am observing inconsistent results in my stereoselective amine synthesis. Could trace amounts of water in my solvent be the problem?

A5: Yes, trace amounts of water can have a significant impact on the stereoselectivity of many asymmetric reactions. Water can hydrolyze sensitive reagents or intermediates, such as imines, and can also interact with the catalyst, altering its chiral environment. To ensure reproducibility, it is crucial to use dry solvents and consider the addition of drying agents like molecular sieves. The use of 4Å molecular sieves has been shown to improve the activity of some palladium-catalyzed asymmetric hydrogenations of imines by removing trace water, which can destabilize the substrate and catalyst.

Data Presentation: Solvent Effects on Stereoselectivity

The following tables summarize quantitative data from various studies, illustrating the impact of solvent choice on the stereoselectivity of different amine synthesis reactions.

Table 1: Effect of Solvent on the Enantioselectivity of Proline-Catalyzed α-Hydrazination of Propanal

EntrySolventTemperature (°C)Yield (%)ee (%)
1DichloromethaneRT8698
2Ethylene CarbonateRT8092
3Propylene CarbonateRT8296
4Propylene Carbonate035>99

Data adapted from a study on proline-catalyzed amination reactions in cyclic carbonate solvents.[3]

Table 2: Solvent Screening for the Asymmetric Hydrogenation of N-(1-phenylethylidene)aniline

EntrySolventConversion (%)ee (%)
1Toluene>9985
2THF>9992
3CH2Cl2>9995
4Dioxane9891
5i-PrOH>9996
6MeOH>9997
7TFE>9999

This table illustrates the dramatic effect of solvent on enantioselectivity, with trifluoroethanol (TFE) providing the highest enantiomeric excess.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guide.

General Experimental Protocol for Proline-Catalyzed α-Hydrazination of Aldehydes

  • To a solution of the aldehyde (1.0 mmol) in the specified dry solvent (2.0 mL) at the indicated temperature, (S)-proline (0.05 mmol, 5 mol%) is added.

  • The azodicarboxylate (1.1 mmol) is then added, and the reaction mixture is stirred vigorously.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 mmol) is added in portions to reduce the resulting hydrazino-aldehyde to the corresponding alcohol for easier analysis.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired product.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Experimental Protocol for Pd-Catalyzed Asymmetric Hydrogenation of Imines

  • In a glovebox, a solution of the chiral ligand (e.g., (S)-SegPhos, 0.0048 mmol) and the palladium precursor (e.g., Pd(CF3CO2)2, 0.004 mmol) in degassed anhydrous acetone is prepared in a dried Schlenk tube under a nitrogen atmosphere.

  • The mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under vacuum to yield the catalyst.

  • The Schlenk tube containing the catalyst is transferred back into the glovebox.

  • The imine substrate (0.4 mmol) and the desired solvent (e.g., TFE, 2 mL) are added to the Schlenk tube.

  • The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas (3-5 times).

  • The reaction is stirred under the specified hydrogen pressure and temperature for the required time.

  • After the reaction, the autoclave is cooled to room temperature, and the hydrogen gas is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the solvent effects on the stereoselectivity of amine synthesis.

Caption: Solvent polarity influencing transition state energies and product distribution.

Protic_vs_Aprotic_Solvent cluster_protic Protic Solvent (e.g., MeOH) cluster_aprotic Aprotic Solvent (e.g., THF) Imine_protic Imine H-Bonding with Solvent TS_protic Flexible Transition State Imine_protic:f1->TS_protic Leads to Products_protic Lower Diastereoselectivity TS_protic->Products_protic Imine_aprotic Imine No H-Bonding TS_aprotic Rigid Transition State Imine_aprotic:f1->TS_aprotic Leads to Products_aprotic Higher Diastereoselectivity TS_aprotic->Products_aprotic Start Chiral Amine Synthesis Start->Imine_protic:f0 Start->Imine_aprotic:f0

Caption: Influence of protic vs. aprotic solvents on transition state rigidity.

Experimental_Workflow A 1. Reaction Setup (Substrate, Catalyst) B 2. Solvent Screening (Polar, Nonpolar, Protic, Aprotic) A->B C 3. Reaction Monitoring (TLC, HPLC) B->C D 4. Work-up and Purification (Extraction, Chromatography) C->D E 5. Stereoselectivity Analysis (Chiral HPLC, NMR) D->E F Optimization Loop E->F Low Selectivity? F->B Change Solvent

Caption: A generalized workflow for optimizing solvent conditions in stereoselective amine synthesis.

References

Validation & Comparative

Comparative Analysis of (S)- and (R)-1-(5-methylfuran-2-yl)propan-1-amine Activity: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation

A systematic comparison of the biological activities of the (S) and (R) enantiomers requires quantitative data from various assays. The following table provides a template for summarizing such data, allowing for a clear and direct comparison of potency and efficacy.

Table 1: Comparative Biological Activity of (S)- and (R)-1-(5-methylfuran-2-yl)propan-1-amine

Target/AssayMetric(S)-enantiomer(R)-enantiomer
Receptor Binding
Target XKi (nM)Data not availableData not available
Target YIC50 (µM)Data not availableData not available
Functional Activity
Cell-Based Assay ZEC50 (µM)Data not availableData not available
Enzyme Inhibition AssayIC50 (nM)Data not availableData not available
Cytotoxicity
Cancer Cell Line AGI50 (µM)Data not availableData not available
Normal Cell Line BCC50 (µM)Data not availableData not available

Experimental Protocols

To generate the comparative data presented in Table 1, standardized experimental protocols are essential. Below are generalized methodologies for key experiments that could be employed to assess the biological activity of the (S) and (R) enantiomers.

1. Receptor Binding Assay (Hypothetical)

This protocol describes a competitive binding assay to determine the affinity of the test compounds for a specific receptor (Target X).

  • Materials: Cell membranes expressing Target X, radioligand specific for Target X, (S)- and (R)-1-(5-methylfuran-2-yl)propan-1-amine, assay buffer, scintillation fluid, filter plates, and a scintillation counter.

  • Procedure:

    • A constant concentration of the radioligand and cell membranes is incubated with varying concentrations of the test compounds (S- and R-enantiomers) in the assay buffer.

    • The incubation is carried out at a specified temperature for a set duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through filter plates, separating the bound from the free radioligand.

    • The filters are washed with ice-cold assay buffer to remove non-specific binding.

    • Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

2. Cell Viability Assay (Hypothetical)

This protocol outlines a method to assess the cytotoxic or cytostatic effects of the enantiomers on a cancer cell line (e.g., Cell Line A).

  • Materials: Cancer cell line A, cell culture medium, (S)- and (R)-1-(5-methylfuran-2-yl)propan-1-amine, a viability reagent (e.g., MTT, resazurin), a multi-well plate reader.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the (S) and (R) enantiomers for a specified period (e.g., 72 hours).

    • Following the treatment period, the viability reagent is added to each well and incubated according to the manufacturer's instructions.

    • The absorbance or fluorescence is measured using a multi-well plate reader.

    • The results are expressed as a percentage of the untreated control, and the GI50 (concentration causing 50% growth inhibition) or CC50 (concentration causing 50% cytotoxicity) is calculated.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound. Understanding such pathways is crucial for elucidating the mechanism of action.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein activates Ligand Ligand ((S) or (R)-enantiomer) Ligand->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces PKA Protein Kinase A Second_Messenger->PKA activates Target_Protein Target Protein PKA->Target_Protein phosphorylates Response Cellular Response Target_Protein->Response

Caption: Hypothetical G-Protein Coupled Receptor (GPCR) signaling cascade.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the comparative evaluation of the two enantiomers.

G Experimental Workflow for Enantiomer Comparison cluster_synthesis Synthesis and Purification cluster_assays Biological Assays S_Enantiomer (S)-enantiomer Binding_Assay Receptor Binding Assay S_Enantiomer->Binding_Assay Functional_Assay Functional Assay S_Enantiomer->Functional_Assay Cytotoxicity_Assay Cytotoxicity Assay S_Enantiomer->Cytotoxicity_Assay R_Enantiomer (R)-enantiomer R_Enantiomer->Binding_Assay R_Enantiomer->Functional_Assay R_Enantiomer->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, EC50, etc.) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison Comparative Report Data_Analysis->Comparison

Caption: Workflow for comparing the bioactivity of enantiomers.

References

Analysis of Enantiomeric Purity of (S)-1-(5-methylfuran-2-yl)propan-1-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The primary analytical techniques for chiral separations—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—are evaluated. Each method offers distinct advantages and is suited to different analytical challenges.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of Chiral HPLC, Chiral GC, and Chiral CE for the analysis of primary amines and furan-containing compounds, based on available literature for analogous structures.

Analytical MethodChiral Stationary Phase (CSP) / SelectorTypical Mobile Phase / Carrier GasAnalysis Time (min)Resolution (Rs)Key AdvantagesPotential Challenges
Chiral HPLC Polysaccharide-based (e.g., cellulose or amylose derivatives)[1], Crown Ether-based[2]Heptane/Alcohol mixtures with additives (e.g., diethylamine)10 - 30> 1.5High versatility, wide availability of CSPs, established methodology.Can consume significant amounts of chiral stationary phase and solvents.
Chiral GC Cyclodextrin derivatives (e.g., β-cyclodextrin)[3]Helium, Hydrogen15 - 40> 1.5High resolution, suitable for volatile compounds.Often requires derivatization of the amine to improve volatility and peak shape.
Chiral CE Cyclodextrins (e.g., β-cyclodextrin, sulfated cyclodextrins) added to buffer[4][5]Phosphate or borate buffer with organic modifiers5 - 20> 2.0Low sample and reagent consumption, high efficiency, rapid method development.[6]Lower concentration sensitivity compared to HPLC, potential for capillary wall interactions.

Experimental Protocols

Detailed experimental protocols for each technique are provided below as a starting point for method development for the analysis of (S)-1-(5-methylfuran-2-yl)propan-1-amine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the enantiomeric separation of a broad range of compounds.[1] For primary amines, polysaccharide-based and crown ether-based chiral stationary phases are particularly effective.[2][7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions (based on analogous primary amines):

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a crown ether-based column (e.g., CROWNPAK® CR(+)).[2][7]

  • Mobile Phase: A mixture of n-hexane or heptane and a polar organic solvent like isopropanol or ethanol (e.g., 90:10 v/v). A small amount of an amine modifier such as diethylamine (0.1%) is often added to improve peak shape and reduce tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or a wavelength appropriate for the furan chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For primary amines, derivatization is often necessary to block the polar amine group and increase volatility.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Chromatographic Conditions (general procedure for chiral amines):

  • Derivatization: React the amine with a suitable derivatizing agent such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the corresponding amide or silylated amine.

  • Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Rt-βDEXsm).[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C).

  • Detector Temperature: 280 °C (for FID).

  • Injection: Split or splitless injection depending on the sample concentration.

  • Sample Preparation: After derivatization, dissolve the sample in a suitable solvent like hexane or ethyl acetate.

Chiral Capillary Electrophoresis (CE)

Chiral CE offers high separation efficiency and requires minimal sample and reagent volumes.[6] The separation is achieved by adding a chiral selector to the background electrolyte.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions (based on separation of primary amines):

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5 containing a chiral selector. Sulfated-β-cyclodextrin is often a good starting point for the separation of primary amines.

  • Chiral Selector Concentration: 10-20 mg/mL in the BGE.

  • Applied Voltage: 15-25 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm or another suitable wavelength.

  • Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.1-1 mg/mL.

Workflow for Enantiomeric Purity Analysis

The following diagram illustrates a general workflow for the analysis of the enantiomeric purity of a chiral amine.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Acquisition & Analysis cluster_3 Result A Racemic Standard Preparation D Chiral HPLC / GC / CE Analysis A->D B (S)-Enantiomer Sample Preparation B->D C Derivatization (if required, e.g., for GC) C->D E Chromatogram / Electropherogram Acquisition D->E F Peak Integration & Identification E->F G Calculation of Enantiomeric Excess (% ee) F->G H Report Enantiomeric Purity G->H

Caption: General workflow for the determination of enantiomeric purity.

Conclusion

The selection of the most appropriate analytical method for determining the enantiomeric purity of this compound will depend on several factors, including the available instrumentation, the required sensitivity, and the sample matrix. Chiral HPLC offers a versatile and well-established approach. Chiral GC provides high resolution but may necessitate a derivatization step. Chiral CE is a powerful technique characterized by high efficiency and low consumption of reagents. The provided protocols for analogous compounds serve as a strong foundation for developing and validating a suitable method for this specific chiral amine.

References

A Comparative Spectroscopic Analysis of Furan Amine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furan amine isomers, specifically 2-aminofuran and 3-aminofuran, are heterocyclic compounds of interest in medicinal chemistry and drug development due to their presence in various bioactive molecules. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and differentiation. This guide provides a comparative analysis of the spectroscopic signatures of 2-aminofuran and 3-aminofuran based on predicted data and established spectroscopic principles, addressing the inherent instability of these parent isomers which limits the availability of extensive experimental data.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The position of the amino group significantly influences the chemical shifts of the furan ring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Isomer Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2-Aminofuran 2-~150-160
3~5.5-6.0~95-105
4~6.0-6.5~105-115
5~6.8-7.2~135-145
NH₂~3.5-4.5 (broad)-
3-Aminofuran 2~6.8-7.2~130-140
3-~135-145
4~6.0-6.5~100-110
5~7.0-7.4~140-150
NH₂~3.5-4.5 (broad)-

Note: These are estimated values. Actual chemical shifts can vary depending on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. The key differences between the IR spectra of 2-aminofuran and 3-aminofuran are expected in the C-N stretching and N-H bending regions, as well as subtle shifts in the furan ring vibrations.

Table 2: Predicted Characteristic IR Absorption Bands (cm⁻¹)

Vibrational Mode 2-Aminofuran (cm⁻¹) 3-Aminofuran (cm⁻¹) Description
N-H Stretch~3400-3300 (two bands)~3400-3300 (two bands)Asymmetric and symmetric stretching of the primary amine.
C-H Stretch (furan)~3100-3000~3100-3000Stretching of C-H bonds on the aromatic ring.
N-H Bend~1650-1580~1650-1580Scissoring vibration of the primary amine.
C=C Stretch (furan)~1600-1450 (multiple bands)~1600-1450 (multiple bands)Ring stretching vibrations.
C-N Stretch~1340-1250~1340-1250Stretching of the carbon-nitrogen bond.
C-O-C Stretch~1200-1000~1200-1000Asymmetric and symmetric stretching of the furan ether bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the amino group, a strong auxochrome, is expected to cause a significant bathochromic (red) shift in the absorption maximum compared to unsubstituted furan (λₘₐₓ ≈ 208 nm).

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ)

Isomer Predicted λₘₐₓ (nm) Solvent
2-Aminofuran~260-280Ethanol
3-Aminofuran~250-270Ethanol
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns can be used to distinguish between isomers. For both 2- and 3-aminofuran, the molecular ion peak (M⁺) is expected at m/z = 83.

Table 4: Predicted Key Mass Spectral Fragments (m/z)

Isomer m/z Proposed Fragment Fragmentation Pathway
Both Isomers 83[C₄H₅NO]⁺Molecular Ion
55[C₃H₃O]⁺Loss of HCN
54[C₄H₄N]⁺Loss of CO
28[HCNH]⁺Cleavage of the furan ring
Distinguishing Fragments The relative intensities of the fragments at m/z 55 and 54 are expected to differ between the two isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of furan amine isomers. Specific parameters may need to be optimized based on the instrumentation and the stability of the synthesized compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the furan amine isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆, or acetone-d₆) in an NMR tube.[1][2] The choice of solvent is critical as it can influence chemical shifts.[1][2]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • The broad signal of the -NH₂ protons can be confirmed by D₂O exchange, where the peak disappears upon addition of a drop of D₂O.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

IR Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid sample can be placed between two KBr or NaCl plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.[4]

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the furan amine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.[5][6] The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λₘₐₓ.[5][6]

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use the pure solvent as a reference.

    • Scan the absorbance spectrum over a range of approximately 200-400 nm.[7]

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile small molecules.

  • Instrument: A mass spectrometer with a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is beneficial for accurate mass measurements.

  • Acquisition:

    • Acquire a full-scan mass spectrum to determine the molecular weight and fragmentation pattern.

    • Typical EI settings: ionization energy of 70 eV.

    • For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

Visualization of Analytical Workflows

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample Furan Amine Isomer cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample 2-Aminofuran or 3-Aminofuran NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data UV_Vis_Data Absorption Maxima (λₘₐₓ) UV_Vis->UV_Vis_Data MS_Data Mass Spectrum (m/z) MS->MS_Data

Caption: General workflow for the spectroscopic analysis of furan amine isomers.

Logical Diagram for Isomer Differentiation

isomer_differentiation cluster_nmr NMR Analysis cluster_ms MS Analysis Start Unknown Furan Amine NMR_Proton ¹H NMR: Differentiation based on the coupling patterns and chemical shifts of furan protons. Start->NMR_Proton MS_Frag Mass Spectrometry: Compare relative intensities of key fragment ions (e.g., [M-HCN]⁺ and [M-CO]⁺). Start->MS_Frag NMR_Carbon ¹³C NMR: Differentiation based on the chemical shifts of the furan carbons, especially C2 and C3. NMR_Proton->NMR_Carbon Isomer_2 2-Aminofuran NMR_Carbon->Isomer_2 Isomer_3 3-Aminofuran NMR_Carbon->Isomer_3 MS_Frag->Isomer_2 MS_Frag->Isomer_3

Caption: Logical workflow for differentiating furan amine isomers using key spectroscopic data.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Chiral Furan Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral furan amines is of paramount importance in the pharmaceutical and agrochemical industries, as these moieties are key structural motifs in a wide array of bioactive molecules. This guide provides an objective comparison of prominent alternative reagents and methodologies for the asymmetric synthesis of chiral furan amines, supported by experimental data and detailed protocols.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation of prochiral furan-containing imines stands as a highly efficient and atom-economical method for accessing chiral furan amines. Iridium-based catalysts, in particular, have demonstrated exceptional performance in these transformations.

Performance Comparison
Catalyst/Ligand PrecursorSubstrateYield (%)ee (%)Reaction ConditionsReference
[Ir(COD)Cl]₂ / (S,S)-f-BinaphaneN-(furan-2-ylmethylene)aniline>9590H₂ (50 bar), Toluene, 25 °C, 12 h[1]
[Ir(COD)Cl]₂ / Spiro PNP LigandN-(furan-2-ylmethylene)benzylamine9896H₂ (35 atm), ⁿPrOH, -10 °C, 24 h[2][3]
Ru/Al₂O₃Furoin (in presence of NH₃/H₂)47N/A (diastereoselective)H₂ (pressure not specified), DMF, 140 °C, 2 h[4]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Furan-Containing Imine

Materials:

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • Chiral Spiro Phosphine-Amine-Phosphine (SpiroPNP) Ligand (1.1 mol%)

  • N-(furan-2-ylmethylene)benzylamine (1.0 mmol)

  • Mg(OTf)₂ (5 mol%)

  • Anhydrous n-propanol (³PrOH) (5 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ and the chiral SpiroPNP ligand.

  • Anhydrous ⁿPrOH is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • N-(furan-2-ylmethylene)benzylamine and Mg(OTf)₂ are added to the catalyst solution.

  • The Schlenk tube is sealed, removed from the glovebox, and placed in an autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 35 atm with H₂.

  • The reaction mixture is stirred at -10 °C for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral furan amine.[2][3]

Signaling Pathway: Catalytic Cycle of Iridium-Catalyzed Imine Hydrogenation

G Ir_precatalyst [Ir(L)]⁺ H2_activation H₂ Activation Ir_precatalyst->H2_activation H₂ Ir_dihydride [Ir(H)₂(L)]⁺ H2_activation->Ir_dihydride Imine_coordination Imine Coordination Ir_dihydride->Imine_coordination Imine Furan-Imine Imine->Imine_coordination Coordinated_complex [Ir(H)₂(L*)(Imine)]⁺ Imine_coordination->Coordinated_complex Hydride_insertion Hydride Insertion Coordinated_complex->Hydride_insertion Ir_amido Ir-Amido Complex Hydride_insertion->Ir_amido Protonolysis Protonolysis/H₂ Addition Ir_amido->Protonolysis H₂ Protonolysis->Ir_precatalyst Catalyst Regeneration Product Chiral Furan Amine Protonolysis->Product

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of a furan-containing imine catalyzed by a chiral iridium complex.

Biocatalytic Synthesis using Transaminases

Biocatalysis, particularly with transaminases (TAs), offers a green and highly selective alternative for the synthesis of chiral furan amines from corresponding ketones or aldehydes. These enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.

Performance Comparison

| Enzyme | Substrate | Amine Donor | Yield (%) | ee (%) | Reaction Conditions | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Transaminase (ATA-Spo) | 5-(hydroxymethyl)furfural | Isopropylamine | 99 | >99 | 50 mM HEPES pH 8.0, 30 °C, 24 h (batch) |[5][6] | | Transaminase (ATA-Spo) | 5-(hydroxymethyl)furfural | L-Alanine | 87 | >99 | 50 mM HEPES pH 8.0, 30 °C, 24 h (batch) |[5][6] | | Various Transaminases | Furfural | Isopropylamine | >95 (preparative scale) | >99 | Phosphate buffer, PLP, 37 °C, 24 h |[7][8][9] |

Experimental Protocol: Transaminase-Catalyzed Amination of Furfural

Materials:

  • Transaminase (e.g., from Silicibacter pomeroyi, ATA-Spo), immobilized or as cell-free extract

  • Furfural (10 mM)

  • Isopropylamine (as amine donor, 500 mM)

  • Pyridoxal-5'-phosphate (PLP) (1 mM)

  • HEPES buffer (50 mM, pH 8.0)

Procedure:

  • In a reaction vessel, dissolve the furfural and isopropylamine in the HEPES buffer.

  • Add the PLP cofactor to the solution.

  • Initiate the reaction by adding the transaminase enzyme (e.g., immobilized ATA-Spo).

  • The reaction mixture is incubated at 30 °C with gentle agitation for 24 hours.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the enzyme is removed by filtration (if immobilized) or centrifugation.

  • The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the chiral furfurylamine.[5][6]

Signaling Pathway: Transaminase 'Ping-Pong' Bi-Bi Mechanism

G Enzyme_PLP Enzyme-PLP First_complex Enzyme-PLP + Amine Donor Enzyme_PLP->First_complex Amine_donor Amine Donor Amine_donor->First_complex Ketone_coproduct Ketone Coproduct First_complex->Ketone_coproduct Release Enzyme_PMP Enzyme-PMP First_complex->Enzyme_PMP Second_complex Enzyme-PMP + Furan Ketone Enzyme_PMP->Second_complex Furan_ketone Furan Ketone/Aldehyde Furan_ketone->Second_complex Second_complex->Enzyme_PLP Catalyst Regeneration Chiral_amine Chiral Furan Amine Second_complex->Chiral_amine Release

Caption: The 'Ping-Pong' Bi-Bi mechanism for transaminase-catalyzed synthesis of a chiral furan amine.

Organocatalysis

Organocatalysis provides a metal-free approach to chiral furan derivatives, which can be precursors to chiral furan amines. Chiral primary or secondary amines derived from natural products like cinchona alkaloids are often employed as catalysts.

Performance Comparison
CatalystSubstrate 1Substrate 2Yield (%)dree (%)Reaction ConditionsReference
Quinineβ-ketoester2-(1-alkynyl)-2-alkene-1-one85>20:192DCM, -10 °C, 48 h[10]
Quinine-derived PTCβ-ketoester2-(1-alkynyl)-2-alkene-1-one881:1595DCM, 33% K₂CO₃ (aq.), 25 °C, 48 h[10]
Experimental Protocol: Organocatalytic Asymmetric Addition to form a Chiral Furan Precursor

Materials:

  • Quinine (10 mol%)

  • β-ketoester (1.2 mmol)

  • 2-(1-alkynyl)-2-alkene-1-one (1.0 mmol)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • To a stirred solution of the 2-(1-alkynyl)-2-alkene-1-one in DCM at -10 °C, quinine is added.

  • The β-ketoester is then added dropwise to the reaction mixture.

  • The reaction is stirred at -10 °C for 48 hours.

  • The reaction is quenched by filtering through a short pad of silica gel.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the chiral furan precursor.[10]

Signaling Pathway: Stereochemical Model for Organocatalytic Michael Addition

G Catalyst Chiral Organocatalyst (e.g., Quinine) Transition_state Ternary Complex (Catalyst-Enolate-Acceptor) Catalyst->Transition_state Enolate Enolate of β-ketoester Enolate->Transition_state H-bonding Michael_acceptor 2-(1-alkynyl)-2-alkene-1-one Michael_acceptor->Transition_state Intermediate Chiral Intermediate Transition_state->Intermediate Stereoselective C-C bond formation Product Chiral Furan Precursor Intermediate->Product Protonation & Catalyst release

Caption: A simplified model for the stereoselective Michael addition catalyzed by a cinchona alkaloid.

Chiral Auxiliaries: The Ellman (tert-Butanesulfinamide) Method

The use of a chiral auxiliary, such as tert-butanesulfinamide (Ellman's auxiliary), is a robust and widely used strategy for the asymmetric synthesis of amines. The auxiliary is condensed with a furan aldehyde or ketone to form a chiral N-sulfinyl imine, which then undergoes diastereoselective nucleophilic addition.

Performance Comparison
AuxiliarySubstrateNucleophileYield (%)drCleavage ConditionsReference
(R)-tert-ButanesulfinamideFuran-2-carboxaldehydePhenylmagnesium bromide91 (addition product)92:8HCl in MeOH[11]
(R)-tert-ButanesulfinamideFuran-2-carboxaldehydeAllylmagnesium bromide>95 (addition product)>98:2HCl in MeOH[11][12]
Experimental Protocol: Asymmetric Synthesis of a Chiral Furan Amine using tert-Butanesulfinamide

Materials:

  • (R)-tert-Butanesulfinamide (1.0 equiv)

  • Furan-2-carboxaldehyde (1.1 equiv)

  • CuSO₄ (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • HCl in Methanol

Procedure: Step 1: Formation of N-sulfinyl imine

  • A mixture of (R)-tert-butanesulfinamide, furan-2-carboxaldehyde, and CuSO₄ in anhydrous DCM is stirred at room temperature for 12-24 hours until the aldehyde is consumed (monitored by TLC).

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude N-sulfinyl imine is purified by column chromatography.

Step 2: Diastereoselective Nucleophilic Addition

  • The purified N-sulfinyl imine is dissolved in anhydrous THF and cooled to -78 °C.

  • The Grignard reagent is added dropwise, and the reaction is stirred at -78 °C for 3-6 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is warmed to room temperature and extracted with ethyl acetate.

  • The combined organic layers are dried, filtered, and concentrated to give the crude sulfinamide.

Step 3: Cleavage of the Auxiliary

  • The crude sulfinamide is dissolved in methanol, and a solution of HCl in methanol is added.

  • The mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure to yield the hydrochloride salt of the chiral furan amine.[11]

Signaling Pathway: Mechanism of Stereoselective Addition to N-tert-Butanesulfinyl Imine

G Sulfinylimine Chiral N-tert-Butanesulfinyl Imine Chelated_TS Chelated Six-Membered Chair-like Transition State Sulfinylimine->Chelated_TS Grignard R-MgX Grignard->Chelated_TS Coordination to S=O and N Addition_product Diastereomerically Enriched Sulfinamide Adduct Chelated_TS->Addition_product Nucleophilic attack from less hindered face Acid_cleavage Acidic Cleavage (e.g., HCl/MeOH) Addition_product->Acid_cleavage Chiral_amine_product Chiral Furan Amine Acid_cleavage->Chiral_amine_product Auxiliary_recovery Recoverable Auxiliary Byproduct Acid_cleavage->Auxiliary_recovery

Caption: Stereochemical model for the Grignard addition to a chiral N-tert-butanesulfinyl imine.

References

A Comparative Guide to the Efficacy of Furan-Based Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. Among the diverse array of privileged ligand scaffolds, furan-based structures have emerged as a versatile and effective class. Their inherent stereoelectronic properties and the synthetic accessibility of diverse derivatives make them attractive candidates for a range of catalytic transformations. This guide provides an objective comparison of the performance of recently developed furan-based chiral ligands in key asymmetric reactions, supported by experimental data and detailed methodologies.

Performance of Furan-Based Chiral Ligands: A Quantitative Comparison

The efficacy of a chiral ligand is primarily assessed by its ability to induce high stereoselectivity (enantiomeric excess, ee% or diastereomeric ratio, dr) and to facilitate efficient conversion of reactants to the desired product (yield %). The following table summarizes the performance of a novel furan-indole-based chiral ligand and a related organocatalyst in two distinct asymmetric reactions.

Reaction TypeChiral Ligand/OrganocatalystSubstrate 1Substrate 2ProductYield (%)ee (%)drRef.
Rhodium-Catalyzed C-H AmidationFuran-Indole Carboxylic Acid 9 1-methyl-1H-indoleMethyl 2-diazidoacetateAmidation Product 16 5545-[1]
Organocatalytic (3+2) AnnulationFuran-Indole Phosphine 11 AllenoateImineAnnulation Product 19 8560>95:5[1]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the evaluation and application of new catalytic systems. Below are the methodologies for the key experiments cited in this guide.

General Information

All reactions were carried out under a nitrogen atmosphere in oven-dried glassware with magnetic stirring. Solvents were purified by standard procedures. Starting materials were purchased from commercial suppliers and used without further purification unless otherwise noted. 1H and 13C NMR spectra were recorded on a Bruker AV-400 spectrometer. Enantiomeric excess was determined by chiral HPLC analysis on an Agilent 1260 Infinity series instrument.

Protocol 1: Rhodium-Catalyzed Asymmetric Methylene C-H Amidation

Reaction Scheme:

1-methyl-1H-indole + Methyl 2-diazidoacetate --(Rh2(OAc)4, Ligand 9 )-> Amidation Product 16

Procedure:

To a solution of Rh2(OAc)4 (2.2 mg, 0.005 mmol, 2.5 mol%) and furan-indole carboxylic acid ligand 9 (4.4 mg, 0.01 mmol, 5 mol%) in 1,2-dichloroethane (DCE) (1.0 mL) was added 1-methyl-1H-indole (26.2 mg, 0.2 mmol, 1.0 equiv.). The mixture was stirred at room temperature for 10 minutes. A solution of methyl 2-diazidoacetate (57.2 mg, 0.4 mmol, 2.0 equiv.) in DCE (1.0 mL) was then added dropwise over 1 hour using a syringe pump. The reaction mixture was stirred at 40 °C for 24 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product 16 .

Protocol 2: Organocatalytic (3+2) Annulation

Reaction Scheme:

Allenoate + Imine --(Catalyst 11 )-> Annulation Product 19

Procedure:

In a dried vial, furan-indole phosphine catalyst 11 (11.8 mg, 0.02 mmol, 10 mol%) was dissolved in toluene (1.0 mL). To this solution was added the imine (0.2 mmol, 1.0 equiv.) and the allenoate (0.3 mmol, 1.5 equiv.). The reaction mixture was stirred at 25 °C for 48 hours. Upon completion, the solvent was evaporated, and the crude product was purified by flash chromatography on silica gel (petroleum ether/ethyl acetate = 20:1 to 10:1) to give the annulation product 19 .

Catalytic Cycles and Experimental Workflows

Visualizing the proposed catalytic cycles and experimental workflows can provide a deeper understanding of the reaction mechanisms and experimental designs.

rhodium_amidation cluster_cycle Rhodium-Catalyzed C-H Amidation Cycle cluster_legend Legend Rh2L4 Rh₂(OAc)₄ Rh_Nitrenoid Rh₂(OAc)₄(=NCO₂Me) Rh2L4->Rh_Nitrenoid + Nitrene Source Nitrene_Source N₂CHCO₂Me N2 N₂ Nitrene_Source->N2 CH_Activation C-H Activation Intermediate Rh_Nitrenoid->CH_Activation + Substrate Substrate Indole Substrate CH_Activation->Rh2L4 + Product Product Amidation Product key1 Rh Catalyst Species key2 Reactant/Product key3 Intermediate key4 Byproduct phosphine_annulation cluster_cycle Phosphine-Catalyzed (3+2) Annulation Cycle cluster_legend Legend Phosphine Chiral Phosphine Catalyst (11) Zwitterion1 Zwitterionic Intermediate A Phosphine->Zwitterion1 + Allenoate Allenoate Allenoate Zwitterion2 Zwitterionic Intermediate B Zwitterion1->Zwitterion2 + Imine Imine Imine Cycloadduct Cycloadduct Zwitterion2->Cycloadduct Intramolecular Attack Cycloadduct->Phosphine + Product Product Annulation Product (19) key1 Catalyst Species key2 Reactant/Product key3 Intermediate key4 Final Product experimental_workflow cluster_workflow General Experimental Workflow start Start: Oven-dried Glassware under N₂ add_catalyst Add Catalyst/Ligand and Solvent start->add_catalyst add_substrate1 Add Substrate 1 add_catalyst->add_substrate1 stir Stir at Defined Temperature add_substrate1->stir add_substrate2 Add Substrate 2 (if applicable) stir->add_substrate2 reaction Reaction under Inert Atmosphere add_substrate2->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Quench and Aqueous Workup monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, HPLC) purify->analyze end End: Isolated, Characterized Product analyze->end

References

A Comparative Guide to the Structural Elucidation of (S)-1-(5-methylfuran-2-yl)propan-1-amine Salts: The Role of X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural and stereochemical characterization of chiral amines, with a focus on (S)-1-(5-methylfuran-2-yl)propan-1-amine. While specific crystallographic data for the salts of this compound are not publicly available, this document outlines the pivotal role of X-ray crystallography as the definitive method for absolute structure determination and compares it with other powerful analytical techniques. Understanding the strengths and limitations of each method is crucial for selecting the most appropriate approach in drug discovery and development, where unambiguous stereochemical assignment is paramount.

Comparison of Analytical Techniques for Chiral Amine Characterization

The determination of the three-dimensional arrangement of atoms in a chiral molecule is a critical step in pharmaceutical development. Different enantiomers can exhibit varied pharmacological and toxicological profiles. Below is a comparison of key analytical methods used for this purpose.

Technique Principle Sample Requirements Information Obtained Key Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.[1]High-quality single crystal (typically >0.1 mm).[1]Unambiguous 3D molecular structure, absolute configuration, bond lengths, bond angles, and crystal packing.[2]The "gold standard" for absolute structure determination.[3]Crystal growth can be challenging and time-consuming; not suitable for non-crystalline materials.[1]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4]Solution of the analyte; method development often required to find a suitable CSP and mobile phase.[5]Enantiomeric excess (e.e.), purity, and separation of enantiomers for further analysis.High sensitivity, excellent for quantitative analysis of enantiomeric purity, and applicable for preparative separations.[6]Does not provide the absolute configuration directly; requires a reference standard of known configuration.
NMR Spectroscopy with Chiral Shift Reagents/Derivatizing Agents Enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent, or their signals are resolved by a chiral solvating agent, leading to distinct NMR signals.[7][8]Solution of the analyte in a suitable deuterated solvent.Enantiomeric excess (e.e.), and structural information of the diastereomeric complexes.Relatively fast, provides structural information, and can be performed on non-crystalline samples.[9]May require derivatization which can be complex; signal resolution may not always be sufficient for accurate quantification.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10]Solution of the analyte; requires comparison with theoretical calculations (e.g., DFT).[3]Absolute configuration of molecules in solution.[11]Provides absolute configuration without the need for crystallization; sensitive to conformational changes.[12]Requires specialized equipment and computational resources for spectral prediction.

Experimental Protocols

While specific experimental data for the X-ray crystallography of this compound salts is unavailable, a generalizable protocol is provided below.

Hypothetical Protocol for Single-Crystal X-ray Diffraction Analysis
  • Salt Formation and Crystallization:

    • Dissolve this compound in a suitable solvent (e.g., isopropanol).

    • Add an equimolar amount of a suitable acid (e.g., hydrochloric acid, tartaric acid) to form the corresponding salt.

    • Attempt crystallization using various techniques such as slow evaporation, vapor diffusion, or cooling crystallization from a range of solvents and solvent mixtures to obtain diffraction-quality single crystals.

  • Data Collection:

    • Select a suitable crystal (visually clear, with sharp edges, and of appropriate size) and mount it on a goniometer head.[13]

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

    • The crystal is then exposed to a monochromatic X-ray beam.[13]

    • The diffraction pattern is recorded on a detector as the crystal is rotated.[1]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[1]

    • An initial molecular model is built into the electron density map.

    • The model is refined against the experimental data to optimize atomic positions, and thermal parameters, resulting in the final, accurate 3D structure.[14]

Workflow for Chiral Amine Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a chiral amine, from initial synthesis to final structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Absolute Configuration Determination A Synthesis of this compound B Purification (e.g., Distillation/Chromatography) A->B C NMR & Mass Spectrometry (Structural Confirmation) B->C D Chiral HPLC (Enantiomeric Purity Assessment) B->D E Salt Formation & Crystallization D->E Enantiopure Sample G Vibrational Circular Dichroism (VCD) D->G Enantiopure Sample F Single-Crystal X-ray Diffraction E->F H Definitive 3D Structure & Absolute Configuration F->H G->H

References

Unveiling (S)-1-(5-Methylfuran-2-yl)propan-1-amine: A Chiral Building Block Awaiting Biological Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the chiral amine (S)-1-(5-Methylfuran-2-yl)propan-1-amine, identified by CAS number 473732-95-5, represents a molecule of interest within a chemical class renowned for its significance in medicinal chemistry. While specific experimental data and comparative studies on this particular compound remain elusive in publicly accessible literature, an analysis of its structural features and the broader context of chiral amines and furan derivatives can provide valuable insights into its potential applications and areas for future investigation.

Physicochemical Properties

Based on available supplier information, this compound is a liquid at room temperature with a molecular formula of C₈H₁₃NO and a molecular weight of approximately 139.198 g/mol .[1] A typical purity of 98% is reported by commercial suppliers.[1]

PropertyValueSource
CAS Number 473732-95-5[1]
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.198[1]
Physical Form Liquid[1]
Purity 98%[1]

The Significance of Chiral Amines and Furan Moieties in Drug Discovery

This compound belongs to the class of chiral primary amines. Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The specific three-dimensional arrangement (stereochemistry) of these molecules is often critical for their biological activity, as they interact with chiral biological targets such as enzymes and receptors.

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another key structural feature of this compound. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[2] The incorporation of a furan moiety into a drug candidate can influence its pharmacokinetic and pharmacodynamic properties.

Potential Research Directions and Comparative Analysis Framework

Given the absence of direct experimental data for this compound, a comparative analysis would necessitate generating new data. Researchers could explore its potential in several therapeutic areas based on the known activities of related compounds.

Hypothetical Experimental Workflow

A logical first step would be to perform a broad phenotypic screening to identify any potential biological activity. This could be followed by more targeted assays based on the screening results.

experimental_workflow cluster_screening Initial Screening cluster_target_identification Target Identification & Validation cluster_lead_optimization Lead Optimization phenotypic_screening Phenotypic Screening (e.g., cell viability, antibacterial) target_deconvolution Target Deconvolution phenotypic_screening->target_deconvolution Active Hit biochemical_assays Biochemical Assays target_deconvolution->biochemical_assays cellular_assays Cellular Assays biochemical_assays->cellular_assays sar_studies Structure-Activity Relationship (SAR) Studies cellular_assays->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox signaling_pathway cluster_inflammatory Potential Anti-inflammatory Pathway stimulus Inflammatory Stimulus receptor Receptor stimulus->receptor nfkb_pathway NF-κB Signaling receptor->nfkb_pathway mapk_pathway MAPK Signaling receptor->mapk_pathway compound This compound compound->nfkb_pathway Inhibition? compound->mapk_pathway Inhibition? cytokines Pro-inflammatory Cytokines nfkb_pathway->cytokines mapk_pathway->cytokines

References

A Researcher's Guide to Cross-Referencing 1H NMR Data for Substituted Furans

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of furan chemistry, accurate interpretation of 1H Nuclear Magnetic Resonance (NMR) data is paramount. This guide provides a comprehensive cross-referencing tool for the 1H NMR spectral data of substituted furans, enabling more efficient and accurate structural elucidation and characterization. By presenting a curated compilation of chemical shifts and coupling constants for a variety of substituted furan derivatives, this guide aims to streamline the process of data analysis and comparison with experimentally obtained spectra.

Comparison of 1H NMR Data for Substituted Furans

The electronic environment of the furan ring is highly sensitive to the nature and position of its substituents. This sensitivity is directly reflected in the 1H NMR spectrum, where the chemical shifts (δ) and coupling constants (J) of the ring protons provide a detailed fingerprint of the substitution pattern. The tables below summarize typical 1H NMR data for a range of 2-substituted and 3-substituted furans, offering a valuable resource for comparative analysis.

1H NMR Data for Furan

For unsubstituted furan in CDCl3, the protons at the 2- and 5-positions (H2/H5) typically resonate at a lower field than the protons at the 3- and 4-positions (H3/H4) due to the influence of the oxygen atom.

ProtonChemical Shift (δ, ppm)
H2, H5~7.44
H3, H4~6.38

Typical coupling constants for the furan ring are: J23 ≈ 1.75 Hz, J34 ≈ 3.27 Hz, J24 ≈ 0.81 Hz, and J25 ≈ 1.49 Hz.[1]

Table 1: 1H NMR Data for 2-Substituted Furans

Substitution at the 2-position significantly influences the chemical shifts of the remaining ring protons (H3, H4, and H5). Electron-withdrawing groups tend to deshield the adjacent protons, shifting their signals to a lower field, while electron-donating groups cause an upfield shift.

Substituent (at C2)H3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)J34 (Hz)J45 (Hz)J35 (Hz)
-CHO~7.25~6.60~7.70~3.7~1.8~0.8
-COCH3~7.10~6.50~7.55~3.6~1.7-
-COOH~7.30~6.60~7.90~3.5~1.8-
-NO2~7.45~6.80~7.65~3.8~1.9-
-CH3~6.00~6.25~7.20~3.1~1.8~0.9
-OCH3~5.20~6.20~7.10~3.2~1.9-
-Br~6.30~6.35~7.30~3.3~1.9-
-CH2OH~6.22~6.31~7.36~3.2~1.9~0.9
-CH(OH)CH3~6.22 (dt, J=3.2, 0.9)~6.31 (dd, J=3.3, 1.9)~7.36 (dd, J=1.9, 0.9)3.2-3.31.90.9

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

Table 2: 1H NMR Data for 3-Substituted Furans

Substitution at the 3-position also leads to predictable changes in the 1H NMR spectrum, affecting the chemical shifts of H2, H4, and H5.

Substituent (at C3)H2 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)J24 (Hz)J45 (Hz)J25 (Hz)
-Br~7.40~6.40~7.40~1.0~1.9~1.5
-I~7.45~6.60~7.35~1.0~1.9~1.5
-CH3~7.15~6.15~7.25~1.2~1.9~1.5
-COOH~8.10~6.70~7.60~1.0~2.0~1.5

Data in the tables are compiled from various sources and represent typical values.

Experimental Protocols

Accurate and reproducible 1H NMR data acquisition is crucial for reliable structural analysis. The following is a detailed methodology for preparing and analyzing substituted furan samples.

Protocol for 1H NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Weighing: Accurately weigh 1-5 mg of the substituted furan compound. For quantitative analysis, a more precise amount is necessary.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for many organic compounds.[2] Other common solvents include deuterated dimethyl sulfoxide (DMSO-d6), deuterated acetone (acetone-d6), and deuterated methanol (methanol-d4). The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[2]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is set to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which helps to stabilize the magnetic field.

  • Shimming: Perform magnetic field homogenization ("shimming") to optimize the resolution and lineshape of the NMR signals. This can be done manually or automatically.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Sequence: A standard single-pulse experiment is typically used for routine 1H NMR.

    • Number of Scans: For sufficient signal-to-noise ratio, 8 to 16 scans are usually adequate for samples of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is required.

    • Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts for the compound (e.g., 0-12 ppm).

  • Data Acquisition: Initiate the data acquisition process.

3. Data Processing and Analysis:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Analysis: Identify the chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each signal. This information is then used to deduce the structure of the molecule.

Visualization of the Analytical Workflow

The process of analyzing the 1H NMR spectrum of a substituted furan can be visualized as a logical workflow, from the initial hypothesis of a structure to its final confirmation.

References

A Comparative Guide to the Catalytic Efficiency of Furan- vs. Thiophene-Based Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of ligand is paramount in achieving optimal performance in catalytic reactions. Among the vast array of available ligands, those incorporating furan and thiophene moieties have garnered significant attention due to their unique electronic and steric properties. This guide provides an objective comparison of the catalytic efficiency of furan-based amines versus thiophene-based amines, supported by available experimental data, to aid researchers in ligand selection for their specific applications.

Introduction: Electronic and Steric Considerations

Furan and thiophene are five-membered aromatic heterocycles that differ in the heteroatom present in the ring—oxygen for furan and sulfur for thiophene. This fundamental difference imparts distinct electronic and steric characteristics that can influence their performance as ligands in catalytic systems.

Aromaticity and Electron Donation: Thiophene is generally considered to be more aromatic than furan. The greater polarizability of sulfur compared to oxygen allows for more effective delocalization of the π-electrons in the thiophene ring. This difference in aromaticity can affect the electron-donating ability of the ligand, a critical factor in many catalytic cycles.

Coordination Chemistry: Both furan and thiophene can coordinate to a metal center through the heteroatom or the π-system of the ring. The nature of this interaction can influence the stability and reactivity of the resulting metal complex.

Comparative Catalytic Performance

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of ligand is crucial for achieving high yields and turnover numbers (TON).

While a direct comparison with identical amine substrates is scarce, studies on related amide couplings have suggested similar reactivities. For instance, in the palladium-catalyzed direct C3-arylation of furan-2-carboxamides and thiophene-2-carboxamides, the reactivities of the two heterocycles were reported to be similar under specific conditions.[1]

In a study involving furan- and thiophene-functionalized bis-carbene ligands in a palladium-catalyzed aryl amination, the bulkier N-substituted imidazolium salts derived from these heterocycles showed better activity. Although a direct quantitative comparison of the furan vs. thiophene backbone was not the primary focus, the study provides a basis for their application in C-N bond formation.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds. The electronic properties of the ligand can significantly impact the transmetalation and reductive elimination steps of the catalytic cycle.

Data from broader ligand screening studies in Suzuki coupling reactions would be necessary to provide a quantitative comparison. However, the difference in electron-donating ability between furan and thiophene would be expected to influence the reaction rates and yields.

Data Summary

Due to the limited availability of direct comparative studies, a comprehensive quantitative data table is challenging to construct. However, based on the available literature, a qualitative comparison can be summarized as follows:

Catalytic ReactionLigand TypeGeneral Performance ComparisonKey Observations
Buchwald-Hartwig Amination Amine-derived NHCsSimilar reactivity observed in related amide couplings.[1]Ligand steric bulk appears to be a dominant factor.
Direct Arylation Amine-derived ligandsFuran and thiophene derivatives can exhibit similar reactivity.Reaction conditions, such as the base used, can be crucial for tuning reactivity and selectivity.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of catalysts and their application in cross-coupling reactions are crucial for reproducibility. Below are representative experimental methodologies for the synthesis of precursor salts for N-heterocyclic carbene (NHC) ligands and a general procedure for a palladium-catalyzed cross-coupling reaction.

Synthesis of Furan- and Thiophene-Functionalized Bis(imidazolium) Salts

These salts are precursors to N-heterocyclic carbene (NHC) ligands that can be used in catalysis.

Materials:

  • 1-methylimidazole

  • 2,5-bis(chloromethyl)furan or 2,5-bis(chloromethyl)thiophene

  • Toluene

  • Hexane

Procedure:

  • A solution of 1-methylimidazole (2.0 equivalents) in toluene is prepared.

  • To this solution, a solution of 2,5-bis(chloromethyl)furan or 2,5-bis(chloromethyl)thiophene (1.0 equivalent) in toluene is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours, during which a white precipitate forms.

  • The precipitate is collected by filtration, washed with hexane, and dried under vacuum to yield the desired bis(imidazolium) salt.

General Procedure for Palladium-Catalyzed Direct Arylation

This procedure can be adapted for comparing the catalytic activity of different ligands.

Materials:

  • Aryl bromide (1.0 mmol)

  • Heteroaromatic substrate (e.g., furan or thiophene derivative) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., furan- or thiophene-based amine or NHC precursor, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, 5 mL)

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst, ligand, and base are added.

  • The solvent, aryl bromide, and heteroaromatic substrate are then added.

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand Exchange + HNR'R'' - X⁻ Ar-Pd(II)-N(H)R'R''(L) Ar-Pd(II)-N(H)R'R''(L) Ligand Exchange->Ar-Pd(II)-N(H)R'R''(L) Deprotonation Deprotonation Ar-Pd(II)-N(H)R'R''(L)->Deprotonation + Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) H-Base+ H-Base+ Deprotonation->H-Base+ Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Base Base Base->Deprotonation Ar-X Ar-X Ar-X->Oxidative Addition HNR'R'' HNR'R'' HNR'R''->Ligand Exchange

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand_Synthesis Synthesize Furan & Thiophene Amine Ligands Catalyst_Formation Prepare Pd Pre-catalysts Ligand_Synthesis->Catalyst_Formation Reaction_Setup Set up parallel reactions with Furan-amine and Thiophene-amine catalysts under identical conditions Catalyst_Formation->Reaction_Setup Reaction_Monitoring Monitor reaction progress (e.g., by GC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Quench reaction and perform workup Reaction_Monitoring->Workup Purification Isolate and purify products Workup->Purification Characterization Characterize products and calculate yields Purification->Characterization Data_Comparison Compare Yields, TON, TOF Characterization->Data_Comparison

Caption: A logical workflow for comparing the catalytic efficiency.

Conclusion

The choice between furan- and thiophene-based amines as ligands in catalysis is nuanced and application-dependent. While thiophene's higher aromaticity might suggest a stronger electron-donating character, the overall catalytic performance is a complex interplay of electronic and steric factors. The available data suggests that in many cases, their performance can be comparable, with other factors such as the steric bulk of the ligand and the specific reaction conditions playing a more decisive role.

For researchers and drug development professionals, this indicates that both furan and thiophene backbones are viable platforms for ligand design. The selection should be guided by empirical screening for the specific transformation of interest. The biomass-derived nature of many furan compounds also presents an attractive avenue for the development of more sustainable catalytic systems. Further dedicated comparative studies are warranted to fully elucidate the subtle differences in catalytic efficiency between these two important classes of heteroaromatic amine ligands.

References

A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of chiral amine enantiomers is a critical requirement in the pharmaceutical industry. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making the development and validation of stereoselective analytical methods essential for ensuring drug safety and efficacy. This guide provides an objective comparison of common analytical techniques for chiral amine quantification, supported by experimental data and detailed methodologies, to aid researchers in selecting and validating the most appropriate method for their needs.

Overview of Analytical Techniques for Chiral Amine Separation

The separation and quantification of chiral amines primarily rely on chromatographic techniques that utilize a chiral environment, most commonly a chiral stationary phase (CSP), to differentiate between enantiomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a well-established and versatile technique for chiral analysis.[1] It is frequently the method of choice due to the wide variety of available CSPs, particularly polysaccharide-based (e.g., cellulose and amylose derivatives) and crown ether-based phases.[2][3] HPLC methods can be developed in normal-phase, reversed-phase, or polar organic modes to optimize selectivity for different types of chiral amines.[4]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC.[4] It uses supercritical carbon dioxide as the primary mobile phase, which reduces organic solvent consumption.[5] Key advantages of SFC include faster analysis times, rapid column equilibration, and often improved peak symmetries and resolution compared to HPLC.[4][5][6] It is especially well-suited for preparative-scale separations to obtain pure enantiomers.[4]

  • Gas Chromatography (GC): GC can be an effective technique for volatile chiral amines. However, it often requires the derivatization of the amine group to increase volatility and improve chromatographic performance.[7] Common derivatizing agents include trifluoroacetic anhydride.[7]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be adapted for chiral analysis by adding a chiral selector to the background electrolyte.[8] Cyclodextrins are commonly used chiral selectors in CE for resolving enantiomers.[9]

Analytical Method Validation: Key Parameters

Validation of an analytical procedure demonstrates its suitability for the intended purpose.[10] The process should adhere to the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[11][12] The core performance characteristics to be evaluated are:

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[10][13] For chiral methods, this includes demonstrating the resolution of the two enantiomers from each other and from any other related substances.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample of known purity (e.g., a reference material) and is expressed as percent recovery.[10][13]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is commonly used.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is a typical benchmark.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.

Data Presentation: Performance Comparison of Analytical Techniques

The choice of analytical technique depends on factors such as the properties of the amine, required sensitivity, desired analysis speed, and available instrumentation.

Table 1: Quantitative Comparison of Chromatographic Methods for Chiral Amine Screening

Parameter Supercritical Fluid Chromatography (SFC) Normal-Phase HPLC (NP-HPLC) Polar Organic Mode HPLC
Primary Mobile Phase Supercritical CO₂ with polar modifier (e.g., Methanol)[4] Hexane/Ethanol[14] Acetonitrile/Methanol[14]
Typical Analysis Time Shortest[4] Longest[4] Short[4]
Peak Symmetry Excellent / Best[4][14] Good Good
Resolution High Highest (often at the cost of time)[4] High
Baseline Separations (in one study) 16 out of 25 analytes[4] 17 out of 25 analytes[4] 13 out of 25 analytes[4]
Solvent Consumption Low High Moderate

| Key Advantage | Speed, "Green" Chemistry, Improved Peaks[4][6] | High Resolving Power | Broad Applicability |

Data synthesized from a comparative study on a cyclofructan-based chiral stationary phase.[4]

Table 2: Example Performance of Chiral Stationary Phases (CSPs) for Amine Enantioseparation

Chiral Stationary Phase (CSP) Technique Analyte Type Key Finding / Performance Metric
Chiralpak IE (Amylose-based) HPLC NBD-derivatized Chiral Amines Achieved baseline separation for all four chiral amines tested.[2]
Chiralcel OD-H (Cellulose-based) HPLC NBD-derivatized Chiral Amines Showed greater performance than many other CSPs for the tested amines.[2]
Larihc CF6-P (Cyclofructan-based) SFC & HPLC Primary Amines SFC showed comparable selectivity and analysis time to HPLC but with superior peak symmetry.[14]
Crownpak® CR-I (+) (Crown Ether) SFC Primary Amines Demonstrated superior performance for resolving primary amines compared to eight different polysaccharide-based columns.[3]

| Proline-based CSP | GC | Derivatized Aromatic & Aliphatic Amines | Achieved resolution of derivatized amines; isopropyl isocyanate derivatives showed higher enantioselectivity than trifluoroacetyl derivatives.[7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are example protocols based on published methods.

Protocol 1: Chiral HPLC Method for NBD-Derivatized Amines[2]

This protocol is an example for the enantiomeric separation of chiral amines after derivatization with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) to enhance UV and fluorescence detection.

  • Sample Preparation (Derivatization):

    • Dissolve the chiral amine in a suitable solvent (e.g., acetonitrile).

    • Add an excess of NBD-Cl and a base (e.g., triethylamine).

    • Heat the mixture (e.g., at 60°C) for a specified time to ensure complete reaction.

    • Dilute the final mixture with the mobile phase to the desired concentration for injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with UV and/or Fluorescence detectors.

    • Column: Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: Room temperature.

    • Detection: UV at 310 nm and Fluorescence with excitation at 470 nm and emission at 530 nm.[2]

  • Validation Procedure:

    • Specificity: Inject individual enantiomers, the racemate, and a placebo to confirm peak identity and resolution from potential interferences.

    • Linearity: Prepare a series of at least five concentrations of the racemic analyte and inject. Plot peak area against concentration and perform linear regression.

    • Accuracy & Precision: Analyze samples at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate on three different days. Calculate percent recovery for accuracy and relative standard deviation (RSD) for repeatability and intermediate precision.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) by injecting successively more dilute solutions.

Protocol 2: Chiral SFC Screening Method for Primary Amines[4][14]

This protocol outlines a general screening approach to quickly find suitable separation conditions for novel primary chiral amines using SFC.

  • Sample Preparation:

    • Dissolve the racemic amine in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • SFC System: An analytical SFC system with a back-pressure regulator and UV detector.

    • Column: Larihc CF6-P (cyclofructan-based CSP).[14]

    • Mobile Phase: Supercritical CO₂ and Methanol with additives. A common composition is 80:20 (CO₂:Methanol).

    • Additives: 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA) (v/v) in the methanol modifier. Note: Basic additives like ammonium hydroxide can destroy enantioselectivity on this phase.[14]

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 35°C.

    • Detection: UV at 254 nm.[14]

  • Method Development & Validation:

    • Once initial separation is achieved, optimize the mobile phase composition (modifier percentage), additives, temperature, and pressure to improve resolution.

    • Proceed with the full validation protocol as described for the HPLC method, ensuring all parameters meet the predefined acceptance criteria.

Mandatory Visualizations

Diagrams help clarify complex workflows and relationships between different analytical components.

ValidationWorkflow cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Validation Execution cluster_Doc Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization (e.g., select CSP, Mobile Phase) ATP->MethodDev Protocol Write Validation Protocol (Define parameters & acceptance criteria) MethodDev->Protocol Specificity Specificity (Resolution) Protocol->Specificity Linearity Linearity & Range Report Compile Validation Report Specificity->Report Accuracy Accuracy (% Recovery) Linearity->Report Precision Precision (Repeatability, Intermediate) Accuracy->Report Limits LOD & LOQ (S/N Ratio) Precision->Report Robustness Robustness Limits->Report Robustness->Report Lifecycle Implement & Monitor (Lifecycle Management) Report->Lifecycle TechComparison cluster_Techniques Chromatographic Techniques for Chiral Amine Analysis cluster_Attributes Key Performance Attributes HPLC HPLC Speed Analysis Speed HPLC->Speed Moderate Resolution Resolution HPLC->Resolution High-Very High Green Environmental Impact ('Green' Chemistry) HPLC->Green High Versatility Versatility / Broad Use HPLC->Versatility Very High Derivatization Requires Derivatization HPLC->Derivatization Sometimes (for detection) SFC SFC SFC->Speed High SFC->Resolution Very High SFC->Green Low GC GC GC->Speed High GC->Derivatization Often CE CE CE->Versatility High

References

A Comparative Guide to the Stereochemical Analysis of (S)-1-(5-methylfuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for determining the stereochemical purity of chiral amines, with a focus on (S)-1-(5-methylfuran-2-yl)propan-1-amine. While a specific literature value for the optical rotation of this compound could not be identified in a comprehensive search of available literature, this guide furnishes the necessary experimental protocols and comparative data on various analytical techniques to enable researchers to perform this characterization.

I. Comparison of Analytical Methods for Enantiomeric Purity

The determination of the enantiomeric purity of a chiral amine is critical in drug development and asymmetric synthesis.[1][2] Several techniques are available, each with distinct advantages and limitations. The choice of method often depends on the available instrumentation, sample properties, and the required level of accuracy.

Method Principle Advantages Disadvantages Typical Application
Optical Rotation (Polarimetry) Measures the rotation of plane-polarized light by a chiral compound in solution.[3][4]Simple, non-destructive, and rapid.Requires a known specific rotation of the pure enantiomer for enantiomeric excess (e.e.) determination.[3] Can be affected by impurities, solvent, temperature, and wavelength.[5]Routine quality control, preliminary assessment of optical purity.
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers on a chiral stationary phase (CSP).[6][7]Highly accurate and reproducible for determining e.e. Can be used for both analytical and preparative separations.[7][8]Requires method development to find a suitable CSP and mobile phase. Can be more time-consuming than polarimetry.Accurate determination of enantiomeric excess, quality control of chiral drugs.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries Enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid) or by using a chiral solvating agent or a chiral shift reagent, which can be distinguished by NMR.[9][10][11]Provides direct spectroscopic evidence of both enantiomers. Can be used to determine the absolute configuration in some cases.May require derivatization, which can be time-consuming and may not go to completion. Chiral shift reagents can cause line broadening.[12]Determination of enantiomeric excess and absolute configuration.

II. Experimental Protocol: Measurement of Specific Rotation

The specific rotation ([α]) of a compound is a fundamental physical property for its characterization.[3][5]

Objective: To determine the specific rotation of an optically active compound.

Materials:

  • Polarimeter

  • Sodium D-line lamp (589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sample of the chiral compound

  • Spectroscopic grade solvent (e.g., methanol, chloroform)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known mass (e.g., 100 mg) of the chiral compound.

    • Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to create a solution of known concentration (c, in g/mL).

  • Instrument Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.

    • Fill the polarimeter cell with the pure solvent (blank).

    • Place the cell in the polarimeter and zero the instrument.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Fill the cell with the sample solution, ensuring no air bubbles are present.

    • Place the sample cell in the polarimeter and record the observed rotation (α) in degrees.

  • Calculation of Specific Rotation:

    • The specific rotation is calculated using the following formula:[4][13] [α]DT = α / (l × c) Where:

      • [α]DT is the specific rotation at temperature T using the sodium D-line.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Reporting: The specific rotation should be reported with the temperature, wavelength (usually "D" for the sodium D-line), and solvent used (e.g., [α]D20 = +X.X° (c 1.0, CHCl3)).

III. Workflow for Stereochemical Analysis

The following diagram illustrates a typical workflow for the comprehensive stereochemical analysis of a chiral amine like this compound.

G Workflow for Stereochemical Analysis of a Chiral Amine cluster_synthesis Synthesis / Isolation cluster_analysis Analytical Characterization cluster_preliminary Preliminary Purity cluster_enantiomeric Enantiomeric Purity cluster_conclusion Conclusion start Chiral Synthesis or Resolution of 1-(5-methylfuran-2-yl)propan-1-amine tlc TLC / Achiral GC-MS for Chemical Purity start->tlc polarimetry Optical Rotation (Polarimetry) tlc->polarimetry hplc Chiral HPLC polarimetry->hplc If e.e. required nmr Chiral NMR Spectroscopy polarimetry->nmr If e.e. & absolute configuration needed report Report Enantiomeric Purity and Specific Rotation polarimetry->report hplc->report nmr->report

Figure 1. A generalized workflow for the synthesis and stereochemical characterization of a chiral amine.

References

A Comparative Guide to Catalysts for Furan Ring Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

The catalytic hydrogenation of furan and its derivatives, such as furfural, is a cornerstone of biorefinery processes, transforming biomass-derived platform molecules into valuable chemicals and biofuels. The furan ring's aromaticity makes its saturation a key step, leading to stable products like tetrahydrofuran (THF) and tetrahydrofurfuryl alcohol (THFA), which are valuable solvents and chemical intermediates.[1] The choice of catalyst is paramount, as it dictates the reaction's efficiency and, crucially, its selectivity towards desired products over side reactions like hydrogenolysis, decarbonylation, or polymerization.[2]

This guide provides a comparative overview of various heterogeneous catalysts for furan ring hydrogenation, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are engaged in catalytic processes and biomass valorization.

Comparative Performance of Hydrogenation Catalysts

The performance of a catalyst is determined by its activity (conversion rate) and selectivity towards the desired hydrogenated product. Both noble and non-noble metal catalysts have been extensively studied, each presenting distinct advantages. Noble metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) generally exhibit high activity under milder conditions, while non-noble metals such as Nickel (Ni) and Copper (Cu) offer a cost-effective alternative, though sometimes requiring more stringent reaction conditions.[3][4][5]

The support material is also critical, influencing the metal's dispersion, particle size, and the overall acidic or basic properties of the catalyst, which can significantly alter the product distribution.[6][7]

Table 1: Performance Data for Various Catalysts in Furan Ring Hydrogenation

Catalyst Support Substrate Key Ring-Hydrogenated Product Conversion (%) Yield/Selectivity (%) Temp. (°C) Pressure (MPa) Solvent
5% Pd Al₂O₃ Furfural Tetrahydrofurfuryl alcohol (THFA) >99 High Selectivity for THFA 170 2.0 Not Specified
5% Pd TiO₂ Furfural Tetrahydrofurfuryl alcohol (THFA) >99 35.8% Selectivity (THFA) 170 2.0 Not Specified
Ni-MFC-700 MOF-derived Carbon Furfural Tetrahydrofurfuryl alcohol (THFA) 91.8 51.0% Selectivity 160 2.0 Methanol
Ru/PVP PVP (colloidal) Furfuryl Alcohol Tetrahydrofurfuryl alcohol (THFA) 100 73% Yield 125 2.0 1-Propanol
Ru/C Biochar Furfural Furfuryl Alcohol (FA) 100 99% Selectivity (to FA) 90 1.25 Water
7.5% Ni m-TiO₂ Furfural Tetrahydrofurfuryl alcohol (THFA) 99.9 93.2% Selectivity 100 2.0 Water
Pd-Ir SiO₂ Furfural Tetrahydrofurfuryl alcohol (THFA) >99 93% Yield 25 8.0 Water
Ni/C-400 MOF-derived Carbon Furfural Tetrahydrofurfuryl alcohol (THFA) 100 98.5% Yield 80 1.0 Ethanol

| Ni₁Ga₁ | Intermetallic | 5-HMF | 2,5-bis(hydroxymethyl)tetrahydrofuran | High | Depressed ring hydrogenation | 120 | 4.0 | Water |

Note: This table summarizes data from multiple sources.[7][8][9][10][11][12][13] Direct comparison should be made with caution as reaction conditions and catalyst preparation methods vary. 5-HMF (5-hydroxymethylfurfural) is a furan derivative where ring hydrogenation is often a competing reaction.[3]

Reaction Pathways and Selectivity

The hydrogenation of a substituted furan, such as furfural, can proceed through several competing pathways. The initial hydrogenation can occur either at the aldehyde group (C=O bond) to form furfuryl alcohol (FA) or at the furan ring itself. FA can then be further hydrogenated to THFA. Alternatively, hydrodeoxygenation can lead to products like 2-methylfuran (MF), which can subsequently be hydrogenated to 2-methyltetrahydrofuran (MTHF).[6][14] Ring-opening reactions can also occur, yielding products like pentanediols.[9]

Catalyst choice is critical for directing the reaction towards a specific product.

  • Copper (Cu)-based catalysts are known to be highly selective for the hydrogenation of the C=O bond, primarily yielding furfuryl alcohol while leaving the furan ring intact.[2][5]

  • Palladium (Pd)-based catalysts often favor the hydrogenation of the furan ring, making them suitable for producing THF and THFA.[2][12][15]

  • Nickel (Ni) catalysts are very active but can be less selective, potentially leading to a mixture of products, including ring-opened compounds. However, their selectivity can be tuned through alloying or by controlling the support and preparation method.[2][8][16]

  • Ruthenium (Ru)-based catalysts are highly efficient for hydrogenation and can be used to produce THFA, but selectivity can be influenced by reaction conditions and catalyst modifiers.[9][10][17]

G General Reaction Pathways in Furfural Hydrogenation FUR Furfural FA Furfuryl Alcohol (FA) FUR->FA C=O Hydrogenation (e.g., Cu, Ni) MF 2-Methylfuran (MF) FUR->MF Hydrodeoxygenation FURAN Furan FUR->FURAN Decarbonylation THFA Tetrahydrofurfuryl Alcohol (THFA) FA->THFA Ring Hydrogenation (e.g., Pd, Ru, Ni) OPEN Ring-Opening Products FA->OPEN Hydrogenolysis MTHF 2-Methyltetrahydrofuran (MTHF) MF->MTHF Ring Hydrogenation THF Tetrahydrofuran (THF) FURAN->THF Ring Hydrogenation (e.g., Pd)

General Reaction Pathways in Furfural Hydrogenation

Experimental Protocols

To ensure reproducibility and enable accurate comparison between catalysts, standardized experimental protocols are essential. Below is a generalized methodology for evaluating catalyst performance in a laboratory setting.

1. Catalyst Preparation and Characterization:

  • Preparation: Catalysts are typically prepared by methods such as impregnation, co-precipitation, or deposition-precipitation, where a metal precursor is deposited onto a high-surface-area support.[8][18] The prepared catalyst is then often calcined and reduced under a hydrogen flow at elevated temperatures to activate the metallic sites.

  • Characterization: Before reaction, catalysts are characterized using techniques like X-ray diffraction (XRD) to identify crystalline phases, Transmission Electron Microscopy (TEM) to determine particle size and dispersion, and chemisorption techniques (e.g., H₂ pulse chemisorption) to quantify the number of active sites.

2. Catalytic Hydrogenation Reaction Protocol (Batch Reactor): A typical experiment is conducted in a high-pressure batch reactor.[18]

  • Loading: The reactor is charged with the catalyst (e.g., 0.1–0.5 g), the furanic substrate (e.g., 1 g of furfural), and a solvent (e.g., 40 mL of water, ethanol, or 2-propanol).[18]

  • Purging: The reactor is sealed and purged multiple times with an inert gas (e.g., N₂ or Ar) to remove air, followed by purging with H₂.

  • Pressurizing: The reactor is pressurized with hydrogen to the desired initial pressure (e.g., 1–8 MPa).

  • Reaction: The mixture is heated to the target temperature (e.g., 80–170 °C) while being stirred vigorously to ensure good contact between reactants, catalyst, and hydrogen. The reaction is allowed to proceed for a set duration (e.g., 1–10 hours).[18]

  • Cooling & Depressurization: After the reaction time, the reactor is rapidly cooled (e.g., in an ice bath), and the pressure is carefully released.

3. Product Analysis:

  • The reaction mixture is filtered to remove the solid catalyst.

  • The liquid products are analyzed quantitatively, typically by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and often confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).[8] An internal standard is used for accurate quantification.

  • Calculations:

    • Conversion (%) = [(moles of initial substrate - moles of final substrate) / moles of initial substrate] × 100

    • Selectivity (%) = (moles of a specific product / moles of substrate reacted) × 100

    • Yield (%) = (moles of a specific product / moles of initial substrate) × 100

G General Experimental Workflow for Catalyst Evaluation A Catalyst Synthesis (e.g., Impregnation) B Calcination & Reduction (Activation) A->B C Catalyst Characterization (TEM, XRD, Chemisorption) B->C D Batch Reactor Setup (Load Catalyst, Substrate, Solvent) B->D E Reaction Execution (Pressurize with H₂, Heat, Stir) D->E F Product Collection (Cool, Depressurize, Filter) E->F G Product Analysis (GC, GC-MS) F->G H Performance Calculation (Conversion, Selectivity, Yield) G->H

General Experimental Workflow for Catalyst Evaluation

References

Safety Operating Guide

Safe Disposal of (S)-1-(5-methylfuran-2-yl)propan-1-amine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (S)-1-(5-methylfuran-2-yl)propan-1-amine, a chemical used in research and development, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for its disposal, tailored for researchers, scientists, and drug development professionals.

I. Chemical and Safety Data Overview

Chemical PropertyValue
Molecular Formula C₈H₁₃NO
Molecular Weight 139.198 g/mol
CAS Number 473732-95-5
Physical Form Liquid

Source: CymitQuimica[4]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn to prevent exposure:

  • Gloves: Compatible chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab treatment should be avoided unless explicitly permitted by your institution's environmental health and safety (EHS) office and conducted by trained personnel.

1. Segregation and Storage of Waste:

  • Segregate: Keep waste containing this compound separate from other chemical waste streams, particularly acidic and oxidizing compounds, to prevent hazardous reactions.[3]

  • Container: Use a designated, leak-proof, and compatible waste container. The container must be clearly labeled with the full chemical name: "this compound" and appropriate hazard warnings.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources, pending collection by a waste disposal service.[3]

2. Disposal of Contaminated Materials:

  • Solid Waste: Any materials such as absorbent pads, gloves, or weighing papers contaminated with this compound should be placed in the designated hazardous waste container.

  • Empty Containers: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, deface the label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[5]

3. In-Lab Neutralization (Restricted Use):

In-lab neutralization of small quantities of amine waste may be permissible under strict institutional guidelines. However, this is generally not recommended for this specific compound without a complete hazard profile. If permitted by your EHS office:

  • Dilution: For very small quantities of dilute aqueous solutions, further dilution with a large volume of water may be an option for sewer disposal, but only if the local regulations and your institution's policies allow for the disposal of dilute, non-hazardous amine solutions.[2][6]

  • Neutralization: Acid-base neutralization should only be performed by trained personnel. This involves slowly adding a dilute acid to the amine waste with constant stirring and cooling to control the exothermic reaction. The final pH should be between 5 and 9 before sewer disposal, again, only if permitted.[2] Given the lack of specific data for this compound, this method carries inherent risks and should be avoided in favor of professional disposal.

4. Arranging for Professional Disposal:

  • Contact EHS: The most critical step is to contact your institution's Environmental Health and Safety (EHS) office or your designated Departmental Laboratory Manager (DLM).[5]

  • Provide Information: Be prepared to provide the chemical name, quantity of waste, and any available hazard information.

  • Follow Instructions: Adhere strictly to the procedures provided by the EHS office for packaging, labeling, and scheduling a pickup by a licensed hazardous waste disposal company.[3][5] These companies are equipped to handle and dispose of chemical waste in an environmentally responsible manner, often through high-temperature incineration at approved facilities.[5]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Chemicals ppe->segregate container Place in Labeled, Compatible Waste Container segregate->container storage Store in Cool, Dry, Well-Ventilated Area container->storage contact_ehs Contact Institutional EHS Office storage->contact_ehs follow_ehs Follow EHS Instructions for Packaging and Labeling contact_ehs->follow_ehs pickup Arrange for Pickup by Licensed Waste Disposal Company follow_ehs->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by the specific policies and procedures of your institution. Always consult with your Environmental Health and Safety office for definitive guidance on chemical waste disposal.

References

Comprehensive Safety and Handling Guide for (S)-1-(5-methylfuran-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (S)-1-(5-methylfuran-2-yl)propan-1-amine was not found. The following guidance is based on safety data for structurally related compounds, including furan and various amines. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to ensure the safe handling, storage, and disposal of this chemical.

Hazard Assessment and Quantitative Data

Due to the lack of specific data for this compound, the hazard assessment is based on furan and general amine compounds. Furan is classified as an extremely flammable liquid and vapor that is harmful if swallowed or inhaled, causes skin irritation, and is suspected of causing genetic defects and cancer[1][2]. Amines are a class of organic compounds that can be toxic and corrosive[3]. Therefore, this compound should be treated as hazardous.

PropertyData
Molecular Formula C₈H₁₃NO
Molecular Weight 139.198 g/mol [4]
Appearance Liquid (form not specified)[4]
Purity 98%[4]
Hazard Statements (Assumed) H225: Highly flammable liquid and vapour.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H331/H332: Toxic or harmful if inhaled.H341: Suspected of causing genetic defects.H350: May cause cancer.H373: May cause damage to organs through prolonged or repeated exposure.
Precautionary Statements (Assumed) P201: Obtain special instructions before use.P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.P260: Do not breathe dust/fume/gas/mist/vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE TypeSpecifications
Eye and Face Protection Chemical safety goggles or a face shield in compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5][6].
Skin Protection - Gloves: Compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact[7].- Clothing: A flame-retardant lab coat or chemical-resistant apron. Protective boots may be necessary depending on the scale of work[7].
Respiratory Protection All handling should be performed in a certified chemical fume hood. If there is a risk of inhalation, a government-approved respirator (NIOSH/MSHA or European Standard EN 149) should be used[6][7].
Operational Plan: Step-by-Step Handling Procedures

This section provides a detailed workflow for the safe handling of this compound from receipt to disposal.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[5][6]. It should be stored in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen) if it is air-sensitive, as furan can form explosive peroxides upon exposure to air[6][8]. Keep away from incompatible materials such as strong oxidizing agents and strong acids[5][8].

3.2. Handling and Use

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency shower and eye wash station should be accessible[7].

  • Location: All transfers and manipulations of the chemical must be conducted inside a certified chemical fume hood[7].

  • Equipment: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge[1][2].

  • Procedure:

    • Wear all required PPE before opening the container.

    • Carefully open the container, avoiding splashing or creating aerosols.

    • Use a clean, dedicated syringe or pipette for transferring the liquid.

    • After use, securely close the container and return it to the designated storage area.

    • Thoroughly wash hands and any exposed skin with soap and water after handling[1].

3.3. Accidental Release Measures

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite[5][9].

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not wash spills into the sewer system[8].

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., absorbent materials, used gloves, empty containers) in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations[2][5]. Do not release into the environment[1][2].

Emergency First Aid Procedures

In case of exposure, seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[7].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water[1][7].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration[7].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person[5][7].

Diagrams

Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Check_Equipment Check Fume Hood & Safety Equipment Gather_PPE->Check_Equipment Receive_Inspect Receive & Inspect Chemical Check_Equipment->Receive_Inspect Store Store in Cool, Dry, Ventilated Area Receive_Inspect->Store Transfer_in_Hood Transfer in Fume Hood Store->Transfer_in_Hood Use_in_Experiment Use in Experiment Transfer_in_Hood->Use_in_Experiment Collect_Waste Collect Hazardous Waste Use_in_Experiment->Collect_Waste Dispose Dispose via Approved Vendor Collect_Waste->Dispose Decontaminate_Area Decontaminate Work Area Spill Accidental Spill Spill_Response Follow Spill Protocol Spill->Spill_Response Exposure Personal Exposure First_Aid Administer First Aid & Seek Medical Attention Exposure->First_Aid

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.